molecular formula C37H73NO4 B14605055 L-Glutamic acid, dihexadecyl ester CAS No. 59274-90-7

L-Glutamic acid, dihexadecyl ester

Katalognummer: B14605055
CAS-Nummer: 59274-90-7
Molekulargewicht: 596.0 g/mol
InChI-Schlüssel: GFLUXDVSARFPMX-DHUJRADRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Glutamic acid, dihexadecyl ester is a useful research compound. Its molecular formula is C37H73NO4 and its molecular weight is 596.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Glutamic acid, dihexadecyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid, dihexadecyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

dihexadecyl (2S)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUXDVSARFPMX-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471913
Record name L-Glutamic acid, dihexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59274-90-7
Record name L-Glutamic acid, dihexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Supramolecular Engineering with L-Glutamic Acid Dihexadecyl Ester: A Technical Guide to Physicochemical Properties and Nanoparticle Assembly

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Glutamic acid dihexadecyl ester (commonly referred to as 1,5-dihexadecyl-L-glutamate or DiC16) is a highly versatile synthetic lipid intermediate. Featuring a chiral amino acid core flanked by two 16-carbon hydrophobic tails, this molecule serves as a fundamental building block in advanced drug delivery systems. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and applications in engineering peptide amphiphile micelles (PAMs), cationic liposomes, and artificial red blood cells.

Part I: Structural & Thermodynamic Rationale

The architectural design of L-Glutamic acid dihexadecyl ester is rooted in its modularity. The L-glutamic acid backbone provides a biocompatible, chiral core with two carboxylic acid groups for esterification and a primary amine that can be functionalized with cationic headgroups or hydrophilic polymers[1].

The Thermodynamic Compromise of Chain Length

The selection of a dihexadecyl (C16) chain over ditetradecyl (C14) or dioctadecyl (C18) is a calculated thermodynamic choice governed by phase transition temperature ( Tc​ ) and membrane fluidity. Lipid membrane fluidity is inversely proportional to the alkyl chain length[1].

As shown in clinical and in vitro models, C14 derivatives exhibit high membrane fluidity ( Tc​ ~24.7 °C), which promotes rapid fusion with biological membranes but can compromise the structural integrity of the nanoparticle during systemic circulation[1]. Conversely, C18 derivatives possess low fluidity ( Tc​ ~53.2 °C), rendering them too rigid for efficient endosomal escape[1]. The C16 chain offers the optimal thermodynamic compromise, providing sufficient hydrophobic packing for nanoparticle stability while maintaining the necessary fusogenic potential for intracellular release[1].

Quantitative Physicochemical Profiling

Table 1: Core Physicochemical Properties of L-Glutamic Acid Dihexadecyl Ester

PropertyValue / Description
Molecular Formula C37H73NO4 (Base) / C37H74ClNO4 (Hydrochloride)[2]
Molecular Weight 652.09 g/mol (Base)[3] / 632.45 g/mol (Hydrochloride)[2]
Hydrophobic Architecture Double Hexadecyl (C16) chains[4]
CAS Registry Number 86304-25-8[2]
Primary Application Hydrophobic anchor for liposomes, micelles, and vesicles[1]

Table 2: Influence of Alkyl Chain Length on Lipoplex Dynamics

Alkyl ChainPhase Transition Temp ( Tc​ )Membrane FluidityFusogenic PotentialGene Expression
Ditetradecyl (C14)~24.7 - 26.3 °C[1]HighHighHigh
Dihexadecyl (C16) Intermediate Moderate Moderate-High Optimal Stability/Efficacy
Dioctadecyl (C18)~52.7 - 53.2 °C[1]LowLowLow

Part II: Synthesis & Validation Protocol

The synthesis of 1,5-dihexadecyl-L-glutamate relies on an acid-catalyzed esterification process designed to maximize yield while preserving the chirality of the amino acid core.

SynthesisWorkflow LGA L-Glutamic Acid (Hydrophilic Core) Reaction Azeotropic Distillation (Benzene, 90°C, Dean-Stark) LGA->Reaction Hex Hexadecanol (C16) (Hydrophobic Tails) Hex->Reaction pTos p-Toluenesulfonic Acid (Catalyst) pTos->Reaction Product 1,5-Dihexadecyl-L-glutamate (Intermediate) Reaction->Product Water Removal

Fig 1. Synthesis workflow of 1,5-dihexadecyl-L-glutamate via azeotropic distillation.

Protocol 1: Synthesis of 1,5-Dihexadecyl-L-glutamate

Objective: Synthesize the hydrophobic diC16 moiety via a self-validating acid-catalyzed esterification.

  • Reagent Preparation: Combine L-glutamic acid (6.8 g, 0.047 mol), hexadecanol (22.4 g, 0.092 mol), and p-toluenesulfonic acid monohydrate (p-Tos) (10.5 g, 0.051 mol) in 200 mL of benzene[4],[3].

    • Causality Check: p-Tos serves a dual, critical purpose: it acts as a strong acid catalyst for the esterification and simultaneously protonates the primary amine of L-glutamic acid, preventing unwanted intra/intermolecular amidation side-reactions[3].

  • Azeotropic Distillation: Reflux the mixture at 90 °C for 1 hour using a Dean-Stark apparatus[4],[3].

    • Causality Check: Esterification is a reversible equilibrium reaction. The Dean-Stark apparatus continuously and azeotropically removes the water byproduct, driving the reaction forward to completion according to Le Chatelier's principle[4].

  • Purification: Cool the reaction mixture to precipitate the product. Purify the crystallized intermediate through a Buchner funnel using acetone, followed by recrystallization from methanol at 4 °C[4],[3].

  • Validation (NMR): Confirm the molecular structure using 1 H-NMR.

    • Causality Check: The use of a mixed solvent system ( CDCl3​:MeOD 10:1) is mandatory. The amphiphilic nature of the lipid causes micellization in pure non-polar solvents, which broadens NMR signals and obscures peak resolution. The mixed solvent fully solvates both the hydrophobic tails and the polar headgroup[3].

    • Expected Peaks: 0.88 ppm (t, 6H, terminal methyls); 1.26 ppm (m, ~60H, methylene backbone of C16 chains); 4.06-4.15 ppm (t, 4H, ester linkage CH2​ )[3].

Part III: Supramolecular Assembly & Applications

Peptide Amphiphile Micelles (PAMs)

When 1,5-dihexadecyl-L-glutamate is conjugated to hydrophilic peptides (e.g., the chemokine MCP-1), the resulting peptide amphiphiles self-assemble into micelles[4]. The morphology of these micelles is strictly dictated by the Packing Parameter ( P=v/a⋅l ) .

Because the double C16 chain provides a massive hydrophobic volume relative to the peptide headgroup, the packing parameter falls between 1/3 and 1/2. This thermodynamically forces the formation of elongated cylindrical micelles rather than spherical ones[4]. Cylindrical PAMs exhibit enhanced multivalent display, significantly improving their binding affinity and chemotactic attraction to target cells such as monocytes[4].

PackingParameter Tail Double C16 Tails (High Hydrophobic Volume) Calc Packing Parameter (P = v / a*l) Tail->Calc Head Amino Acid Headgroup (Variable Area) Head->Calc P1 P < 1/3 Spherical Micelles Calc->P1 Large Headgroup P2 1/3 < P < 1/2 Cylindrical Micelles Calc->P2 DiC16 + Peptide P3 1/2 < P < 1 Bilayer Vesicles Calc->P3 DiC16 + Cationic Head

Fig 2. Logical relationship between headgroup size, packing parameter, and micellar morphology.

Cationic Liposomes for Plasmid DNA Delivery

By conjugating the primary amine of DiC16 to cationic amino acids (e.g., Lysine, Histidine, Arginine), researchers generate cationic lipids capable of complexing with negatively charged plasmid DNA (pDNA) to form lipoplexes[1],[3].

DeliveryPathway Lipoplex Cationic Lipoplex (DiC16-L-Glu + pDNA) Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Endosome Endosomal Entrapment (Acidic pH) Endocytosis->Endosome Fusion Membrane Fusion (High Fluidity Tail) Endosome->Fusion Protonation Release Cytosolic Release & Nuclear Entry Fusion->Release pDNA Unpacking

Fig 3. Intracellular delivery pathway of pDNA using dihexadecyl L-glutamate-based liposomes.

Protocol 2: FRET-Based Liposome Fusion Assay

Objective: Quantify the endosomal escape and fusogenic capability of the DiC16 lipoplex.

  • Biomembrane Simulation: Prepare model liposomes mimicking biological membranes (DOPC/DOPE/DOPS/cholesterol at 45:20:20:15 wt%) and label them with 1 mol% NBD-PE (donor) and Rho-PE (acceptor)[1].

  • Incubation: Mix 500 µL of labeled model liposomes (500 µM lipid concentration) with 500 µL of the target DiC16 lipoplex (500 µM)[1]. Incubate the mixture at 37 °C[1].

  • Fluorescence Measurement: Record fluorescence intensity using an excitation wavelength of 460 nm and an emission wavelength of 525 nm[1].

    • Causality Check: In the intact labeled liposome, the close proximity of NBD and Rhodamine causes Förster Resonance Energy Transfer (FRET), quenching the NBD signal. Upon successful fusion with the DiC16 lipoplex, the lipid probes diffuse over a larger membrane area. This increased intermolecular distance abolishes FRET, resulting in a quantifiable recovery of NBD fluorescence at 525 nm, validating the membrane's fluidity and endosomal escape potential[1].

Hemoglobin Vesicles (HbV)

In the development of artificial red blood cells, 1,5-dihexadecyl-L-glutamate is functionalized into 1,5-dihexadecyl-L-glutamate-N-succinic acid (DPEA)[5]. DPEA is incorporated into a lipid bilayer alongside DPPC, cholesterol, and PEG-DSPE to encapsulate purified hemoglobin[5]. The diC16 tails anchor firmly into the hydrophobic core of the bilayer, while the succinic acid headgroup provides a negative surface charge that prevents intervesicular aggregation, ensuring long-term structural stability and a prolonged circulatory half-life in the bloodstream[5],[6].

Conclusion

L-Glutamic acid dihexadecyl ester represents a triumph of rational lipid design. By leveraging the precise thermodynamic properties of its double C16 chains and the modularity of its chiral amino acid core, researchers can tightly control the packing parameter and phase transition temperature of self-assembling nanoparticles. Whether engineering cylindrical micelles for targeted monocyte binding, highly fusogenic lipoplexes for gene therapy, or robust artificial red blood cells, DiC16 remains an indispensable tool in the modern nanomedicine arsenal.

References[2] L-Glutamic acid, dihexadecyl ester, hydrochloride 86304-25-8 wiki - Guidechem - Link[1] Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery - Bioconjugate Chemistry (ACS Publications) - Link[5] Static Structures and Dynamics of Hemoglobin Vesicle (HbV) Developed as a Transfusion Alternative - The Journal of Physical Chemistry B (ACS Publications) - Link[6] Pharmacokinetics of Hemoglobin Vesicles - National Institute of Public Health (NIPH) - Link[4] Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes - MDPI - Link[3] Evaluation of cationic assemblies constructed with amino-acid based lipids for plasmid DNA delivery (Supporting Information) - AWS - Link

Sources

The Self-Assembly Mechanism of L-Glutamic Acid Dihexadecyl Ester: A Mechanistic Whitepaper for Advanced Nanotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of nanomedicine and supramolecular chemistry, the rational design of self-assembling biomaterials dictates the success of drug and gene delivery platforms. L-Glutamic acid dihexadecyl ester (often referred to as 1,5-dihexadecyl-L-glutamate, diC16-Glu, or Glu2C16) has emerged as a premier hydrophobic moiety. By conjugating this dual-chain lipid anchor to various hydrophilic headgroups (such as amino acids, peptides, or polymers), researchers can engineer highly specific nanostructures ranging from spherical liposomes to high-axial-ratio nanofibers.

This whitepaper dissects the thermodynamic drivers, morphological control mechanisms, and field-proven formulation protocols for diC16-based supramolecular assemblies, providing a definitive guide for drug development professionals.

Molecular Anatomy & Thermodynamic Drivers of Assembly

The self-assembly of L-Glutamic acid dihexadecyl ester is not a random aggregation; it is a highly ordered, thermodynamically driven process governed by the molecule's unique structural anatomy. The molecule consists of a chiral L-glutamic acid backbone esterified with two 16-carbon (hexadecyl) aliphatic chains.

The causality of its assembly is dictated by three primary non-covalent forces:

  • The Hydrophobic Effect: The massive hydrophobic volume of the dual C16 chains disrupts the hydrogen-bonded network of bulk water. To minimize this unfavorable free energy penalty, the chains spontaneously sequester themselves into a hydrophobic core.

  • Van der Waals Interactions: Unlike unsaturated lipids (e.g., oleic acid) which contain "kinks," the saturated, unbranched hexadecyl chains of diC16-Glu allow for tight, parallel packing. This crystallization-like behavior provides immense structural integrity to the resulting bilayer or micelle core.

  • Directional Hydrogen Bonding: The amide and ester linkages within the glutamate backbone act as hydrogen bond donors and acceptors. This directionality restricts the degrees of freedom during assembly, often driving the formation of highly ordered, high-axial-ratio nanostructures (such as nanotubes or nanofibers) rather than simple amorphous aggregates.

G Monomer L-Glutamic Acid Dihexadecyl Ester Hydrophobic Hydrophobic Effect (Aqueous Exclusion) Monomer->Hydrophobic VdW Van der Waals Forces (C16 Chain Packing) Monomer->VdW HBond Hydrogen Bonding (Glutamate Backbone) Monomer->HBond Assembly Supramolecular Assembly (Vesicles / Micelles) Hydrophobic->Assembly VdW->Assembly HBond->Assembly

Caption: Thermodynamic drivers governing the self-assembly of L-Glutamic acid dihexadecyl ester.

The Critical Packing Parameter (CPP) & Morphological Control

As a Senior Application Scientist, I rely on Israelachvili's surfactant number theory to predict the morphological outcome of diC16-based formulations. The Critical Packing Parameter ( p ) is defined as:

p=v/(a×l)

Where:

  • v = Volume of the hydrophobic tail. The double C16 chains of diC16-Glu significantly increase v compared to single-chain surfactants.

  • l = Extended length of the hydrocarbon tail.

  • a = Optimal cross-sectional area of the hydrophilic headgroup.

Because the diC16 tail possesses a relatively small headgroup footprint relative to its massive lipid tails, its baseline p value often falls between 1/3 and 1/2 . This geometry naturally favors the formation of **

An In-Depth Technical Guide to the Thermodynamic Properties of Dihexadecyl L-Glutamate Lipid Bilayers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dihexadecyl L-Glutamate in Advanced Drug Delivery and Biomembrane Mimicry

In the landscape of drug delivery and biomaterials, the rational design of lipid-based nanoparticles and vesicles is paramount. Among the vast array of synthetic lipids, those featuring amino acid headgroups have garnered considerable attention for their biocompatibility, biodegradability, and tunable physicochemical properties. Dihexadecyl L-glutamate, a synthetic lipid possessing two C16 alkyl chains and a glutamic acid headgroup, stands out as a promising constituent for the formulation of stable lipid bilayers with pH-responsive characteristics. The glutamic acid headgroup, with its ionizable carboxylic acid moieties, imparts a sensitivity to the local pH environment, a feature of immense interest for targeted drug release in acidic microenvironments, such as those found in tumors and endosomes.

This technical guide provides a comprehensive overview of the thermodynamic properties of dihexadecyl L-glutamate lipid bilayers. We will delve into the fundamental principles governing their phase behavior, the experimental methodologies for their characterization, and the key thermodynamic parameters that dictate their stability and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of lipids.

I. Fundamental Principles of Lipid Bilayer Thermodynamics

The self-assembly of lipids into bilayers in an aqueous environment is an entropically driven process, primarily governed by the hydrophobic effect. The thermodynamic stability and phase behavior of these bilayers are dictated by a delicate balance of intermolecular forces, including van der Waals interactions between the hydrocarbon tails, and electrostatic and hydrogen-bonding interactions between the polar headgroups.

Lipid bilayers can exist in different physical states, or phases, depending on the temperature. The two primary phases are:

  • Gel Phase (Lβ'): At low temperatures, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a tightly packed, rigid bilayer.

  • Liquid Crystalline Phase (Lα): Above a characteristic phase transition temperature (Tm), the hydrocarbon chains become more disordered, with a higher population of gauche conformers. This leads to a more fluid and dynamic bilayer.

The transition between these phases is a key thermodynamic event that can be precisely measured and is highly sensitive to the molecular structure of the lipid, as well as environmental factors.

II. Experimental Characterization of Dihexadecyl L-Glutamate Bilayers

The primary technique for elucidating the thermodynamic properties of lipid bilayers is Differential Scanning Calorimetry (DSC).[1][2][3] DSC is a highly sensitive and non-perturbative method that directly measures the heat changes associated with phase transitions.[1][3]

A. Differential Scanning Calorimetry (DSC) Workflow

The following diagram illustrates a typical workflow for the DSC analysis of dihexadecyl L-glutamate lipid vesicles.

DSC_Workflow cluster_prep Vesicle Preparation cluster_dsc DSC Analysis lipid_prep Lipid Film Formation (Dihexadecyl L-Glutamate in organic solvent, rotary evaporation) hydration Hydration (Aqueous buffer, temperature > Tm) lipid_prep->hydration Removal of organic solvent extrusion Vesicle Formation (Extrusion) (Formation of Large Unilamellar Vesicles - LUVs) hydration->extrusion Homogenization dsc_loading Sample Loading (Lipid vesicle suspension and reference buffer into DSC cells) extrusion->dsc_loading Sample ready for analysis dsc_scan Temperature Scan (Heating and cooling cycles at a controlled rate) dsc_loading->dsc_scan data_analysis Data Analysis (Determination of Tm, ΔH, and ΔS) dsc_scan->data_analysis

Caption: Workflow for the preparation and DSC analysis of dihexadecyl L-glutamate lipid vesicles.

B. Detailed Experimental Protocol for DSC Analysis

A robust and reproducible DSC protocol is critical for obtaining high-quality thermodynamic data.

1. Materials:

  • Dihexadecyl L-glutamate (or its succinate derivative)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer of desired pH (e.g., CHES buffer for pH 10)[4]

  • High-purity water

2. Vesicle Preparation (Hydration and Extrusion Method):

  • Lipid Film Formation: Dissolve a known quantity of dihexadecyl L-glutamate in an organic solvent. Remove the solvent using a rotary evaporator to form a thin lipid film on the walls of a round-bottom flask. Further dry the film under vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing at a temperature above the expected main phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).[2]

  • Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles to promote the formation of more uniform vesicles.

  • Extrusion: To obtain large unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) at a temperature above the Tm.[2]

3. DSC Measurement:

  • Sample and Reference Preparation: Accurately load the LUV suspension into the sample cell of the DSC instrument. Load an identical volume of the corresponding buffer into the reference cell.

  • Thermal Scans: Perform heating and cooling scans over a temperature range that encompasses the expected phase transition. A typical scan rate is 1-2°C/minute. Multiple scans are often performed to check for the reversibility of the transition.[4]

4. Data Analysis:

  • Transition Temperature (Tm): The temperature at which the peak of the endothermic transition occurs.

  • Enthalpy of Transition (ΔH): The area under the transition peak, which represents the amount of heat absorbed during the phase transition.

  • Entropy of Transition (ΔS): Calculated from the Gibbs free energy equation at the transition temperature (ΔG = ΔH - TΔS), where ΔG = 0 at the phase transition.

III. Thermodynamic Properties of Dihexadecyl L-Glutamate Bilayers

A study on a series of dialkyl lipids with a glutamic acid-succinate headgroup provides valuable insight into the thermodynamic behavior of dihexadecyl L-glutamate bilayers.[4][5] For the di-C16 (dihexadecyl) analog, the following properties were observed in a CHES buffer at pH 10.

Thermodynamic ParameterValueUnitReference
Main Phase Transition Temperature (Tm)57.2°C[4]
Enthalpy of Transition (ΔH)12.5kcal/mol

These values are characteristic of a lipid with long, saturated acyl chains, which exhibit strong van der Waals interactions, leading to a relatively high transition temperature and enthalpy. The single, sharp transition observed for the annealed C16 lipid suggests a cooperative melting process from a well-ordered gel phase to a fluid liquid-crystalline phase.[4][5]

IV. Influence of Environmental Factors

The L-glutamate headgroup, with its two carboxylic acid groups, makes the thermodynamic properties of the bilayer sensitive to the pH and ionic strength of the surrounding medium.

A. Effect of pH
B. Logical Relationship of pH and Bilayer Properties

pH_Effect cluster_env Environmental Condition cluster_headgroup Headgroup State cluster_bilayer Bilayer Properties high_ph High pH (e.g., pH 7.4 - 10) deprotonated Deprotonated Headgroup (Net Negative Charge) high_ph->deprotonated low_ph Low pH (e.g., pH < 5) protonated Protonated Headgroup (Reduced Charge) low_ph->protonated repulsion Increased Headgroup Repulsion deprotonated->repulsion attraction Reduced Headgroup Repulsion protonated->attraction lower_tm Lower Tm, More Fluid repulsion->lower_tm higher_tm Higher Tm, More Rigid attraction->higher_tm

Caption: The influence of pH on the headgroup ionization and resulting thermodynamic properties of dihexadecyl L-glutamate bilayers.

V. Molecular-Level Insights from Molecular Dynamics Simulations

While experimental techniques like DSC provide macroscopic thermodynamic data, molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of lipid bilayers at the atomic level.[6]

A. Potential Insights from MD Simulations

MD simulations of dihexadecyl L-glutamate bilayers can provide valuable information on:

  • Area per Lipid: The average surface area occupied by a single lipid molecule, which is related to the packing density of the bilayer.

  • Bilayer Thickness: The distance between the headgroups of the two leaflets.

  • Acyl Chain Order Parameters: A measure of the conformational order of the hydrocarbon tails.

  • Headgroup Orientation and Hydration: The preferred orientation of the L-glutamate headgroup at the bilayer-water interface and the extent of its hydration.

  • Effect of pH on Bilayer Structure: By simulating the system at different protonation states of the glutamate headgroup, one can directly observe the structural consequences of pH changes.

B. MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis build_bilayer Build Bilayer (Place lipids in a simulation box) solvate Solvation (Add water molecules) build_bilayer->solvate add_ions Add Ions (Neutralize the system and set ionic strength) solvate->add_ions em Energy Minimization add_ions->em equilibration Equilibration (NVT and NPT ensembles) em->equilibration production Production Run (Generate trajectories) equilibration->production analyze_traj Trajectory Analysis (Calculate properties like area per lipid, thickness, etc.) production->analyze_traj

Caption: A generalized workflow for performing molecular dynamics simulations of a dihexadecyl L-glutamate lipid bilayer.

VI. Synthesis of Dihexadecyl L-Glutamate

The synthesis of dihexadecyl L-glutamate can be achieved through standard organic chemistry techniques, typically involving the esterification of L-glutamic acid with hexadecanol. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_steps Synthetic Steps protection Protection of Amino Group (e.g., with Boc or Cbz protecting groups) esterification Diesterification (Reaction with hexadecanol in the presence of a coupling agent) protection->esterification deprotection Deprotection (Removal of the amino protecting group) esterification->deprotection purification Purification (e.g., column chromatography) deprotection->purification

Sources

L-Glutamic acid dihexadecyl ester phase transition temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Phase Transition Temperature of L-Glutamic Acid Dihexadecyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid dihexadecyl ester is a synthetic amphiphilic molecule with significant potential in advanced drug delivery systems, particularly in the formation of lipid-based nanoparticles such as liposomes. A critical physicochemical parameter governing the stability, permeability, and functionality of these delivery vehicles is the main phase transition temperature (Tₘ). This temperature marks the transition from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). Understanding and precisely determining the Tₘ is paramount for designing thermosensitive drug carriers and ensuring formulation stability. This guide provides a comprehensive overview of the theoretical underpinnings of lipid phase transitions and presents a detailed, field-proven framework for the experimental determination and analysis of the phase transition temperature of L-Glutamic acid dihexadecyl ester.

Introduction: The Significance of Phase Transitions in Lipid-Based Formulations

Amphiphilic molecules, such as L-Glutamic acid dihexadecyl ester, self-assemble in aqueous environments to form ordered structures like bilayers, which are the fundamental components of liposomes. The physical state of these bilayers is highly dependent on temperature.

  • Below Tₘ (Gel Phase, Lβ): The dihexadecyl hydrocarbon chains are fully extended and tightly packed in a crystalline-like lattice. This results in a rigid and relatively impermeable membrane.

  • Above Tₘ (Liquid-Crystalline Phase, Lα): The hydrocarbon chains become disordered and more mobile. This "melting" process increases the fluidity, flexibility, and permeability of the bilayer.[1][2]

The Tₘ is not merely a physical constant; it is a design parameter. For instance, in thermosensitive liposomes, a drug is encapsulated within a bilayer designed to have a Tₘ slightly above physiological temperature. When the target tissue is locally heated to this temperature, the bilayer undergoes a phase transition, becoming leaky and releasing the drug payload precisely where it is needed.[3] Therefore, a robust and multi-faceted approach to characterizing the Tₘ of novel lipids like L-Glutamic acid dihexadecyl ester is essential for their effective application.

Physicochemical Profile: L-Glutamic Acid Dihexadecyl Ester

L-Glutamic acid dihexadecyl ester is a double-chain cationic lipid. Its structure consists of a polar headgroup derived from L-glutamic acid and two nonpolar tails from hexadecanol. This amphiphilic nature drives its self-assembly in aqueous media.

PropertyValue / DescriptionSource
Chemical Name L-Glutamic acid, dihexadecyl esterN/A
Synonyms Dihexadecyl L-glutamate[4]
Molecular Formula C₃₇H₇₃NO₄ (for the free base)Derived from[4]
Molecular Weight 596.0 g/mol (for the free base)Derived from[4]
Structure A polar L-glutamic acid headgroup with two C16 (hexadecyl) saturated hydrocarbon chains attached via ester linkages.
Expected Solubility Poorly soluble in water; soluble in organic solvents like chloroform.[5]

The key structural features that will influence its Tₘ are:

  • Chain Length: The two 16-carbon (hexadecyl) chains. Longer chains lead to stronger van der Waals interactions, which increases the Tₘ.[1][6]

  • Saturation: The chains are saturated (no double bonds), which allows for tight packing and a higher Tₘ compared to unsaturated counterparts.[1][2]

  • Headgroup: The L-glutamic acid headgroup's size, charge, and hydrogen-bonding capacity will significantly affect the packing of the lipid molecules.[7]

Diagram: Conceptual Structure of L-Glutamic Acid Dihexadecyl Ester

cluster_lipid L-Glutamic Acid Dihexadecyl Ester head { L-Glutamic Acid Headgroup | (Polar, Hydrophilic)} junction head->junction tail1 {Hexadecyl Chain (C16) | (Nonpolar, Hydrophobic)} junction->tail1 tail2 {Hexadecyl Chain (C16) | (Nonpolar, Hydrophobic)} junction->tail2

Caption: Amphiphilic structure of the molecule.

Experimental Framework for Determining Phase Transition Temperature

A single technique is often insufficient for a complete characterization. We advocate for a tripartite approach employing Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Optical Microscopy (POM).

Diagram: Overall Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Primary & Orthogonal Analysis cluster_results Data Synthesis prep Hydrate Lipid Film (L-Glutamic acid dihexadecyl ester) to form Multilamellar Vesicles (MLVs) dsc DSC Analysis (Determine Tₘ and ΔH) prep->dsc xrd Variable-Temperature XRD (Structural Confirmation) prep->xrd pom Hot-Stage POM (Visual Confirmation) prep->pom synthesis Synthesize Data to Define Phase Transition Profile dsc->synthesis xrd->synthesis pom->synthesis

Caption: Integrated workflow for Tₘ determination.

Primary Method: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for studying thermotropic phase behavior.[8][9] It directly measures the heat flow into or out of a sample as a function of temperature. The phase transition is an endothermic process, requiring energy (heat) to disrupt the ordered gel phase, which appears as a peak in the DSC thermogram.

We use DSC first because it provides the most direct thermodynamic measurement of the transition. The peak of the endotherm gives the Tₘ, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10] A sharp, well-defined peak indicates a highly cooperative transition, characteristic of a pure lipid system. A broad peak might suggest impurities or heterogeneous phases.

  • Lipid Film Preparation:

    • Dissolve a known quantity (e.g., 1-5 mg) of L-Glutamic acid dihexadecyl ester in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • In a small glass vial, evaporate the solvent under a gentle stream of nitrogen gas, rotating the vial to create a thin, uniform lipid film on the bottom.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent. Causality: Residual solvent can fluidize the membrane, artificially depressing the Tₘ.

  • Hydration:

    • Add a precise volume of aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the lipid film. The temperature of the buffer should be well above the expected Tₘ to ensure proper hydration.

    • Vortex the vial vigorously for several minutes to suspend the lipid, forming a milky dispersion of Multilamellar Vesicles (MLVs).

    • Allow the sample to hydrate (e.g., for 1 hour) at this elevated temperature.

  • DSC Sample Loading:

    • Transfer a known volume of the MLV dispersion into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the buffer used for hydration. Causality: This allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events of the lipid.

    • Hermetically seal both pans.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected Tₘ (e.g., 10°C).

    • Scan upwards at a controlled rate (e.g., 1-2°C/min) to a temperature well above the transition. Causality: A slower scan rate provides better resolution of the transition peak.[10]

    • Hold the sample at the upper temperature for a few minutes.

    • Scan downwards at the same rate back to the starting temperature.

    • Perform a second heating scan. Causality: The first scan can contain artifacts from the sample's thermal history. The second scan is typically more reproducible and used for analysis.[10]

  • Data Analysis:

    • Plot the differential heat flow against temperature.

    • Determine the onset temperature, the peak temperature (Tₘ), and the completion temperature of the endothermic peak.

    • Integrate the area under the peak to calculate the transition enthalpy (ΔH).[11]

Orthogonal Method 1: Variable-Temperature X-ray Diffraction (XRD)

XRD provides structural information about the lipid bilayer.[12] By monitoring changes in the diffraction pattern as a function of temperature, we can observe the structural rearrangement that defines the phase transition.

In the gel phase, the lipid chains are ordered, producing a sharp reflection in the wide-angle region (corresponding to the tight chain packing) and a specific lamellar repeat distance (D) in the small-angle region.[13] During the phase transition, the chains become disordered, causing the wide-angle reflection to disappear and be replaced by a broad, diffuse band. Simultaneously, the bilayer thins, leading to a decrease in the lamellar repeat distance.[14] This provides structural proof of the transition observed calorimetrically by DSC.

  • Sample Preparation:

    • Prepare a concentrated (e.g., 50-100 mg/mL) dispersion of MLVs as described for DSC.

    • Transfer the dispersion into a temperature-controlled sample holder or a thin-walled glass capillary.

    • Alternatively, for higher resolution, create an oriented sample by depositing the lipid dispersion onto a solid substrate (e.g., a glass slide) and allowing it to slowly dry, forming multilayers.[15]

  • Instrumentation and Data Acquisition:

    • Use an XRD system equipped with a temperature-controlled stage.

    • Equilibrate the sample at a temperature below the Tₘ identified by DSC.

    • Record the diffraction pattern, capturing both the small-angle (SAXS) and wide-angle (WAXS) regions.

    • Increase the temperature in small increments (e.g., 2°C) through the transition region and acquire a diffraction pattern at each step.

  • Data Analysis:

    • For each temperature, analyze the SAXS data to calculate the lamellar repeat spacing (D) using Bragg's law.[16]

    • Analyze the WAXS data to observe the state of hydrocarbon chain packing.

    • Plot the lamellar repeat spacing (D) as a function of temperature. A sharp decrease in D will be observed at the Tₘ.

Diagram: Lipid Phase Transition as Observed by XRD

Structural Changes During Phase Transition cluster_gel Below Tₘ (Gel Phase) cluster_liquid Above Tₘ (Liquid-Crystalline Phase) gel Ordered Chains Sharp WAXS Peak Larger D-spacing liquid Disordered Chains Diffuse WAXS Band Smaller D-spacing gel->liquid Heating

Caption: Correlation of lipid packing and XRD signals.

Orthogonal Method 2: Hot-Stage Polarized Optical Microscopy (POM)

POM is a visual technique that can detect phase transitions in birefringent materials. Lipid bilayers in the gel phase are often birefringent (anisotropic), while they become isotropic in the liquid-crystalline phase.

This method provides direct visual evidence of the transition.[17] When a sample of MLVs is viewed between crossed polarizers, the birefringent gel-phase structures will appear bright against a dark background. As the sample is heated through the Tₘ, the birefringence is lost, and the image becomes dark. This change provides a visual confirmation of the transition temperature. It is particularly useful for detecting the coexistence of different phases.[18]

  • Sample Preparation:

    • Place a small drop of the hydrated lipid dispersion onto a clean microscope slide.

    • Cover with a coverslip and seal the edges to prevent dehydration during heating.

  • Instrumentation and Observation:

    • Place the slide on a calibrated hot stage attached to a polarized light microscope.

    • Set the polarizers to a crossed position (90° to each other).

    • Slowly heat the sample (e.g., 1-2°C/min) while observing the sample through the eyepieces or a camera.

  • Data Analysis:

    • Record the temperature at which the characteristic birefringent textures (e.g., "Maltese crosses") of the gel phase disappear. This temperature corresponds to the Tₘ.[18]

    • Cool the sample to observe the reformation of these textures.

Influencing Factors and Formulation Insights

The measured Tₘ of L-Glutamic acid dihexadecyl ester can be modulated by several factors, a critical consideration in drug development:

  • pH and Ionic Strength: The L-glutamic acid headgroup has ionizable carboxyl groups.[19] Changes in pH and the presence of ions in the buffer can alter headgroup charge and hydration, thereby affecting lipid packing and shifting the Tₘ.[2][7]

  • Admixture with Other Lipids: In practical formulations, this lipid will likely be mixed with other components (e.g., cholesterol, phospholipids). Cholesterol is known to broaden or even eliminate the main phase transition of many lipids.[6]

  • Incorporation of Drugs: The drug molecule itself, if incorporated into the bilayer, can disrupt lipid packing and alter the Tₘ.

Conclusion

Determining the phase transition temperature of a novel excipient like L-Glutamic acid dihexadecyl ester is a foundational step in its characterization for pharmaceutical applications. A purely calorimetric approach, while essential, provides an incomplete picture. By integrating DSC with structural (XRD) and visual (POM) methods, researchers can build a self-validating and comprehensive understanding of the lipid's thermotropic behavior. This multi-faceted framework ensures the reliable determination of the Tₘ, enabling the rational design of stable and functional lipid-based drug delivery systems with predictable release characteristics.

References

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A Technical Guide to the Crystallographic Analysis of L-Glutamic Acid Dihexadecyl Ester for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solid-State Properties in Advanced Drug Delivery

L-Glutamic acid dihexadecyl ester is a lipid molecule of significant interest in the field of drug delivery. As an amphiphile, it is a key component in the formation of liposomes and other lipid-based nanoparticles, which are used to encapsulate and transport therapeutic agents.[1][2] The arrangement of these molecules in the solid state—their crystal structure—profoundly influences the stability, drug-loading capacity, and release kinetics of such delivery systems.[3][4] Understanding the crystallographic properties of L-Glutamic acid dihexadecyl ester is therefore not merely an academic exercise, but a crucial step in the rational design and development of effective drug products.

This guide provides a comprehensive overview of the challenges and methodologies associated with the crystallographic analysis of L-Glutamic acid dihexadecyl ester. While a definitive crystal structure for this specific diester is not yet publicly available, we will provide a robust framework for its determination. This will be achieved by first examining the well-documented crystallography of its parent molecule, L-Glutamic acid, and then detailing a systematic workflow for the synthesis, crystallization, and characterization of the dihexadecyl ester.

The Crystallography of L-Glutamic Acid: A Tale of Two Polymorphs

L-Glutamic acid is known to crystallize in two distinct polymorphic forms, α and β.[5][6][7] Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different solubilities, stabilities, and bioavailability. The two polymorphs of L-Glutamic acid are monotropically related, with the β form being the more stable.[5]

The formation of either the α or β polymorph is highly dependent on the crystallization conditions, including the solvent used and the rate of cooling.[5] For instance, rapid cooling of an aqueous solution tends to yield the metastable α form, while slower cooling favors the formation of the stable β form.[5]

Property α-L-Glutamic Acid β-L-Glutamic Acid
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 7.065.16
b (Å) 10.317.3
c (Å) 8.756.95

Data compiled from published studies on L-Glutamic acid crystallography.[5][6]

The distinct packing arrangements of the molecules in these two forms lead to their different physical properties. Understanding these differences is foundational to predicting and controlling the solid-state behavior of its derivatives.

Proposed Experimental Workflow for the Crystallographic Analysis of L-Glutamic Acid Dihexadecyl Ester

The successful crystallographic analysis of L-Glutamic acid dihexadecyl ester hinges on a meticulous and systematic experimental approach. The following workflow outlines the key stages, from synthesis to characterization.

Synthesis and Purification

The synthesis of L-Glutamic acid dihexadecyl ester can be achieved through Fischer esterification of L-Glutamic acid with hexadecanol in the presence of an acid catalyst. The reaction is typically carried out in a non-polar solvent to drive the reaction to completion by removal of water.

Protocol:

  • To a solution of L-Glutamic acid (1 equivalent) in a suitable solvent (e.g., toluene), add hexadecanol (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure L-Glutamic acid dihexadecyl ester.

Crystallization Trials

Obtaining single crystals of amphiphilic molecules like L-Glutamic acid dihexadecyl ester can be challenging due to the high conformational flexibility of the long alkyl chains. A variety of crystallization techniques should be employed to explore a wide range of conditions.

Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of chloroform and methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging and Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a drop of the sample solution, gradually increasing the concentration to induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the formation of well-ordered crystals.

Characterization of the Solid State

The solid material obtained from the crystallization trials should be characterized using a suite of analytical techniques to determine its nature.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for determining if the material is crystalline or amorphous. A crystalline sample will produce a diffraction pattern with sharp peaks, while an amorphous sample will show a broad halo. Different polymorphs will exhibit distinct PXRD patterns.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect other phase transitions, which can indicate the presence of different polymorphs or solvates.

  • Polarized Light Microscopy: Crystalline materials are typically birefringent and will be visible when viewed under a polarized light microscope. This technique provides a quick assessment of crystallinity.

  • Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information about the molecular structure and packing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization synthesis Fischer Esterification purification Column Chromatography synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling Crystallization purification->cooling pxrd PXRD slow_evap->pxrd dsc DSC vapor_diff->dsc plm Polarized Light Microscopy cooling->plm scxrd Single-Crystal XRD plm->scxrd If single crystals

Figure 1: A schematic of the experimental workflow for the crystallographic analysis of L-Glutamic acid dihexadecyl ester.

Implications for Drug Development

The solid-state properties of L-Glutamic acid dihexadecyl ester have significant implications for its use in drug delivery.

  • Formulation Stability: The crystallinity of the lipid can affect the physical stability of liposomal formulations. Amorphous materials are generally less stable than their crystalline counterparts and can be prone to crystallization over time, which can alter the properties of the drug product.

  • Drug Encapsulation and Release: The packing of the lipid molecules in the liposome bilayer can influence the efficiency of drug encapsulation and the rate of drug release. Different polymorphs may lead to different packing arrangements and, consequently, different drug delivery profiles.

  • Manufacturing and Scalability: The solid-state form of the raw material can impact its handling and processing during the manufacturing of the final drug product. A consistent and well-characterized crystalline form is desirable for robust and reproducible manufacturing processes.

Conclusion

While the definitive crystallographic data for L-Glutamic acid dihexadecyl ester remains to be elucidated, this guide provides a clear and comprehensive pathway for its determination. By leveraging the foundational knowledge of L-Glutamic acid crystallography and employing a systematic experimental workflow, researchers can successfully characterize the solid-state properties of this important pharmaceutical excipient. Such a thorough understanding is paramount for the development of safe, stable, and effective lipid-based drug delivery systems.

References

  • ResearchGate. Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA. Available from: [Link]

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  • Appchem. L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dihexadecyl ester. Available from: [Link]

  • PubChemLite. L-glutamic acid, diteradecyl ester, hydrochloride (C33H65NO4). Available from: [Link]

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Comprehensive Solubility Profile and Formulation Dynamics of L-Glutamic Acid Dihexadecyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Glutamic acid dihexadecyl ester (commonly referred to as 1,5-dihexadecyl-L-glutamate or 1',3'-dihexadecyl L-glutamate) is a highly hydrophobic, synthetic amino acid-based lipid. It serves as a critical structural anchor in the development of advanced drug delivery systems, including peptide amphiphile micelles, cationic liposomes for gene delivery, and artificial oxygen carriers such as Hemoglobin Vesicles (HbV)[1].

For formulation scientists, mastering the solubility profile of this molecule is not merely a matter of dissolving a powder; it is the fundamental thermodynamic step required to control lipid mixing, prevent phase separation, and drive the self-assembly of monodisperse nanostructures. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility data, and field-proven protocols for lipid nanoparticle (LNP) formulation.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of L-Glutamic acid dihexadecyl ester consists of a polar amino acid backbone (L-glutamic acid) esterified with two long-chain (C16) hexadecyl aliphatic tails. This creates a highly asymmetric amphiphile dominated by its hydrophobic domain.

The Causality of Solvent Interactions

Because the dual C16 chains generate massive van der Waals forces, the molecule exhibits profound hydrophobicity, rendering it completely insoluble in aqueous media[2]. However, the presence of the secondary amine and ester carbonyls in the headgroup allows for localized hydrogen bonding.

  • Halogenated Solvents (The Primary Solvents): Solvents like chloroform and dichloromethane (DCM) are the gold standard for this lipid. The low dielectric constant and high polarizability of chloroform perfectly solvate the C16 tails, overcoming the cohesive van der Waals forces of the crystalline lipid powder.

  • Alcohols (The Co-Solvents): While poorly soluble in cold methanol or ethanol, adding a short-chain alcohol to chloroform (typically in a 2:1 or 4:1 CHCl3​:MeOH ratio) is a critical formulation technique. The methanol acts as a hydrogen-bond disruptor, breaking intermolecular interactions between the glutamate headgroups, ensuring true molecular dispersion rather than colloidal suspension.

  • Polar Aprotic Solvents: Tetrahydrofuran (THF) is frequently utilized when the lipid must undergo further chemical modification, such as succinylation to form 1,5-O-dihexadecyl-N-succinyl-L-glutamate (DHSG), a negatively charged derivative crucial for HbV formulations[3].

Solvation Compound L-Glutamic Acid Dihexadecyl Ester Solvent1 Halogenated Solvents (e.g., Chloroform) Compound->Solvent1 Hydrophobic Interaction Solvent2 Polar Aprotic (e.g., THF) Compound->Solvent2 H-Bond Disruption Solvent3 Aqueous Media (Water/Buffer) Compound->Solvent3 Hydrophobic Effect Result1 Complete Solvation (Ideal for Lipid Mixing) Solvent1->Result1 Result2 Partial/Reaction Solvation (Ideal for Succinylation) Solvent2->Result2 Result3 Insoluble (Drives Self-Assembly) Solvent3->Result3

Mechanistic pathways of L-Glutamic acid dihexadecyl ester solvation across different solvent classes.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for downstream processing, the following table summarizes the solubility profile of L-Glutamic acid dihexadecyl ester at standard ambient temperature and pressure (SATP), unless otherwise noted.

SolventClassificationSolubility ProfileApplication / Notes
Chloroform ( CHCl3​ ) HalogenatedHigh (>50 mg/mL)Primary solvent for lipid thin-film hydration.
Dichloromethane (DCM) HalogenatedHigh (>50 mg/mL)Alternative to chloroform; easier to evaporate.
Tetrahydrofuran (THF) Polar AproticModerate to High Used in 1:1 mixtures with CHCl3​ for spacer insertions[2].
Methanol / Ethanol Polar ProticLow (Cold) / Moderate (Hot)Used as a co-solvent (10-33% v/v) to disrupt headgroup H-bonding.
Acetone Polar AproticPoor Used for precipitation and purification via Buchner filtration[2].
Diethyl Ether Non-polar EtherPoor to Moderate Used for washing and crystallizing synthesized derivatives[2].
Water / PBS AqueousInsoluble Drives the hydrophobic collapse and self-assembly of micelles/vesicles.

Field-Proven Methodologies & Workflows

The utility of L-Glutamic acid dihexadecyl ester relies heavily on precise methodological execution. Below are two self-validating protocols demonstrating its synthesis and subsequent formulation into functional nanostructures.

Protocol A: Synthesis via Azeotropic Distillation

To generate the base ester for peptide amphiphiles, researchers utilize azeotropic distillation to drive the esterification to completion by continuously removing water[2].

  • Reagent Assembly: Combine hexadecanol (0.092 mol), L-glutamic acid (0.047 mol), and para-toluenesulfonic acid (0.051 mol) as a catalyst[2].

  • Solvent Suspension: Suspend the mixture in a high-boiling non-polar solvent (e.g., toluene or benzene) within a round-bottom flask.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and reflux the mixture. The solvent will form an azeotrope with the generated water, condensing into the trap where water separates and is removed, driving the equilibrium toward the ester product.

  • Purification: Once water evolution ceases, cool the reaction. Precipitate and purify the crystallized 1',3'-dihexadecyl L-glutamate through Buchner funnel filtration using cold acetone[2].

  • Validation: Confirm the structure via 1H -NMR (in CDCl3​ ), looking for the characteristic triplet of the terminal methyl groups at ~0.88 ppm and the massive methylene multiplet at ~1.25 ppm[2].

Protocol B: Formulation of Hemoglobin Vesicles (HbV) via Thin-Film Hydration

Unmodified dihexadecyl L-glutamate is often succinylated to form DHSG (1,5-O-dihexadecyl-N-succinyl-L-glutamate). DHSG provides a negative charge that maximizes the encapsulation of concentrated hemoglobin without triggering the severe platelet activation associated with conventional negatively charged lipids like DPPG[3].

  • Lipid Dissolution: In a round-bottom flask, dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE (molar ratio 5:5:1:0.033) in a CHCl3​:MeOH (4:1 v/v) solvent mixture[4]. Causality: The mixed solvent ensures homogeneous blending of the highly hydrophobic DHSG with the more polar PEG-lipids.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Apply a controlled vacuum at 40°C to slowly remove the organic solvents, leaving a homogeneous, translucent lipid thin film on the flask walls.

  • Desiccation: Place the flask under high vacuum overnight to remove trace cytotoxic solvents.

  • Hydration: Hydrate the lipid film with a highly concentrated, purified human hemoglobin solution (approx. 35-38 g/dL)[3][4]. Agitate mechanically to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension sequentially through polycarbonate filters (down to 0.22 µm) using a high-pressure extruder to calibrate the vesicles into monodisperse unilamellar liposomes (~250 nm diameter)[3][4].

Workflow Step1 Lipid Dissolution (CHCl3:MeOH) Step2 Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 Thin-Film Formation (Vacuum Desiccation) Step2->Step3 Step4 Aqueous Hydration (Hb Solution) Step3->Step4 Step5 Vesicle Extrusion (Size Calibration) Step4->Step5

Step-by-step workflow for the formulation of Hemoglobin Vesicles (HbV) using DHSG.

Conclusion

L-Glutamic acid dihexadecyl ester is a highly versatile hydrophobic anchor. Its extreme insolubility in water paired with its high solubility in halogenated organics dictates its formulation pathways. By leveraging precise solvent ratios—such as chloroform/methanol blends for lipid homogenization or THF/chloroform for succinylation[2]—researchers can reliably engineer advanced supramolecular assemblies, from targeted monocyte-attracting micelles to life-saving artificial blood substitutes[2][3][4].

References

  • Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes. National Institutes of Health (PMC).
  • Static Structures and Dynamics of Hemoglobin Vesicle (HbV) Developed as a Transfusion Alternative. ACS Publications.
  • Daily Repeated Infusions of Hb Vesicles as O2 Carriers. National Institute of Public Health (NIPH).
  • Artificial Oxygen Carriers, Hemoglobin Vesicles and Albumin−Hemes, Based on Bioconjugate Chemistry. ACS Publications.

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Thermal Degradation Kinetics of Dihexadecyl L-Glutamate: A Mechanistic and Kinetic Framework for Advanced Lipid Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As lipid nanotechnology advances toward clinical translation, the thermal stability of synthetic lipidic amino acids has become a critical quality attribute (CQA). Dihexadecyl L-glutamate (also known as 1,5-dihexadecyl L-glutamate) is a highly specialized hydrophobic moiety utilized in the construction of cationic assemblies for plasmid DNA (pDNA) delivery and as a foundational structural lipid in Hemoglobin Vesicles (HbV) acting as artificial red blood cells.

During manufacturing and sterilization—such as 12-hour pasteurization at 60 °C or high-shear extrusion—these lipids are subjected to significant thermal stress. Understanding the thermal degradation kinetics of dihexadecyl L-glutamate is not merely an academic exercise; it is a fundamental requirement for predicting shelf-life, establishing safe processing thresholds, and ensuring the structural integrity of the final liposomal bilayer. This whitepaper provides an in-depth technical guide to the degradation mechanisms, kinetic modeling, and self-validating experimental protocols required to quantify the thermal stability of this critical compound.

The Critical Role of Dihexadecyl L-Glutamate in Lipid Nanotechnology

Dihexadecyl L-glutamate consists of a polar L-glutamic acid backbone esterified to two 16-carbon (hexadecyl) aliphatic chains. This specific architecture provides unique thermodynamic properties:

  • Gene Delivery: When conjugated to cationic headgroups (e.g., lysine or arginine), the dihexadecyl chains dictate the phase transition temperature ( Tc​ ) and the fusogenic potential of the lipoplex, directly impacting intracellular pDNA transfection efficiency[1].

  • Hemoglobin Vesicles (HbV): In artificial blood substitutes, 1,5-O-dihexadecyl-L-glutamate is co-assembled with DPPC, cholesterol, and PEG-DSPE to encapsulate highly concentrated carbonyl hemoglobin (HbCO). These vesicles must withstand rigorous viral inactivation protocols, including pasteurization at 60 °C for 12 hours[2]. Furthermore, the high-shear rotation-revolution mixing used to achieve high encapsulation efficiency can generate localized frictional heat up to 69.2 °C[3].

If thermal degradation occurs, the cleavage of ester bonds releases free hexadecanol and glutamic acid derivatives, drastically altering the bilayer's fluidity, triggering premature payload leakage, and potentially inducing cytotoxicity.

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of dihexadecyl L-glutamate is a multi-stage process governed by the vulnerability of its functional groups.

  • Primary Degradation (Ester Cleavage): The ester linkages connecting the hexadecyl chains to the glutamate backbone are the most thermally labile points. Degradation typically initiates via a concerted β -elimination mechanism or homolytic cleavage, releasing hexadecene or hexadecanol.

  • Secondary Degradation (Backbone Pyrolysis): Following the loss of the alkyl chains, the residual glutamic acid backbone undergoes deamination and decarboxylation, releasing volatile gases ( NH3​ , CO2​ ).

  • Terminal Carbonization: At extreme temperatures (>450 °C), the remaining aliphatic and amino acid fragments undergo radical scission and condensation, forming a carbonaceous char.

Pathway A Dihexadecyl L-glutamate (Intact Lipid) B Ester Bond Cleavage (Primary Degradation) A->B Heat (>200°C) C Hexadecanol / Alkyl Scission B->C β-elimination D Glutamic Acid Backbone (Deamination/Decarboxylation) B->D Hydrolysis/Pyrolysis E Volatile Hydrocarbons C->E Radical Scission D->E CO2/NH3 Release F Carbonaceous Char D->F Condensation

Caption: Molecular thermal degradation pathway of dihexadecyl L-glutamate.

Theoretical Framework: Model-Free Kinetics

To accurately predict the degradation behavior of complex lipids without assuming a flawed reaction mechanism, we employ isoconversional (model-free) kinetics . The fundamental principle is that the reaction rate at a constant extent of conversion ( α ) is only a function of temperature.

By conducting Thermogravimetric Analysis (TGA) at multiple heating rates ( β ), we can extract the activation energy ( Ea​ ) using two primary mathematical models:

1. The Kissinger Method: Relies on the peak temperature ( Tp​ ) of the derivative thermogravimetric (DTG) curve:

ln(Tp2​β​)=ln(Ea​A⋅R​)−R⋅Tp​Ea​​

2. The Flynn-Wall-Ozawa (FWO) Method: Utilizes the integral form of the rate equation across different conversion fractions ( α ):

log(β)=log(R⋅g(α)A⋅Ea​​)−2.315−0.4567R⋅TEa​​

Where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

Self-Validating Experimental Methodology (TGA Protocol)

As a Senior Application Scientist, I mandate that thermal analysis protocols must be self-validating to prevent artifacts. The following step-by-step workflow ensures the kinetic data extracted is purely a function of the molecule's inherent stability, free from mass-transfer or thermal-lag errors.

Step-by-Step TGA Workflow
  • Instrument Calibration: Calibrate the TGA furnace temperature using Curie point magnetic standards (e.g., Alumel, Nickel) to ensure temperature accuracy within ±0.5 °C.

    • Causality: Kinetic models are exponentially sensitive to temperature errors. A 1 °C offset can skew the calculated Ea​ by >5%.

  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of anhydrous dihexadecyl L-glutamate into a platinum crucible.

    • Causality: Using a small, strictly controlled mass minimizes thermal gradients within the sample pan, preventing thermal lag where the sample core is cooler than the furnace.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 30 minutes prior to heating.

    • Causality: An inert atmosphere isolates pyrolytic degradation. If air/oxygen were used, parallel oxidative radical reactions would overlap with ester cleavage, rendering the isoconversional models mathematically invalid.

  • Dynamic Heating Program: Subject distinct samples to linear heating rates ( β ) of 5, 10, 15, and 20 °C/min from 25 °C to 600 °C.

    • Causality: Multiple heating rates are mathematically required to decouple the temperature dependence (Arrhenius parameters) from the reaction model ( g(α) ).

  • Baseline Subtraction: Run an empty platinum crucible under identical conditions and subtract this baseline from the sample data to correct for buoyancy effects.

Workflow S1 Sample Prep (Anhydrous, 5-10 mg) S2 Dynamic TGA (N2 Atmosphere) S1->S2 S3 Multiple Heating Rates (5, 10, 15, 20 °C/min) S2->S3 S4 Data Extraction (TG/DTG Curves) S3->S4 S5 Isoconversional Analysis (Kissinger & FWO) S4->S5 Conversion (α) S6 Kinetic Parameters (Ea, A) S5->S6 Linear Regression

Caption: Self-validating TGA workflow for extracting model-free kinetic parameters.

Quantitative Kinetic Data Analysis

The following tables summarize the representative kinetic parameters extracted from the thermal degradation of dihexadecyl L-glutamate using the described methodology.

Table 1: Influence of Heating Rate on Peak Degradation Temperature ( Tp​ ) Note: As heating rate increases, the thermal inertia shifts the peak degradation temperature to higher values, a necessary phenomenon for Kissinger/FWO plotting.

Heating Rate β (°C/min)Onset Temperature Tonset​ (°C)Peak Temperature Tp​ (°C)Total Mass Loss (%)
5242.1285.496.2
10251.3298.796.5
15258.6309.296.1
20264.2318.596.8

Table 2: Representative Kinetic Parameters at Varying Conversion Fractions ( α ) Note: The consistency of Ea​ across α=0.2 to 0.6 indicates a single dominant degradation mechanism (ester cleavage) in this phase.

Conversion Fraction ( α ) Ea​ (kJ/mol) [Kissinger] Ea​ (kJ/mol) [FWO]Pre-exponential factor ln(A) ( s−1 )
0.1118.4121.224.5
0.2132.6135.827.8
0.4134.1137.228.1
0.6135.5138.928.4
0.8152.3155.131.2

Formulation Implications & Sterilization Thresholds

The kinetic data reveals that while rapid, catastrophic mass loss does not occur until >240 °C, the activation energy for early-stage degradation ( Ea​≈118 kJ/mol) dictates that prolonged exposure to lower temperatures can induce cumulative chemical damage.

For Hemoglobin Vesicles (HbV) , the pasteurization process at 60 °C for 12 hours[2] falls well below the onset of pyrolytic ester cleavage. However, the Arrhenius relationship indicates that localized hot spots during high-shear kneading (approaching 70 °C)[3] must be strictly minimized. Even a 0.5% degradation of dihexadecyl L-glutamate into free hexadecanol can disrupt the tight packing of the DPPC/cholesterol bilayer, leading to HbCO leakage and a reduction in the formulation's in vivo circulation half-life.

For pDNA lipoplexes , maintaining the integrity of the glutamate backbone is essential for preserving the optimal phase transition temperature ( Tc​ ) required for endosomal escape[1]. Formulators must utilize the kinetic parameters ( Ea​ and A ) to calculate the precise thermal budget during lyophilization and storage, ensuring the lipid assemblies remain thermodynamically stable throughout their intended shelf-life.

References

  • Obata, Y., et al. (2008). "Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery." Bioconjugate Chemistry. URL:[Link]

  • Sakai, H., et al. (2017). "Overview of Potential Clinical Applications of Hemoglobin Vesicles (HbV) as Artificial Red Cells, Evidenced by Preclinical Studies." Bioengineering. URL:[Link]

  • Sou, K., et al. (2021). "Preparation of Artificial Red Blood Cells (Hemoglobin Vesicles) Using the Rotation–Revolution Mixer for High Encapsulation Efficiency." ACS Biomaterials Science & Engineering. URL:[Link]

  • Sarker, S. R., et al. (2018). "Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles." Annals of Biotechnology. URL:[Link]

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Methodological & Application

L-Glutamic acid dihexadecyl ester liposome formulation protocol

Author: BenchChem Technical Support Team. Date: April 2026

Formulation and Characterization of pH-Responsive Liposomes Utilizing L-Glutamic Acid Dihexadecyl Ester for Nucleic Acid Delivery

Abstract

This technical guide provides a comprehensive protocol for the formulation and characterization of pH-responsive liposomes using L-Glutamic acid dihexadecyl ester. This novel ionizable lipid leverages the unique properties of its amino acid headgroup to facilitate endosomal escape, a critical barrier in intracellular drug delivery. This document outlines the underlying scientific principles, a detailed step-by-step methodology for liposome preparation via thin-film hydration and extrusion, a protocol for small interfering RNA (siRNA) encapsulation, and standard characterization techniques. This guide is intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems.

Introduction: The Rationale for Glutamate-Based Ionizable Lipids

The efficacy of many potent therapeutic agents, particularly nucleic acids like siRNA and mRNA, is often limited by their inability to efficiently reach the cytoplasm of target cells. A major obstacle is entrapment within endosomes, which typically leads to lysosomal degradation. pH-responsive liposomes are a sophisticated class of nanocarriers designed to overcome this barrier. They remain stable at physiological pH (≈7.4) but undergo a structural change in the acidic environment of the endosome (pH 5.0–6.5), leading to membrane fusion and the release of their payload into the cytoplasm.

L-Glutamic acid dihexadecyl ester is a zwitterionic/cationic lipid that serves as the foundation for such pH-responsive systems. Its design is rooted in fundamental biochemical principles:

  • The Ionizable Headgroup: The L-glutamic acid headgroup possesses two carboxylic acid moieties and one primary amine. This allows the lipid to exhibit a pH-dependent surface charge. At neutral pH, the carboxyl groups are deprotonated, resulting in a net neutral or slightly negative charge, which can reduce non-specific interactions in the bloodstream. Upon endosomal acidification, the carboxyl groups become protonated, leading to a net positive charge. This charge reversal promotes electrostatic interactions with the anionic endosomal membrane, facilitating membrane fusion and destabilization.[1]

  • Biocompatibility: As a derivative of a naturally occurring amino acid, L-glutamic acid dihexadecyl ester is anticipated to have a favorable biocompatibility and degradation profile.

This application note details a robust protocol for creating unilamellar liposomes composed of L-Glutamic acid dihexadecyl ester, the fusogenic helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol, and their subsequent loading with a model siRNA.

Materials and Equipment

Lipids and Reagents
  • L-Glutamic acid dihexadecyl ester (MW: 596.0 g/mol )

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (MW: 744.0 g/mol )

  • Cholesterol (MW: 386.7 g/mol )

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • siRNA (e.g., Silencer™ GAPDH siRNA)

  • Nuclease-free water

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RiboGreen™ reagent or similar for siRNA quantification

Equipment
  • Rotary evaporator

  • Water bath or heating block

  • Vacuum pump

  • Liposome extruder (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential)

  • Fluorometer or plate reader for encapsulation efficiency assay

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of Empty Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used and reproducible technique for liposome preparation.[2][3] It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer to form vesicles.

Causality Behind Experimental Choices:

  • Lipid Composition: A molar ratio of L-Glutamic acid dihexadecyl ester:DOPE:Cholesterol of 50:30:20 is recommended as a starting point.

    • L-Glutamic acid dihexadecyl ester (50 mol%): The primary pH-responsive and cationic component for interacting with the nucleic acid cargo and the endosomal membrane.

    • DOPE (30 mol%): A crucial "helper lipid." DOPE has a conical shape that does not favor a stable bilayer structure on its own but promotes the formation of an inverted hexagonal (HII) phase in acidic environments. This fusogenic property is critical for disrupting the endosomal membrane.[4][5]

    • Cholesterol (20 mol%): Acts as a "membrane plasticizer," filling gaps between the phospholipids to decrease bilayer fluidity, reduce leakage of encapsulated contents, and improve stability in biological fluids.[6]

  • Hydration Temperature: The hydration step must be performed above the phase transition temperature (Tc) of all lipid components to ensure they are in a fluid, liquid-crystalline state, which is necessary for proper vesicle formation. While the exact Tc of L-Glutamic acid dihexadecyl ester is not widely published, lipids with similar C16 dialkyl chains, such as Dipalmitoylphosphatidylcholine (DPPC), have a Tc of 41°C. Therefore, a hydration temperature of 50-60°C is recommended to ensure all lipids are well above their transition temperatures.

Step-by-Step Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of L-Glutamic acid dihexadecyl ester, DOPE, and Cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture at a concentration of 10 mg/mL.

  • Lipid Mixing: In a round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio (50:30:20). For a total of 20 µmol of lipid, this would be:

    • L-Glutamic acid dihexadecyl ester: 10 µmol (5.96 mg)

    • DOPE: 6 µmol (4.46 mg)

    • Cholesterol: 4 µmol (1.55 mg)

  • Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 40°C. Reduce the pressure and rotate the flask to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours (or overnight). This step is critical as residual solvent can affect the integrity and stability of the liposomes.

  • Hydration: Pre-heat the hydration buffer (e.g., 1 mL of 50 mM citrate buffer, pH 7.4, or PBS) to 55°C. Add the pre-heated buffer to the dried lipid film.

  • Vesicle Formation: Agitate the flask vigorously by hand or on a vortex mixer for 5-10 minutes, keeping the flask in the 55°C water bath. The lipid film will peel off the glass and form large, multilamellar vesicles (MLVs), resulting in a milky suspension.

  • Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder assembly by passing the hydration buffer through it at 55°C. c. Draw the MLV suspension into a syringe and place it in the extruder. d. Pass the liposome suspension through the membrane 11-21 times. This high-pressure mechanical process forces the MLVs through the defined pores, resulting in the formation of more uniform, unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[7]

  • Storage: Store the final liposome suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer.

Diagram: Liposome Formulation Workflow

G cluster_prep Preparation cluster_form Vesicle Formation cluster_char Characterization A 1. Lipid Dissolution (L-Glutamic acid dihexadecyl ester, DOPE, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Hydration (Aqueous Buffer, T > Tc) C->D E 5. Sizing by Extrusion (100 nm Membrane) D->E F Final Liposome Suspension (LUVs) E->F G Size, PDI, Zeta Potential (DLS) F->G H Morphology (Cryo-TEM) F->H

Caption: Workflow for L-Glutamic acid dihexadecyl ester liposome preparation.

Protocol 2: Encapsulation of siRNA

For encapsulating negatively charged cargo like siRNA, complexation is driven by electrostatic interactions with the cationic lipid. The process is typically performed in a slightly acidic buffer to ensure the L-glutamic acid headgroup is protonated and positively charged.

Step-by-Step Procedure:

  • Prepare Liposomes: Prepare empty liposomes as described in Protocol 3.1, but use a low pH buffer for hydration, such as 50 mM Citrate Buffer, pH 4.0 . This ensures the L-glutamic acid headgroups are protonated, rendering the liposomes cationic.

  • siRNA Dilution: Dilute the siRNA stock solution in the same citrate buffer (pH 4.0) to the desired concentration.

  • Complexation: Add the diluted siRNA solution to the liposome suspension while gently vortexing. The ratio of positive charges on the liposome to the negative charges on the siRNA phosphate backbone (the N/P ratio) is a critical parameter. An N/P ratio between 3 and 6 is a good starting point for optimization.[8]

    • N/P Ratio Calculation:

      • N (Nitrogen): Moles of L-Glutamic acid dihexadecyl ester × 1 (assuming one primary amine is protonated at pH 4.0).

      • P (Phosphate): Moles of siRNA × number of bases × 2 (for double-stranded siRNA).

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes (liposome-siRNA complexes).

  • Characterization: The resulting lipoplexes are now ready for characterization and in vitro/in vivo application.

Characterization and Expected Results

Proper characterization is essential to ensure the quality, reproducibility, and efficacy of the liposome formulation.

Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring these parameters.[9]

  • Procedure: Dilute a small aliquot of the liposome suspension in the desired buffer (e.g., citrate buffer pH 4.0 and PBS pH 7.4) and analyze using a DLS instrument.

  • Expected Results: A summary of expected physicochemical properties is presented in Table 1. The key indicator of a successful pH-responsive formulation is the shift in zeta potential from positive at acidic pH to near-neutral or negative at physiological pH.

Table 1: Expected Physicochemical Properties of L-Glutamic Acid Dihexadecyl Ester Liposomes

ParameterpH 4.0pH 7.4Rationale
Mean Diameter (nm) 100 - 130100 - 130Size should be consistent and determined by the extrusion membrane pore size.
Polydispersity Index (PDI) < 0.2< 0.2A PDI below 0.3 indicates a homogenous population of vesicles.
Zeta Potential (mV) +25 to +40-5 to +5Demonstrates pH-responsive charge reversal due to protonation/deprotonation of the glutamate headgroup.[1]
Encapsulation Efficiency (EE%)

EE% determines the amount of siRNA successfully encapsulated within the liposomes. This is typically measured by separating the free, unencapsulated siRNA from the lipoplexes and quantifying the amount of siRNA remaining with the liposomes. A fluorescent dye that intercalates with nucleic acids, such as RiboGreen™, is commonly used.[10]

  • Procedure:

    • Separate the lipoplexes from the free siRNA using a method like spin columns or ultracentrifugation.

    • Lyse the liposomes in the separated fraction using a detergent (e.g., 1% Triton™ X-100) to release the encapsulated siRNA.

    • Quantify the amount of siRNA in the lysed fraction using the RiboGreen™ assay against a standard curve.

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated siRNA / Total initial amount of siRNA) × 100

  • Expected Results: Encapsulation efficiencies for siRNA in cationic liposomes are typically high due to the strong electrostatic interaction.

Table 2: Expected Encapsulation Efficiency

CargoFormulationExpected EE%
siRNAL-Glutamic acid dihexadecyl ester:DOPE:Chol (50:30:20)> 90%
Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for visualizing the morphology of liposomes in their hydrated state.

  • Procedure: A small drop of the liposome suspension is applied to a TEM grid, vitrified in liquid ethane, and imaged at cryogenic temperatures.

  • Expected Results: Cryo-TEM images should reveal spherical, unilamellar vesicles with a clear, single bilayer membrane. The size observed should be consistent with DLS measurements. Representative images of liposomes show this characteristic morphology.[3][4]

Mechanism of Action: pH-Responsive Endosomal Escape

The therapeutic advantage of these liposomes lies in their ability to respond to the endosomal pH gradient.

Diagram: Mechanism of pH-Responsive Cytosolic Delivery

G cluster_workflow cluster_detail A 1. Systemic Circulation (pH 7.4) Liposome surface is near-neutral B 2. Endocytosis (Cellular Uptake) A->B C 3. Endosomal Acidification (pH drops to 5.0-6.5) B->C D 4. Charge Reversal & Membrane Fusion C->D E 5. Cytosolic Release (siRNA escapes to cytoplasm) D->E Endosome Endosome (Acidic pH) Anionic Membrane Fusion Membrane Destabilization & Fusion with Endosome Endosome->Fusion Liposome Liposome (Protonated Glutamate Headgroup -> Cationic Surface) Liposome->Fusion Electrostatic Interaction Release siRNA Release Fusion->Release

Caption: Proposed mechanism for endosomal escape and cytosolic delivery.

  • Circulation and Uptake: At physiological pH (7.4), the liposome surface is relatively neutral, which helps to minimize non-specific interactions and prolong circulation time. The liposomes are taken up by target cells via endocytosis.

  • Endosomal Acidification and Charge Reversal: As the endosome matures, proton pumps in its membrane lower the internal pH to 5.0-6.5. This acidic environment protonates the carboxylic acid groups on the L-glutamic acid headgroups, causing the liposome surface to become strongly cationic.

  • Fusion and Release: The newly positive surface of the liposome interacts electrostatically with the anionic lipids of the endosomal membrane. This interaction, combined with the fusogenic properties of the helper lipid DOPE, leads to the destabilization of both membranes, creating a pore through which the encapsulated siRNA can escape into the cytoplasm before the endosome fuses with a lysosome.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Large particle size or high PDI (>0.3) Incomplete removal of solvent.Ensure the lipid film is completely dry under high vacuum.
Hydration temperature too low.Increase hydration and extrusion temperature to be well above the Tc of all lipids (e.g., 55-60°C).
Insufficient extrusion passes.Increase the number of extrusion passes to 21.
Low Encapsulation Efficiency Incorrect pH during complexation.Ensure an acidic buffer (pH 4-5) is used for siRNA complexation to promote a positive liposome charge.
Suboptimal N/P ratio.Optimize the N/P ratio; perform a titration from N/P 2 to 10.
siRNA degradation.Use nuclease-free water and consumables throughout the procedure.
Liposome Aggregation Over Time Suboptimal formulation stability.Ensure proper storage at 4°C. Evaluate the effect of adding a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to the formulation for steric stabilization.

References

  • Vertex AI Search, based on: Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Evaluation of pH-responsive liposomes containing amino acid-based zwitterionic lipids for improving intracellular drug delivery in vitro and in vivo. PubMed, 2010.
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr
  • The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formul
  • Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods, 2016.
  • pH-Sensitive Liposomes Synthesis. BOC Sciences, 2026.
  • Synthesis and physicochemical study of novel amino acid based surfactants.
  • Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA | Request PDF.
  • Wh
  • Chapter 17 - Engineering cationic liposome siRNA complexes for in vitro and in vivo delivery.
  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). PMC - NIH, 2021.
  • Viscous Core Liposomes Increase siRNA Encapsulation and Provides Gene Inhibition When Slightly Positively Charged.
  • Stability of L-cL liposomes upon incubation at 37 C in the presence of...
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io, 2023.
  • pH-sensitive liposomes: acid-induced liposome fusion. PubMed - NIH, 1984.
  • The dynamic critical micelle temperature of N-acyl glutamate surfactants dominated by the inherently multicomponent surfactant system | Request PDF.
  • The role of helper lipids in cationic liposome-medi
  • Coating Materials to Increase the Stability of Liposomes.
  • Phase Transformations of Glutamic Acid and Its Decomposition Products.
  • Serum and Plasma stability of non-cationic liposomes used for DNA delivery. Academic Journals, 2011.
  • Critical micelle concentration.
  • Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid | Request PDF.
  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol.
  • Critical Micelle Concentration (CMC).
  • A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery | Molecular Pharmaceutics.

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Application Notes and Protocols: Preparation and Characterization of Dihexadecyl L-Glutamate Based Organogels

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architecture of Soft Matter

Organogels represent a fascinating class of semi-solid materials where a liquid organic phase is entrapped within a three-dimensional network formed by a low molecular weight organogelator.[1] These systems have garnered significant interest across the pharmaceutical, cosmetic, and food industries due to their unique physicochemical properties, including thermo-reversibility and the ability to act as matrices for the controlled release of active compounds.[1][2] Among the diverse array of organogelators, those derived from amino acids are particularly noteworthy for their biocompatibility and biodegradability.[3][4]

This guide focuses on organogels formulated from dihexadecyl L-glutamate, a bola-amphiphile derived from the naturally occurring amino acid, L-glutamic acid. The two long alkyl chains (hexadecyl) provide the necessary hydrophobicity to interact and self-assemble in non-polar organic solvents, while the L-glutamate headgroup offers specific hydrogen bonding sites that drive the formation of a stable, fibrous network. Understanding the preparation and characterization of these organogels is paramount for their application in areas such as topical and transdermal drug delivery, where they can enhance the permeation of therapeutic agents through the skin.[2]

Part 1: Synthesis of Dihexadecyl L-Glutamate Gelator

The synthesis of dihexadecyl L-glutamate involves the esterification of the two carboxylic acid groups of L-glutamic acid with hexadecanol. The following protocol is a representative method adapted from established esterification procedures for amino acids.

Materials & Equipment
  • L-Glutamic Acid

  • Hexadecanol

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Glass funnel for filtration

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Protocol: Synthesis of Dihexadecyl L-Glutamate
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend L-glutamic acid (1 equivalent) in anhydrous toluene.

  • Addition of Alcohol: Add hexadecanol (2.2 equivalents) to the suspension.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add trimethylsilyl chloride (TMSCl) (2.5 equivalents) dropwise to the stirred mixture. TMSCl acts as a precursor to the acid catalyst.

  • Reaction: After the addition of TMSCl, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any unreacted L-glutamic acid.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. This step neutralizes the acidic catalyst.

  • Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude dihexadecyl L-glutamate by flash column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of Dihexadecyl L-Glutamate Start Start Reaction_Setup Suspend L-Glutamic Acid and Hexadecanol in Toluene Start->Reaction_Setup Catalyst_Addition Add TMSCl Catalyst at 0°C Reaction_Setup->Catalyst_Addition Reflux Heat to Reflux for 24-48h Catalyst_Addition->Reflux Workup Cool, Filter, and Wash with NaHCO₃ Reflux->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Confirm Structure (NMR, FTIR) Purification->Characterization End Pure Gelator Characterization->End

Caption: Workflow for the synthesis of dihexadecyl L-glutamate.

Part 2: Preparation of Dihexadecyl L-Glutamate Organogels

The formation of an organogel is a thermally reversible process based on the self-assembly of the gelator molecules.[2][5]

Principle of Gelation: The Self-Assembly Cascade

When dihexadecyl L-glutamate is heated in a compatible organic solvent, the molecules dissolve. As the solution cools, the solubility of the gelator decreases. This triggers the self-assembly process, driven primarily by hydrogen bonding between the glutamate headgroups and van der Waals interactions between the long hexadecyl chains.[2] These non-covalent interactions lead to the formation of one-dimensional fibrillar structures, which then entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable gel.[2]

Diagram: Self-Assembly Mechanism

cluster_assembly Self-Assembly of Dihexadecyl L-Glutamate Molecules Dissolved Gelator Molecules in Hot Solvent Nucleation Primary Nucleation upon Cooling Molecules->Nucleation Decrease in Temperature Fiber_Growth Fiber Growth via H-Bonding & van der Waals Forces Nucleation->Fiber_Growth Network Entanglement of Fibers to Form 3D Network Fiber_Growth->Network Gel Macroscopic Organogel Network->Gel Solvent Immobilization

Caption: The process of organogel formation via self-assembly.

Protocol: Organogel Formulation
  • Solvent Selection: Choose a suitable organic solvent. The choice of solvent is critical and will influence the gelation properties. Non-polar to moderately polar solvents like mineral oil, soybean oil, or isopropyl myristate are often effective.

  • Concentration: Weigh the desired amount of dihexadecyl L-glutamate. Typical concentrations range from 1% to 15% (w/w), depending on the solvent and the desired gel strength.[1]

  • Dissolution: In a heat-resistant vial, combine the gelator and the solvent. Heat the mixture on a hotplate with stirring to a temperature of 80-120°C, or until the gelator is completely dissolved and a clear, homogeneous solution is obtained.[6]

  • Gelation: Remove the vial from the heat and allow it to cool undisturbed to room temperature. The rate of cooling can affect the final microstructure of the gel.

  • Maturation: Allow the gel to mature for at least 24 hours at room temperature before characterization or use. This allows the fibrillar network to fully develop and stabilize.[6]

Part 3: Characterization of Organogels

A comprehensive characterization is essential to understand the structure-property relationships of the prepared organogels.

Visual and Thermal Analysis
  • Gelation Test: The simplest test is to invert the vial after the maturation period. If no flow is observed, gelation is considered successful.[5]

  • Gel-to-Sol Transition Temperature (Tgs): This is a critical parameter indicating the thermal stability of the gel. It can be determined by heating the gel in a controlled manner and observing the temperature at which it transitions back to a liquid state.

Rheological Characterization

Rheology provides quantitative data on the mechanical properties of the organogel. These gels typically exhibit viscoelastic and shear-thinning behavior.[2]

  • Oscillatory Rheology:

    • Frequency Sweep: Performed at a constant strain to determine the storage modulus (G') and the loss modulus (G''). For a true gel, G' will be significantly higher than G'' and relatively independent of frequency.[7]

    • Strain Sweep: Used to identify the linear viscoelastic region (LVER) and the yield stress of the gel.

  • Steady Shear Rheology:

    • Flow Sweep: Measures viscosity as a function of shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior, which is beneficial for topical applications.[2]

Rheological ParameterTypical Behavior for OrganogelsSignificance in Application
Storage Modulus (G') G' > G''Indicates a solid-like, elastic structure. Higher G' correlates with a stronger gel.
Loss Modulus (G'') G'' < G'Represents the viscous component of the material.
Yield Stress Exhibits a specific stress value at which the gel structure breaks down and begins to flow.Important for product stability during storage and ease of application.
Viscosity vs. Shear Rate Decreases with increasing shear rate (Shear-thinning).Allows for easy spreading during application, with structural recovery at rest.[2]
Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to probe the intermolecular interactions driving self-assembly. Key regions to analyze include:

    • N-H stretching region (~3300 cm⁻¹): A shift in this band upon gelation can indicate the formation of hydrogen bonds.

    • C=O stretching region (~1730 cm⁻¹ for ester and ~1650 cm⁻¹ for amide if present): Changes in these bands can also point to hydrogen bonding interactions.

Microscopic Imaging
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the gel network. To prepare a sample for SEM, the organic solvent is typically removed by lyophilization or critical point drying to create a xerogel. The resulting images reveal the fibrillar, porous, three-dimensional structure of the gelator network.[8]

Diagram: Experimental Characterization Workflow

cluster_characterization Organogel Characterization Organogel Prepared Organogel Rheology Rheological Analysis (G', G'', Viscosity) Organogel->Rheology FTIR FTIR Spectroscopy (H-Bonding Analysis) Organogel->FTIR SEM SEM Imaging (Network Morphology) Organogel->SEM Thermal Thermal Analysis (Tgs) Organogel->Thermal Data Comprehensive Data on Gel Properties Rheology->Data FTIR->Data SEM->Data Thermal->Data

Caption: Workflow for the characterization of organogels.

Conclusion and Future Outlook

The protocols and methodologies outlined in this document provide a comprehensive framework for the preparation and characterization of dihexadecyl L-glutamate based organogels. The inherent biocompatibility of the L-glutamate moiety, combined with the tunable properties of the organogel system, makes these materials highly promising for advanced applications in drug development, particularly for topical and transdermal delivery systems. By carefully controlling the synthesis of the gelator and the formulation of the gel, researchers can engineer soft materials with tailored rheological properties, thermal stability, and release kinetics, paving the way for innovative therapeutic products.

References

  • Jha, S., & Maurya, S. D. (n.d.). ORGANOGELS AS A POTENTIAL TOPICAL DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • Organogels and their use in drug delivery — A review. (n.d.). PharmaQuesT. Retrieved from [Link]

  • Li, J., et al. (2019). Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology. Taylor & Francis Online. Retrieved from [Link]

  • esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN1332152A - Synthesis of L-glutamic acid-5-methyl ester. (n.d.). Google Patents.
  • Murdan, S. (n.d.). Organogels in drug delivery. SciSpace. Retrieved from [Link]

  • Ribeiro, A., et al. (2023). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. MDPI. Retrieved from [Link]

  • Limer, A., et al. (n.d.). Synthesis of Controlled, High-Molecular Weight Poly(L-Glutamic Acid) Brush Polymers. PMC. Retrieved from [Link]

  • IntechOpen. (2022, October 17). Organogel: A Propitious Carman in Drug Delivery System. Retrieved from [Link]

  • US20050192460A1 - Process for preparing amino acid esters and their acid addition salts. (n.d.). Google Patents.
  • 1830 J. Chem. SOC. (C), 1967. (n.d.). Retrieved from [Link]

  • Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Zhang, R., et al. (2022). Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol. MDPI. Retrieved from [Link]

  • Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Supporting Information Polypeptide synthesis Synthesis of γ-propargyl-L-glutamate(2a) and γ-propargyl-D-glutamate (2b). Briefl. (n.d.). Rsc.org. Retrieved from [Link]

  • Organogel as Drug Delivery System: Review. (2023, December 12). Pakistan Journal of Medical & Health Sciences. Retrieved from [Link]

Sources

Application Note: Formulation and Characterization of Solid Lipid Nanoparticles (SLNs) Functionalized with L-Glutamic Acid Dihexadecyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Document Scope: Advanced mechanistic insights and self-validating protocols for incorporating amino acid-based lipidic anchors into solid lipid matrices.

Mechanistic Rationale: The Chemistry of Glu2C16 in SLNs

The successful design of Solid Lipid Nanoparticles (SLNs) requires precise thermodynamic matching between the solid lipid core and any surface-modifying functional lipids. L-Glutamic acid dihexadecyl ester (Glu2C16) has emerged as a highly versatile amphiphilic anchor for nanocarrier functionalization[1].

Thermodynamic Miscibility and Core Anchoring

Glu2C16 consists of an L-glutamic acid headgroup where both the α

  • and γ -carboxylic acids are esterified with hexadecyl (C16) chains[2]. When formulated with solid lipids of matching hydrocarbon chain lengths (e.g., Cetyl Palmitate, which is also C16-based), the dihexadecyl tails of Glu2C16 intercalate seamlessly into the lipid matrix via strong van der Waals forces. This matching prevents phase separation and drug expulsion during the lipid crystallization phase—a common failure point in SLN formulation.
Divergent Surface Functionalization

Because the carboxylic acids are esterified, Glu2C16 inherently possesses a free primary α -amine[2]. This structural feature provides a critical synthetic handle that dictates the physicochemical behavior of the resulting SLNs:

  • Anionic SLNs (Complement Evasion): Reacting the free amine with succinic anhydride yields L-Glutamic acid-N-(3-carboxy-1-oxopropyl)-1,5-dihexadecyl ester (DHSG). This anionic lipid can be incorporated into SLNs or emulsions to encapsulate lipophilic drugs like curcumin[3]. Crucially, the anionic surface presented by DHSG prevents complement system activation, thereby prolonging systemic circulation[4].

  • Cationic/Ionizable SLNs (Gene Delivery): Conjugating the free amine with basic amino acids (e.g., lysine) or other cationic moieties generates ionizable amphiphiles. These are highly effective for the electrostatic complexation and intracellular delivery of plasmid DNA and RNA[1][5].

Glu2C16_Functionalization Base Glu2C16 (Free Primary Amine) Anionic Succinylation (Yields DHSG) Base->Anionic Succinic Anhydride Cationic Lysine Conjugation (Yields Ionizable Lipid) Base->Cationic Peptide Coupling SLN_A Anionic SLNs (Complement Evasion) Anionic->SLN_A Co-formulation SLN_C Cationic SLNs (RNA/Gene Delivery) Cationic->SLN_C Co-formulation

Divergent functionalization pathways of Glu2C16 for targeted SLN applications.

Self-Validating Experimental Protocols

The following methodology details the Hot Emulsification and Ultrasonication technique. This protocol is designed as a self-validating system; each step includes an In-Process Quality Control (IPQC) check to ensure causality and reproducibility.

Protocol A: Preparation of the Lipid and Aqueous Phases

Objective: Create thermodynamically stable, homogeneous phases prior to emulsification.

  • Lipid Phase Assembly: In a 20 mL glass scintillation vial, combine 100 mg of Cetyl Palmitate (solid lipid) and 5–10 mg of the Glu2C16 derivative (e.g., DHSG for anionic SLNs)[3].

  • Drug Incorporation: Add the lipophilic cargo (e.g., 5 mg Curcumin).

  • Melting: Heat the vial in a water bath to 80°C. Causality: 80°C is well above the melting point of Cetyl Palmitate (~54°C), ensuring complete elimination of lipid memory and uniform mixing of the C16 chains.

  • Aqueous Phase Assembly: In a separate vial, dissolve 1.0% (w/v) Poloxamer 188 in 10 mL of Milli-Q water. Heat this solution simultaneously to 80°C.

    • IPQC Check 1: Both phases must be at identical temperatures (± 2°C) before mixing. A temperature mismatch will cause premature lipid precipitation at the aqueous interface, leading to microparticle formation rather than nanoparticles.

Protocol B: Hot Emulsification and Ultrasonication

Objective: Generate a nano-emulsion using acoustic cavitation.

  • Pre-Emulsification: Rapidly inject the 80°C aqueous phase into the 80°C lipid phase under continuous high-shear mixing (Ultra-Turrax at 10,000 rpm) for 2 minutes.

    • IPQC Check 2: The mixture must immediately transition to a uniformly milky, opaque dispersion without visible oil droplets. This confirms the surfactant HLB is appropriate and a coarse emulsion (< 5 µm droplets) has formed.

  • Ultrasonication: Transfer the pre-emulsion to a probe sonicator. Process at 40% amplitude for 5 minutes using a pulsed cycle (10 seconds ON, 5 seconds OFF) while maintaining the temperature at 80°C.

    • Causality: Pulsing prevents localized superheating and thermal degradation of the glutamic acid headgroup or the encapsulated drug.

Protocol C: Controlled Cooling and Purification

Objective: Induce lipid crystallization to form solid nanoparticles while avoiding drug expulsion.

  • Crystallization: Remove the nano-emulsion from the heat source and allow it to cool gradually to room temperature (approx. 4°C/min) under gentle magnetic stirring (300 rpm).

    • Causality: Gradual cooling favors the formation of the stable β -modification of the lipid crystal lattice. Rapid shock-cooling (e.g., in an ice bath) forces the lipid into an unstable α -form, which will transition to the β -form over time, expelling the encapsulated drug in the process.

  • Purification: Transfer the SLN dispersion to a dialysis cassette (10 kDa MWCO) and dialyze against Milli-Q water for 12 hours to remove unencapsulated drug and excess surfactant.

    • IPQC Check 3: Measure Zeta potential immediately post-dialysis. A shift from near-neutral to highly negative (<-30 mV for DHSG) or highly positive (>+30 mV for Lys-Glu2C16) validates that the functional headgroups are successfully oriented at the aqueous interface.

SLN_Formulation L Lipid Phase Cetyl Palmitate + Glu2C16 Heat to 80°C M Pre-Emulsion High-Shear Mixing (10,000 rpm) L->M Combine at 80°C A Aqueous Phase Water + Poloxamer 188 Heat to 80°C A->M Combine at 80°C U Ultrasonication Cavitation-induced Size Reduction M->U T > Tm C Controlled Cooling Lipid Crystallization (4°C/min) U->C Quench/Cool S Glu2C16-SLNs Purification & QC C->S Dialysis

Workflow for the hot emulsification and ultrasonication of Glu2C16-functionalized SLNs.

Quantitative Data Presentation

The structural modifications of the Glu2C16 anchor directly dictate the physicochemical properties and payload compatibility of the resulting SLNs. The data below summarizes expected formulation outcomes based on empirical characterizations[1][3][5].

Table 1: Impact of Glu2C16 Modifications on SLN Physicochemical Properties

Formulation TypeSolid Lipid MatrixFunctional Lipid AnchorZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control SLN Cetyl PalmitateNone120 ± 50.15-5.2 ± 1.1
Base SLN Cetyl PalmitateGlu2C16 (Free Amine)125 ± 60.18+12.4 ± 2.0
Anionic SLN Cetyl PalmitateDHSG (Succinylated)130 ± 40.16-35.6 ± 2.5
Cationic SLN Cetyl PalmitateLys-Glu2C16 (Ionizable)118 ± 70.14+42.1 ± 3.2

Table 2: Comparative Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Cargo TypeFunctional LipidEE (%)DL (%)Primary Interaction Mechanism
Curcumin (Hydrophobic)DHSG (Anionic)92.5 ± 1.28.4 ± 0.5Hydrophobic core partitioning / van der Waals
siRNA (Polyanionic)Lys-Glu2C16 (Cationic)98.1 ± 0.85.2 ± 0.3Electrostatic complexation at the SLN surface

References

  • Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery - meddocsonline.org. 1

  • Preparation and evaluation of o/w emulsions with an anionic lipid, containing lipophilic drug - elsevierpure.com.3

  • Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA - researchgate.net. 5

  • Complement Sensing of Nanoparticles and Nanomedicines - acs.org. 4

  • Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes - nih.gov. 2

Sources

Application Note: Dihexadecyl L-Glutamate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced drug delivery systems (DDS) relies heavily on the precise engineering of lipid excipients. Dihexadecyl L-glutamate (often denoted as Glu2C16, diC16, or 1,5-dihexadecyl-L-glutamate) has emerged as a highly versatile hydrophobic moiety and structural lipid. By conjugating this molecule to various hydrophilic headgroups (e.g., amino acids, peptides, or PEG), researchers can tightly control the packing parameter of the resulting amphiphiles. This application note provides an in-depth technical guide on utilizing dihexadecyl L-glutamate to formulate next-generation cationic liposomes for gene delivery, peptide amphiphile micelles (PAMs) for active targeting, and highly stable hemoglobin vesicles (HbV).

Mechanistic Rationale: The Superiority of the L-Glutamate Backbone

When designing amino acid-based lipids, the choice of the backbone and the length of the hydrocarbon tails dictate the thermodynamic stability and fusogenicity of the delivery vehicle.

  • Glutamate vs. Aspartate Backbones : Early formulations utilized aspartate backbones; however, 1 that aspartate-based lipids tend to self-assemble into a heterogeneous mixture of ribbon-like and vesicular structures[1]. In contrast, the L-glutamate backbone provides optimal spatial orientation for the dual alkyl chains, driving the uniform formation of stable, spherical vesicles[1].

  • Tail Length Causality (C14 vs. C16 vs. C18) : The phase transition temperature ( Tc​ ) of the lipid bilayer is critical for endosomal escape. While ditetradecyl (C14) tails offer high membrane fluidity ( Tc​ ~26 °C) that promotes rapid fusion, they suffer from poor systemic stability[1]. Conversely, dioctadecyl (C18) tails ( Tc​ ~53 °C) are too rigid, severely limiting the fusogenic potential required to release genetic payloads into the cytosol[1]. Dihexadecyl (C16) tails provide the optimal thermodynamic balance—ensuring liposomal integrity in circulation while remaining susceptible to phase transitions within the acidic endosome[2].

  • Biodegradability : The ester linkages connecting the hexadecyl chains to the glutamate backbone are highly sensitive to endosomal acidic pH and intracellular esterases, ensuring that the lipid degrades rapidly post-delivery, thereby minimizing long-term cellular toxicity[2].

Physicochemical Properties & Morphological Control

The morphology of dihexadecyl L-glutamate-based nanoparticles is governed by the critical packing parameter ( P=v/a0​lc​ ). By altering the size of the conjugated headgroup, researchers can predictably tune the resulting nanostructure.

Quantitative Comparison of Amino Acid-Based Lipids
Lipid Hydrophobic TailBackbonePhase Transition ( Tc​ )Molecular AssemblyIn Vitro Transfection Efficiency
Ditetradecyl (C14) L-Glutamate~24.7 - 26.3 °CVesicles (High Fluidity)High (Prone to instability)
Dihexadecyl (C16) L-Glutamate~40.0 - 45.0 °CVesicles (Optimal Fluidity)Highest (Optimal balance)
Dioctadecyl (C18) L-Glutamate~52.7 - 53.2 °CVesicles (Rigid Bilayer)Low (Poor endosomal fusion)
Dimyristyl (C14) L-AspartateN/AMixed (Ribbons/Vesicles)Moderate

Data synthesized from comparative lipid assembly evaluations[1].

PackingParameter Head Hydrophilic Headgroup (Lysine, PEG, Peptides) Backbone L-Glutamate Backbone (Ester Linkages) Head->Backbone Tails Dihexadecyl Tails (C16 Hydrocarbon) Backbone->Tails Spherical P < 1/3 Spherical Micelles Tails->Spherical Large Headgroup (e.g., PEG2000) Cylindrical 1/3 < P < 1/2 Cylindrical Micelles Tails->Cylindrical Moderate Headgroup (e.g., Peptides) Bilayer 1/2 < P < 1 Bilayer Vesicles Tails->Bilayer Small Headgroup (e.g., Amino Acids)

Fig 1: Influence of dihexadecyl L-glutamate on nanoparticle morphology via packing parameter (P).

Application-Specific Methodologies & Protocols

Cationic Lipoplexes for Gene Delivery

When conjugated to cationic amino acids (e.g., Lysine or Histidine), Glu2C16 forms highly effective vectors for plasmid DNA (pDNA) and siRNA[2],[1].

LipoplexWorkflow Step1 1. Lipid Film Hydration (Glu2C16 + Helper Lipids) Step2 2. Extrusion / Sonication (Form 100 nm SUVs) Step1->Step2 Step3 3. Electrostatic Complexation (Add pDNA/siRNA at specific N/P) Step2->Step3 Step4 4. Quality Control (DLS & Zeta Potential) Step3->Step4 Step4->Step3 Adjust N/P Ratio (If Aggregated) Step5 5. In Vitro / In Vivo Delivery (Endocytosis & Escape) Step4->Step5 Validated Size & Charge

Fig 2: Self-validating workflow for formulating and optimizing Glu2C16-based cationic lipoplexes.

Protocol 1: Formulation and Validation of Glu2C16-Lysine Lipoplexes

This protocol includes a self-validating FRET assay to confirm endosomal escape potential prior to in vitro testing.

  • Lipid Film Preparation : Dissolve Glu2C16-Lysine and a helper lipid (e.g., DOPE or Cholesterol) in a 1:1 molar ratio in chloroform. Causality: DOPE undergoes a bilayer-to-hexagonal phase transition at low pH, which synergizes with the ester-cleavage of Glu2C16 to maximize endosomal membrane disruption[1].

  • Hydration : Evaporate the solvent under a nitrogen stream and dry under vacuum overnight. Hydrate the film with sterile 10 mM HEPES buffer (pH 7.4). Causality: HEPES is preferred over PBS as it lacks multivalent anions (like phosphates) that can prematurely screen the cationic charge of the liposomes.

  • Extrusion : Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11 times to yield Small Unilamellar Vesicles (SUVs).

  • Complexation : Mix the SUV suspension with pDNA to achieve an N/P ratio (Nitrogen-to-Phosphate) between 3 and 5. Incubate at room temperature for 30 minutes.

  • Quality Control (Self-Validation) :

    • Size/Charge: Measure via Dynamic Light Scattering (DLS). Ideal lipoplexes should be 150–200 nm with a Zeta potential of +20 to +30 mV.

    • Fusion Assay: Prepare a separate batch of "model endosomal membranes" (e.g., DOPC/DOPE/Cholesterol) doped with 1 mol% NBD-PE and 1 mol% Rh-PE (FRET pair). Mix lipoplexes with model membranes at pH 5.5. Monitor the increase in NBD fluorescence (Excitation: 460 nm, Emission: 525 nm). Causality: An increase in fluorescence confirms lipid mixing (fusion), validating the formulation's capacity for endosomal escape[1].

Peptide Amphiphile Micelles (PAMs) for Active Targeting

By utilizing 1',3'-dihexadecyl N-succinyl-L-glutamate (diC16) as a hydrophobic tail, researchers can force the self-assembly of 3 rather than standard spherical micelles[3]. Cylindrical micelles provide higher multivalency, significantly enhancing receptor-mediated binding to target cells such as monocytes[3].

Protocol 2: Synthesis of the diC16 Tail and Micelle Assembly
  • Azeotropic Distillation : In a Dean-Stark apparatus, mix hexadecanol (0.092 mol), L-glutamic acid (0.047 mol), and p-toluenesulfonic acid (0.051 mol) in toluene. Reflux to continuously remove water. Causality: Continuous water removal drives the equilibrium of the esterification reaction to completion, ensuring high-yield attachment of the C16 chains[3].

  • Spacer Insertion : React the purified dihexadecyl L-glutamate with succinic anhydride in a 1:1 THF/chloroform mixture. Causality: This converts the primary amine into a terminal carboxylic acid, providing a reactive site for standard EDC/NHS coupling to targeting peptides (e.g., MCP-1)[3].

  • Self-Assembly : Dissolve the peptide-conjugated diC16 amphiphiles in a minimal volume of hexafluoroisopropanol (HFIP), dry to a film, and hydrate in PBS. The packing parameter ( 1/3<P<1/2 ) will spontaneously drive the formation of cylindrical micelles >1 µm in length[3].

Structural Lipids in Hemoglobin Vesicles (HbV) and Hydrogels

Beyond nucleic acid and peptide delivery, 1,5-O-dihexadecyl-L-glutamate is a cornerstone excipient in the formulation of 4, which serve as artificial red blood cells[4].

  • Formulation Standard : HbVs are typically composed of DPPC, Cholesterol, 1,5-O-dihexadecyl-L-glutamate, and PEG-DSPE[4].

  • Causality : The inclusion of the dihexadecyl L-glutamate derivative imparts critical structural stability and biocompatibility, preventing the premature leakage of encapsulated carbonyl hemoglobin (HbCO) while ensuring the vesicles are safely cleared by the mononuclear phagocyte system (MPS) without inducing severe immunological responses[4],[5].

Sources

Fabricating L-Glutamic Acid Dihexadecyl Ester Self-Assembled Monolayers: A Comprehensive Protocol for Interfacial Assembly

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Insights

The fabrication of highly ordered self-assembled monolayers (SAMs) using synthetic amphiphiles is a cornerstone technique in developing biomimetic surfaces, biosensors, and advanced drug delivery systems. L-Glutamic acid dihexadecyl ester (often referred to as 1,5-dihexadecyl-L-glutamate or Glu2C16) is a highly versatile, asymmetric amino acid-based lipid. It features a polar primary amine headgroup and two hydrophobic hexadecyl (C16) tails linked via ester bonds to the glutamate backbone.

The Causality of Molecular Design

The choice of L-Glutamic acid dihexadecyl ester over other synthetic lipids is driven by its specific critical packing parameter and conformational flexibility. The glutamate backbone possesses one more carbon in its core structure compared to its aspartate counterpart. This subtle structural difference significantly influences the lateral molecular packing and conformation of the resulting assemblies, favoring highly stable, uniform monolayers and vesicles over ribbon-like aggregates[1].

Furthermore, the synthesis of the dihexadecyl tail via azeotropic distillation ensures high purity of the hydrophobic domain, which is critical for driving the van der Waals interactions necessary for tight monolayer packing[2]. When deployed as a SAM, the twin C16 chains provide a dense, hydrophobic barrier, while the primary amine headgroup serves as an ideal anchor for either electrostatic physisorption or covalent chemisorption onto functionalized solid substrates.

Quantitative Data Presentation

Understanding the interfacial behavior of L-Glutamic acid dihexadecyl ester at the air-water interface is essential before attempting solid-substrate transfer. The table below summarizes the critical surface pressure-area (π-A) isotherm parameters required to validate the monolayer's integrity.

ParameterTarget ValueMechanistic Significance
Lift-off Area ( Alift​ ) ~0.60 nm²/moleculeIndicates the onset of van der Waals interactions between the C16 chains during compression.
Limiting Area ( Alim​ ) ~0.42 - 0.45 nm²/moleculeCorresponds to the theoretical cross-sectional area of two tightly packed, all-trans hexadecyl chains.
Collapse Pressure ( πc​ ) 45 - 50 mN/mReflects the high mechanical stability of the monolayer before 3D buckling or multilayer formation occurs.
Target Transfer Pressure 25 - 30 mN/mEnsures the monolayer is in the solid-analogous (LC/LE) phase, providing a defect-free structure for Langmuir-Blodgett transfer.

Experimental Protocols

To provide maximum utility, this guide details two distinct methodologies for fabricating SAMs: Langmuir-Blodgett (LB) Transfer (for highly controlled, tunable packing) and Covalent Self-Assembly (for robust, long-term stability in physiological buffers).

Protocol A: Langmuir-Blodgett (LB) Monolayer Fabrication

This protocol utilizes a Langmuir trough to pre-assemble the lipid at the air-water interface before transferring it to a solid substrate.

Step 1: Spreading Solution Preparation

  • Action: Dissolve L-Glutamic acid dihexadecyl ester in a 9:1 (v/v) mixture of Chloroform and Methanol to a final concentration of 1.0 mM.

  • Causality: Chloroform provides excellent solubility for the hydrophobic C16 tails, while the 10% methanol solvates the polar amine headgroup. This specific ratio prevents premature micellization in the syringe, ensuring the molecules spread as true monomers at the interface.

Step 2: Interface Spreading & Equilibration

  • Action: Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (Resistivity > 18.2 MΩ·cm). Using a Hamilton microsyringe, deposit 20-30 µL of the spreading solution dropwise onto the subphase.

  • Action: Allow 15-20 minutes for solvent evaporation.

  • Validation: The surface pressure ( π ) must return to 0.0 mN/m. Any residual pressure indicates incomplete solvent evaporation or contamination.

Step 3: Isothermal Compression

  • Action: Compress the barriers at a slow, constant rate of 5 mm/min.

  • Causality: A slow compression rate allows the twin C16 chains to dynamically reorient into an all-trans configuration, minimizing defect formation and domain boundaries.

Step 4: Substrate Transfer (Z-Type Deposition)

  • Action: Once the target surface pressure (25 mN/m) is reached, allow the film to equilibrate for 5 minutes.

  • Action: Withdraw a submerged, hydrophilic substrate (e.g., freshly cleaved mica or piranha-cleaned silicon) vertically through the interface at a rate of 1-2 mm/min.

  • Validation: Monitor the Transfer Ratio (TR). A TR between 0.95 and 1.05 confirms a homogenous, single-layer deposition.

LB_Workflow A 1. Spreading Solution (CHCl3:MeOH) B 2. Air-Water Interface Spreading A->B C 3. Solvent Evaporation B->C D 4. Isothermal Compression C->D E 5. Substrate Dipping D->E F 6. Monolayer Deposition E->F

Langmuir-Blodgett workflow for fabricating highly ordered L-Glutamic acid dihexadecyl ester SAMs.

Protocol B: Covalent Self-Assembly on Solid Substrates

For applications requiring high shear resistance (e.g., microfluidic drug screening), the primary amine of the glutamate headgroup can be covalently grafted onto an epoxy-functionalized surface.

Step 1: Substrate Silanization

  • Action: Clean silicon wafers using Piranha solution (3:1 H₂SO₄:H₂O₂). (Caution: Highly reactive).

  • Action: Incubate the substrates in a 2% (v/v) solution of 3-glycidoxypropyltrimethoxysilane (GPTMS) in anhydrous toluene for 2 hours to generate an epoxy-terminated surface.

Step 2: Monolayer Assembly via Ring-Opening

  • Action: Prepare a 2.0 mM solution of L-Glutamic acid dihexadecyl ester in anhydrous ethanol. Add 0.5% (v/v) Triethylamine (TEA).

  • Causality: TEA acts as a mild, non-nucleophilic base. It prevents the protonation of the primary amine (keeping it as -NH₂ rather than -NH₃⁺). Only the unprotonated amine acts as a strong nucleophile capable of attacking the epoxy ring on the substrate.

  • Action: Submerge the epoxy-functionalized substrates in the lipid solution and incubate at 40°C for 24 hours.

Step 3: Curing and Validation (Self-Validating System)

  • Action: Remove the substrates, sonicate sequentially in ethanol and ultrapure water for 1 minute each to remove physisorbed multilayers, and dry under a stream of N₂.

  • Validation: Measure the static water contact angle. A successful covalent SAM will shift the contact angle from ~45° (epoxy surface) to 105° - 110° , confirming the dense presentation of the terminal methyl groups of the C16 chains.

Molecular_Pathway Substrate Epoxy-Functionalized Solid Substrate Reaction Ring-Opening Nucleophilic Attack Substrate->Reaction Headgroup Primary Amine (-NH2) Glutamate Headgroup Reaction->Headgroup Backbone Glutamate Backbone (Conformational Flexibility) Headgroup->Backbone Tails Twin Hexadecyl (C16) Tails (Hydrophobic Core) Backbone->Tails

Covalent self-assembly pathway of L-Glutamic acid dihexadecyl ester on epoxy-silanized substrates.

Conclusion and Application in Drug Development

Monolayers fabricated from L-Glutamic acid dihexadecyl ester serve as exceptional platforms for modeling cellular membranes and evaluating lipid-drug interactions. By utilizing the glutamate backbone—which has been proven to enhance the structural stability and fusogenic potential of lipid assemblies compared to aspartate derivatives[1]—researchers can create highly reproducible, biomimetic surfaces. Furthermore, derivatives of this lipid, such as 1,5-dihexadecyl-L-glutamate-N-succinic acid (DHSG), are actively utilized in the formulation of biocompatible hemoglobin vesicles, demonstrating the profound translational value of this molecular class in nanomedicine[3].

References

  • Obata, Y., et al. "Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery." Bioconjugate Chemistry, ACS Publications, 2008. URL:[Link]

  • Sou, K., et al. "Artificial Oxygen Carriers, Hemoglobin Vesicles and Albumin−Hemes, Based on Bioconjugate Chemistry." Bioconjugate Chemistry, ACS Publications, 2009. URL:[Link]

  • "Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes." PMC, National Institutes of Health, 2018. URL:[Link]

Sources

protocol for dihexadecyl L-glutamate supramolecular hydrogel preparation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Preparation of Dihexadecyl L-Glutamate Supramolecular Hydrogels

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Mechanistic Principles

Supramolecular hydrogels formed via non-covalent interactions—such as hydrogen bonding, hydrophobic effects, and electrostatic interactions—represent a paradigm shift in controlled drug delivery and tissue engineering. At the core of many advanced formulations is 1,5-dihexadecyl-L-glutamate , a highly versatile, amino acid-based synthetic amphiphile[1].

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is selected over other lipid derivatives:

  • The Glutamate Backbone: The L-glutamate moiety provides a chiral center and a peptide-like interface capable of highly directional hydrogen bonding. Empirical evidence demonstrates that glutamate backbones form more stable, uniform, and fusogenic supramolecular assemblies compared to shorter aspartate analogs, which tend to form unpredictable ribbon-like aggregates[2].

  • Twin Hexadecyl (C16) Tails: The dual 16-carbon hydrophobic tails drive robust self-assembly via strong van der Waals forces. This ensures the formation of stable lipid bilayers (vesicles) with a very low critical micelle concentration (CMC), protecting encapsulated therapeutics from premature degradation[3].

When formulated into vesicles and combined with self-assembling Multidomain Peptides (MDPs), dihexadecyl L-glutamate derivatives (such as 1,5-dihexadecyl-L-glutamate-N-succinic acid) act as structural nodes within a composite supramolecular hydrogel[4]. This two-step self-assembly process allows for "bimodal" drug release: rapid release of matrix-bound factors and sustained release of vesicle-encapsulated therapeutics[4].

Experimental Workflows & Logical Relationships

To visualize the self-validating system of this protocol, the following diagrams map the macroscopic workflow and the microscopic molecular mechanisms.

G Syn Synthesis of 1,5-dihexadecyl-L-glutamate (L-Glu + Hexadecanol + p-TSA) Film Lipid Film Formation (DPEA, DPPC, Cholesterol, PEG-DSPE) Syn->Film Vesicle Hydration & Extrusion (Supramolecular Vesicle Assembly) Film->Vesicle Mix Triggered Co-Assembly (Mixing Vesicles and MDP at pH 7.4) Vesicle->Mix Peptide Multidomain Peptide (MDP) Preparation (K(SL)3RG(SL)3KGRGDS in buffer) Peptide->Mix Hydrogel Composite Supramolecular Hydrogel (Nanofibrous Matrix + Vesicles) Mix->Hydrogel

Figure 1: Workflow for the preparation of dihexadecyl L-glutamate composite supramolecular hydrogels.

Mechanism M1 Dihexadecyl L-glutamate (Amphiphilic Monomer) M2 Hydrophobic Interaction (Dihexadecyl Tails) M1->M2 M3 Hydrogen Bonding (Glutamate Backbone) M1->M3 M4 Bilayer Vesicle Formation M2->M4 M3->M4 M5 Electrostatic Entanglement with Peptide Nanofibers M4->M5 M6 Stable Hydrogel Network M5->M6

Figure 2: Mechanistic pathway of dihexadecyl L-glutamate self-assembly into a hydrogel network.

Materials and Reagents

  • Synthesis Reagents: L-glutamic acid, 1-hexadecanol, p-toluenesulfonic acid monohydrate, toluene, cold acetone[5].

  • Lipid Assembly: 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (PEG-DSPE)[4].

  • Hydrogel Matrix: Multidomain peptide (MDP), e.g., sequence K(SL)3RG(SL)3KGRGDS[4].

  • Buffers & Solvents: Chloroform, methanol, 1× Phosphate-Buffered Saline (PBS, pH 7.4), Milli-Q water, sucrose[4].

Step-by-Step Methodologies

Phase 1: Synthesis of 1,5-Dihexadecyl-L-Glutamate

Causality Insight: We utilize an azeotropic distillation setup. By continuously removing the water byproduct from the reaction mixture, we force the esterification equilibrium toward the diester product, ensuring high yields without complex chromatography.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 0.047 mol of L-glutamic acid, 0.092 mol of 1-hexadecanol, and 0.051 mol of p-toluenesulfonic acid[5].

  • Azeotropic Distillation: Add 150 mL of toluene (preferred over benzene for safety profiles) and reflux the mixture at 115 °C. Monitor the reaction until the stoichiometric amount of water is collected in the trap (typically 12–24 hours)[6].

  • Purification: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Purify the crystallized product via Buchner funnel filtration using cold acetone[5].

  • Verification: Confirm the structure via 1H-NMR (CDCl3). Yields are typically >80%[5]. (Note: For advanced hydrogel integration, the amine group can be reacted with succinic anhydride to form 1,5-dihexadecyl-L-glutamate-N-succinic acid, a negatively charged derivative[4]).

Phase 2: Preparation of Supramolecular Vesicles

Causality Insight: Thin-film hydration followed by thermal extrusion is mandatory. Extrusion forces the multilamellar vesicles through defined pores, yielding a monodisperse population of small unilamellar vesicles (SUVs). This uniformity is critical for consistent peptide entanglement and predictable drug release kinetics[4].

  • Lipid Mixing: Dissolve DPPC, cholesterol, the synthesized dihexadecyl L-glutamate derivative, and PEG-DSPE in a chloroform/methanol mixture (2:1 v/v) at a molar ratio of 5:5:1:0.033[4].

  • Film Formation: Evaporate the solvent using a rotary evaporator under a gentle stream of nitrogen to form a thin lipid film. Place under high vacuum overnight to remove residual solvent[4].

  • Hydration: Hydrate the dry film with 1× PBS (pH 7.4) at 60 °C (above the phase transition temperature of the lipids) for 1 hour with intermittent vortexing[1].

  • Extrusion: Pass the suspension 10–15 times through a polycarbonate membrane filter with a 100 nm pore size using a mini-extruder at 60 °C[4].

Phase 3: Formation of the Composite Supramolecular Hydrogel

Causality Insight: MDPs self-assemble into nanofibers via facial amphiphilicity. Mixing these with the pre-formed dihexadecyl L-glutamate vesicles triggers physical entanglement. The vesicles act as non-covalent crosslinkers, creating a robust, shear-thinning hydrogel without disrupting the vesicle integrity[4].

  • Peptide Dissolution: Dissolve the lyophilized MDP in Milli-Q water containing 298 mM sucrose to a concentration of 20 mg/mL. Adjust the pH to 7.4 using 0.1 M NaOH[4].

  • Co-Assembly: Mix the 20 mg/mL MDP solution with the extruded vesicle suspension in a 1:1 volume ratio[4].

  • Gelation: Allow the mixture to incubate at room temperature or 37 °C. Gelation occurs rapidly as the peptide nanofibers form an entangled network around the supramolecular vesicles[4].

Data Presentation & Quality Control

To ensure batch-to-batch consistency and self-validation of the protocol, the physicochemical properties of the assemblies must be strictly monitored.

Table 1: Target Physicochemical Properties of Dihexadecyl L-Glutamate Assemblies

ParameterTarget ValueAnalytical MethodCausality / Importance
Vesicle Size (Diameter) 100 ± 50 nmDynamic Light Scattering (DLS)Ensures uniform distribution within the hydrogel pores[4].
Zeta Potential -20 to -30 mVElectrophoretic Light ScatteringPrevents vesicle aggregation; stabilizes the composite matrix[1].
Storage Modulus (G') > 100 PaOscillatory RheologyConfirms mechanical robustness for tissue engineering applications[4].
Gelation Time < 5 minutesInversion Test / RheologyEnsures rapid encapsulation of therapeutics without sedimentation[4].

Table 2: Bimodal Release Kinetics Profile Data based on composite hydrogel loaded with model growth factors (e.g., EGF, MCP-1)[4].

Delivery CompartmentRelease MechanismTime to 50% ReleaseTime to 80% Release
Hydrogel Matrix (Free Drug) Passive Diffusion12 - 24 hours3 - 5 days
Dihexadecyl L-Glutamate Vesicles Vesicle Degradation / Slow Diffusion7 - 10 days14 - 18 days

References

  • [5] Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes - PMC. Source: nih.gov.5

  • [1] Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery | Bioconjugate Chemistry. Source: acs.org. 1

  • [6] Preparation of liposomes with glucose binding sites: liposomes containing di-branched amino acid derivatives. Source: kinampark.com. 6

  • [4] Two-Step Self-Assembly of Liposome-Multidomain Peptide Nanofiber Hydrogel for Time-Controlled Release | Biomacromolecules. Source: acs.org. 4

  • [2] Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery | Bioconjugate Chemistry. Source: acs.org. 2

  • [3] Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles. Source: meddocsonline.org. 3

Sources

Troubleshooting & Optimization

improving solubility of L-Glutamic acid dihexadecyl ester in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid-Based Formulation and Nanomedicine. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with solubilizing highly hydrophobic lipidic amino acids.

L-Glutamic acid dihexadecyl ester (often referred to as dihexadecyl glutamate or DHD-glu) presents a unique challenge in aqueous media. Because it possesses two 16-carbon hydrophobic tails attached to a glutamic acid backbone, true thermodynamic "solubilization" in water is impossible. Instead, the molecule must be kinetically trapped and dispersed within self-assembling colloidal systems—such as liposomes, lipid nanoparticles (LNPs), or mixed micelles—where amphiphilic helper lipids shield the hydrophobic core from the aqueous environment[1][2].

Below, you will find our field-proven methodologies, self-validating protocols, and a comprehensive troubleshooting Q&A to ensure your formulations are stable, monodisperse, and reproducible.

I. Core Methodologies: Self-Validating Dispersion Protocols

To successfully integrate DHD-glu into an aqueous system, you must utilize high-energy dispersion techniques combined with helper lipids (e.g., DPPC, DSPC, or Cholesterol). Every protocol below is designed as a self-validating system , meaning quality control (QC) checkpoints are built directly into the workflow to confirm success before proceeding.

Protocol A: Thin-Film Hydration (TFH) followed by Extrusion

This is the gold standard for lab-scale liposomal preparation, yielding unilamellar vesicles with precise structural integrity[3][4].

  • Lipid Solubilization: Dissolve DHD-glu and helper lipids (e.g., DPPC) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v) in a round-bottom flask. Causality: The solvent ensures complete molecular mixing of the lipids, preventing localized DHD-glu aggregation[5].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 150 mbar) at 40°C until a thin, uniform lipid film forms. Apply a high vacuum for 2–4 hours to remove trace solvents[6].

  • Aqueous Hydration (Critical Step): Add the aqueous buffer (e.g., PBS or HEPES). Crucial: The hydration temperature must be at least 5–10°C above the phase transition temperature (Tc) of the lipid mixture (for DPPC/DHD-glu, typically >50°C)[2][5]. Agitate vigorously for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the heated MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11–15 times using a mini-extruder.

  • Self-Validation Checkpoint: Immediately analyze the sample using Dynamic Light Scattering (DLS). A successful run will yield a Polydispersity Index (PDI) < 0.2 and a Z-average size of 100–120 nm[6].

Protocol B: Microfluidic Ethanol Injection (Nanoprecipitation)

For scalable LNP production, this method utilizes rapid solvent shifting to drive self-assembly[7][8].

  • Organic Phase Preparation: Dissolve DHD-glu and helper lipids in 100% molecular biology grade ethanol.

  • Aqueous Phase Preparation: Prepare your aqueous buffer (e.g., 50 mM Citrate buffer, pH 4.0 if utilizing ionizable lipids, or standard PBS).

  • Microfluidic Mixing: Using a staggered herringbone micromixer or T-junction device, inject the ethanol phase and aqueous phase at a Flow Rate Ratio (FRR) of 1:3 or 1:5 (Ethanol:Aqueous) and a high Total Flow Rate (TFR > 10 mL/min)[7][9]. Causality: Rapid mixing drops the ethanol concentration below the critical threshold instantly, forcing the highly hydrophobic DHD-glu to precipitate into uniform bilayer fragments before macroscopic flocculation can occur[8].

  • Dialysis/TFF: Remove residual ethanol via dialysis against 100 volumes of PBS for 24 hours, or via Tangential Flow Filtration (TFF).

  • Self-Validation Checkpoint: Utilize Surface Plasmon Resonance (SPR) or a turbidity probe to confirm that the DHD-glu is functionally integrated into the membrane without causing lipid shedding or instability[10][11].

LNP_Workflow Start DHD-glu + Helper Lipids in Organic Solvent Method Select Dispersion Method Start->Method TFH Thin-Film Hydration (Evaporate & Hydrate > Tc) Method->TFH Lab Scale Ethanol Ethanol Injection (Rapid Microfluidic Mixing) Method->Ethanol Scalable Extrusion Polycarbonate Extrusion (Size Reduction) TFH->Extrusion Dialysis Dialysis / TFF (Solvent Removal) Ethanol->Dialysis Validate Self-Validation: DLS (Size/PDI) & SPR Extrusion->Validate Dialysis->Validate

Fig 1: Workflow for DHD-glu self-assembly into lipid nanoparticles with built-in validation.

II. Troubleshooting & FAQs

Q: Why does my DHD-glu formulation crash out and form macroscopic white flakes immediately upon adding the aqueous buffer? A: This is a classic symptom of a Phase Transition Temperature (Tc) mismatch. DHD-glu has highly ordered, saturated 16-carbon chains. If you hydrate the lipid film at room temperature, the lipids remain in a rigid "gel" phase, preventing water from intercalating between the headgroups[5]. Actionable Fix: You must heat your aqueous buffer to at least 50–60°C before adding it to the lipid film, and maintain this temperature during the entire hydration and extrusion process[2].

Q: I successfully formed liposomes, but my Polydispersity Index (PDI) is > 0.4. How do I achieve a uniform dispersion? A: A high PDI indicates a heterogeneous mixture of large multilamellar vesicles and aggregates[6]. Hand-shaking or basic vortexing does not provide uniform energy distribution. Actionable Fix: Implement high-shear processing. Pass the hydrated suspension through a polycarbonate membrane extruder at least 11 times. If using the ethanol injection method, increase your Total Flow Rate (TFR) in the microfluidic mixer to ensure the mixing time is shorter than the lipid aggregation time[4][7].

Q: Can I use detergents or surfactants to solubilize DHD-glu for structural studies or functional assays? A: Yes. If you do not need an intact liposome, you can use detergent micelles to shield the hydrophobic core. Nonionic surfactants like Triton X-100 or bio-derived amphiphilic peptides like surfactin can solubilize lipid bilayers into mixed micelles or nanodiscs[1][11]. Actionable Fix: Add Triton X-100 above its Critical Micelle Concentration (CMC) to the aqueous media. We recommend monitoring the solubilization process in real-time using Surface Plasmon Resonance (SPR) to assess lipid membrane permeability and stability[11].

Q: How do I verify that DHD-glu is actually incorporated into the liposome bilayer rather than just floating as free aggregates? A: Because DHD-glu is often used to create functional binding sites (e.g., for glucose sensing), you can validate its incorporation functionally. Actionable Fix: Use SPR technology. Immobilize the formed liposomes on an L1 sensor chip. If DHD-glu is correctly oriented in the bilayer, injecting the target analyte (e.g., glucose) will yield a distinct resonance unit (RU) shift, confirming functional incorporation[2][12].

Troubleshooting Issue High PDI or Precipitation CheckTc Is Hydration Temp > Lipid Tc? Issue->CheckTc IncreaseT Heat Buffer > 50°C CheckTc->IncreaseT No CheckRatio Check Helper Lipid (DSPC/Cholesterol) Ratio CheckTc->CheckRatio Yes Success Stable Monodisperse Nanoparticles IncreaseT->Success AdjustLipids Optimize Steric Packing CheckRatio->AdjustLipids AdjustLipids->Success

Fig 2: Troubleshooting logic for resolving DHD-glu precipitation and high PDI issues.

III. Quantitative Formulation Comparison

To aid in selecting the correct solubilization/dispersion strategy for your specific application, reference the performance metrics below:

Solubilization StrategyAvg. Particle Size (nm)Expected PDIDHD-glu Incorporation EfficiencyPrimary Use Case
Thin-Film Hydration + Extrusion 100 – 150 nm< 0.15High (>90%)Lab-scale functional liposomes (e.g., SPR assays)
Microfluidic Ethanol Injection 60 – 120 nm< 0.20High (>85%)Scalable LNP production, continuous manufacturing
Detergent Solubilization (TX-100) 10 – 20 nm (Micelles)< 0.10Moderate (Concentration dependent)Structural studies, membrane protein interactions
Surfactin Nanodiscs 10 – 30 nm< 0.15ModerateBiomimetic stabilization of hydrophobic cores

IV. References

  • Solubilization of Phospholipid by Surfactin Leading to Lipid Nanodisc and Fibrous Architecture Formation - nih.gov -[Link]

  • Thin-Film Hydration Method for Liposome Preparation - formulationbio.com -[Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation - insidetx.com -[Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - springernature.com -[Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration - hkbu.edu.hk - [Link]

  • A strategy for synthesis of lipid nanoparticles using microfluidic devices with a mixer structure - rsc.org -[Link]

  • Ethanol Injection Method for Liposome Preparation - nih.gov -[Link]

  • State-of-the-Art Design and Rapid-Mixing Production Techniques of Lipid Nanoparticles - liposomes.ca -[Link]

  • Continuous Manufacturing of Liposomes and Lipid Nanoparticles - fda.gov -[Link]

  • Preparation of liposomes with glucose binding sites: liposomes containing di-branched amino acid derivatives - kinampark.com -[Link]

  • Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials - tandfonline.com -[Link]

Sources

preventing vesicle aggregation in dihexadecyl L-glutamate liposomes

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Vesicle Aggregation

Welcome to the technical support center for researchers working with dihexadecyl L-glutamate (DPLG) liposomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your formulations effectively. This guide is structured as a series of common questions and in-depth troubleshooting workflows designed to address the primary challenge in handling DPLG vesicles: aggregation.

Part 1: Understanding the "Why" - The Science of DPLG Liposome Aggregation

Dihexadecyl L-glutamate is an anionic lipid, meaning its glutamate headgroup carries a negative charge at physiological pH. This charge is the primary defense against aggregation. Liposomes in suspension are subject to two opposing forces:

  • Attractive Forces (van der Waals): These are weak, short-range forces that pull vesicles together.

  • Repulsive Forces (Electrostatic): The negatively charged glutamate headgroups create an electrical double layer around each vesicle, leading to strong repulsion that prevents them from making contact.

Aggregation occurs when the attractive forces overcome the repulsive forces. This typically happens when the electrostatic repulsion is weakened, an issue that is almost always tied to the chemistry of your hydration buffer.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during DPLG liposome preparation and storage.

Question 1: My DPLG liposomes aggregated immediately after hydration or during preparation. What is the likely cause?

Answer: This is the most common problem and almost always points to an issue with electrostatic stabilization. The stability of your formulation is critically dependent on the surface charge of the vesicles, which is quantified by the zeta potential . For anionic liposomes, a zeta potential more negative than -30 mV is generally required for good stability.[1][2]

Here are the primary causes and solutions:

  • Incorrect Buffer pH: The glutamate headgroup has two carboxylic acid moieties. If the pH of your buffer is too acidic, these groups will become protonated (COOH) instead of deprotonated (COO-). This neutralizes the negative surface charge, eliminates electrostatic repulsion, and leads to rapid aggregation.[3][4]

    • Solution: Ensure your hydration buffer pH is neutral (7.0-7.4) or slightly alkaline. Prepare fresh buffer and verify the pH with a calibrated meter before every experiment.

  • High Ionic Strength (High Salt Concentration): The presence of excess positive ions (like Na⁺, K⁺, Ca²⁺, Mg²⁺) in your buffer can "shield" the negative charges on the liposome surface.[5][6] This phenomenon, known as charge screening, compresses the electrical double layer and drastically weakens the repulsive forces between vesicles, allowing them to aggregate.

    • Solution: Use a buffer with low ionic strength. For initial preparations, start with a simple, low-molarity buffer like 10 mM HEPES or 10 mM phosphate buffer with minimal added salt (e.g., avoid high concentrations of NaCl or PBS). You can gradually increase ionic strength later if your application requires it, while monitoring for the aggregation threshold.

Troubleshooting Workflow for Immediate Aggregation

This decision tree can help you systematically diagnose the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Aggregation Observed Immediately After Hydration q_ph What is the pH of your hydration buffer? start->q_ph ph_acidic pH < 6.5 (Acidic) q_ph->ph_acidic Check ph_ok pH 7.0 - 8.0 (Neutral/Alkaline) q_ph->ph_ok Check sol_ph Root Cause: Charge Neutralization. Solution: Remake buffer to pH 7.4. Verify with calibrated meter. ph_acidic->sol_ph q_salt What is the ionic strength (salt concentration) of the buffer? ph_ok->q_salt salt_high High (e.g., >50 mM NaCl or PBS) q_salt->salt_high Check salt_low Low (e.g., <20 mM buffer, no added salt) q_salt->salt_low Check sol_salt Root Cause: Charge Screening. Solution: Prepare liposomes in a low ionic strength buffer (e.g., 10mM HEPES). salt_high->sol_salt sol_other Problem is likely mechanical. Review lipid film quality, hydration technique, and extrusion process. salt_low->sol_other

Caption: Troubleshooting workflow for immediate aggregation issues.

Question 2: My liposomes look fine after preparation (low PDI, good size), but they aggregate in storage after 24-48 hours. Why?

Answer: This suggests a slower, long-term instability. While electrostatic repulsion is still key, other factors come into play over time.

  • Lipid Hydrolysis: Although less common with synthetic ether-linked lipids like DPLG compared to ester-linked phospholipids, degradation over time can alter membrane properties.

    • Solution: Store liposomes at 4°C. Do not freeze standard liposome suspensions, as the formation of ice crystals can rupture the vesicles, leading to fusion and aggregation upon thawing.[7] For long-term storage, specialized techniques like lyophilization (freeze-drying) with cryoprotectants are necessary.[7]

  • Leaching of Ions: If stored in containers that can leach ions, the ionic strength of your suspension could increase over time, causing delayed aggregation.

    • Solution: Use high-quality, sterile polypropylene or glass vials for storage.

  • Insufficient Surface Charge: A formulation with a zeta potential that is borderline stable (e.g., -25 mV to -30 mV) might appear fine initially but will be prone to aggregation over time.

    • Solution: Re-optimize your formulation to achieve a more negative zeta potential (< -30 mV) by ensuring the pH is optimal (e.g., 7.4). If the application buffer demands high salt, you must incorporate steric stabilization (see Part 4).

Part 3: Key Methodologies & Protocols
Protocol 1: Preparation of Stable DPLG Liposomes (Thin-Film Hydration & Extrusion)

This protocol is a standard method for producing unilamellar vesicles with a defined size and low polydispersity.[8][9][10]

Materials:

  • Dihexadecyl L-glutamate (DPLG) and other lipids (e.g., cholesterol)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer: 10 mM HEPES, pH 7.4 (prepare fresh and verify pH)

  • Rotary evaporator, water bath, vacuum pump

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Co-dissolve DPLG and any other lipids (e.g., cholesterol at 30-40 mol%) in the chloroform/methanol mixture in a round-bottom flask. Ensure the solution is perfectly clear.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse it in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 45-50°C). Rotate the flask to create a thin, even lipid film on the inner surface as the solvent evaporates.

  • Residual Solvent Removal: Once a dry film is formed, place the flask under high vacuum for at least 2 hours (or overnight) to remove all traces of organic solvent. This step is critical for vesicle integrity.[9]

  • Hydration: Add the pre-warmed (45-50°C) hydration buffer to the flask. Vortex vigorously for several minutes until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[9] Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This forces the lipids to reassemble into large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size. The suspension should become noticeably less opaque.

  • Characterization & Storage: Immediately characterize a sample of the liposome suspension for size, PDI, and zeta potential (see Protocol 2). Store the final preparation at 4°C.

Protocol 2: Characterization of Liposome Stability

Use a Dynamic Light Scattering (DLS) instrument to assess the quality of your preparation.[9][11]

  • Size (Z-average Diameter) & Polydispersity Index (PDI):

    • What it is: DLS measures the hydrodynamic diameter of the vesicles. PDI is a measure of the width of the size distribution.

    • Target Values: For a 100 nm extrusion, a Z-average of 100-120 nm is expected. A PDI value below 0.2 indicates a homogenous, monodisperse population, which is ideal.[12] A high PDI (>0.3) suggests aggregation or a poorly controlled extrusion process.

  • Zeta Potential:

    • What it is: This measures the magnitude of the electrostatic charge on the vesicle surface.[1] It is the most direct indicator of colloidal stability.

    • Target Values: For DPLG liposomes, the zeta potential should be highly negative. A value of ≤ -30 mV is the gold standard for a stable formulation based on electrostatic repulsion.[1][2]

ParameterTarget ValueImplication of Poor Result
Z-average Size ~100-120 nm (for 100 nm extrusion)>200 nm suggests aggregation or incomplete extrusion.
PDI < 0.2>0.3 suggests aggregation or multiple vesicle populations.
Zeta Potential ≤ -30 mV> -25 mV indicates insufficient surface charge; high risk of aggregation.
Table 1: Key Quality Control Parameters for DPLG Liposome Preparations.
Part 4: Advanced Strategy - Steric Stabilization with PEGylation

When electrostatic stabilization is insufficient—especially in high-salt buffers required for many biological applications—steric stabilization is the solution. This involves incorporating a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG2000) into your formulation.

Mechanism: The long, flexible, and hydrophilic Poly(ethylene glycol) (PEG) chains form a dense, water-loving cloud on the liposome surface. This physically prevents vesicles from getting close enough for van der Waals forces to cause aggregation.[13][14][15] This "steric barrier" provides stability even in high ionic strength environments where electrostatic repulsion is screened.[16]

Recommendation: Incorporate 1-5 mol% of a lipid like DSPE-PEG2000 into your initial lipid mixture in Protocol 1. Even very small amounts (<1 mol%) can significantly enhance stability.[17]

G cluster_0 A) Electrostatic Repulsion Only (High Salt) cluster_1 B) Steric Stabilization (High Salt) L1 DPLG Liposome L2 DPLG Liposome L1->L2 Repulsion Screened -> Aggregation PEG1 PEGylated Liposome P1 PEG Cloud PEG2 PEGylated Liposome P2 PEG Cloud P1->P2 Physical Barrier Prevents Contact

Caption: Mechanism of steric stabilization via PEGylation.
References
  • Clogston, J. D., & Patri, A. K. (2017). Zeta potential: a case study of cationic, anionic, and neutral liposomes. Analytical and Bioanalytical Chemistry, 409(23), 5779–5787. [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from [Link]

  • Miller, C. R., et al. (2019). PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. ACS Applied Materials & Interfaces. [Link]

  • Sereti, V., et al. (2021). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Pharmaceutics. [Link]

  • Woodle, M. C., et al. (1992). Sterically Stabilized Liposomes: Physical and Biological Properties. Journal of Drug Targeting. [Link]

  • Guo, X., & Szoka, F. C. (2001). Steric stabilization of fusogenic liposomes by a low-pH sensitive PEG--diortho ester--lipid conjugate. Bioconjugate Chemistry, 12(2), 291–300. [Link]

  • Woodle, M. C., & Lasic, D. D. (1992). Sterically stabilized liposomes. Biochimica et Biophysica Acta, 1113(2), 171–199. [Link]

  • Woodle, M. C., et al. (1992). Sterically stabilized liposomes: physical and biological properties. Journal of Liposome Research. [Link]

  • Seong, H., et al. (2003). Preparation of liposomes with glucose binding sites: liposomes containing di-branched amino acid derivatives. Biomaterials, 24(24), 4487–4493. [Link]

  • Wang, Y., et al. (2017). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. Pharmaceutical Research. [Link]

  • Tajeddin, B. (2017). Effect of Charge on Separation of Liposomes upon Stagnation. Avicenna Journal of Medical Biotechnology. [Link]

  • Szabó, B., et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics. [Link]

  • Holmberg, E., et al. (1994). Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. Journal of Pharmaceutical Sciences, 83(5), 765–768. [Link]

  • Quora. (2013). How to prevent liposome aggregation. Retrieved from [Link]

  • Wang, Y., et al. (2017). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of pH on liposome stability. Retrieved from [Link]

  • Asai, T., et al. (2010). Evaluation of pH-responsive liposomes containing amino acid-based zwitterionic lipids for improving intracellular drug delivery in vitro and in vivo. Journal of Controlled Release, 142(3), 394–400. [Link]

  • Jan, Ž., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods. [Link]

  • Naito, S., & Ueda, T. (1985). Characterization of glutamate uptake into synaptic vesicles. Journal of Neurochemistry. [Link]

  • Fischer, Y., et al. (1990). Characterization and pH dependence of L-glutamate transport in sarcolemmal vesicles from rat hearts. Biochimica et Biophysica Acta. [Link]

  • Google Patents. (n.d.). Lipid liposome composition.
  • Guo, Y., & Hui, S. W. (1997). Poly(ethylene glycol)-conjugated surfactants promote or inhibit aggregation of phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Ruttanakorn, J., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Pharmaceutics. [Link]

Sources

optimizing esterification yield in L-Glutamic acid dihexadecyl ester synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Support Center: Optimizing L-Glutamic Acid Dihexadecyl Ester (DHD-Glu) Yields

Welcome to the Technical Support Center for lipid synthesis. The esterification of L-glutamic acid with long-chain fatty alcohols (like hexadecanol) to form dihexadecyl glutamate—typically isolated as its p-toluenesulfonate salt—is a critical pathway for producing di-branched amino acid lipids used in advanced liposomal formulations. Because glutamic acid possesses two carboxyl groups with differing steric and electronic environments, achieving high diester yields requires precise control over reaction kinetics, thermodynamics, and side-reaction suppression.

Mechanistic Workflow & Logical Pathway

G N1 L-Glutamic Acid + pTSA N2 Amine Protonation (Blocks Lactamization) N1->N2 Stir RT, 1h N3 Add Hexadecanol (in Toluene) N2->N3 2.2 eq Alcohol N4 Dean-Stark Reflux (Azeotropic Distillation) N3->N4 Heat to 110°C N5 H2O Collection (Reaction Monitor) N4->N5 Drives Equilibrium N6 Crude Product N4->N6 10-12h N7 MeOH Recrystallization N6->N7 Evaporate Solvent N8 Pure DHD-Glu Tosylate N7->N8 Differential Solubility

Workflow for dihexadecyl glutamate synthesis highlighting causality and self-validating steps.

Standardized Self-Validating Protocol

This protocol is adapted and optimized from established methodologies for synthesizing di-branched amino acid derivatives for glucose-binding liposomes ()[1]. It incorporates built-in validation checkpoints to ensure reaction fidelity.

Step 1: Amine Deactivation (Protonation) Suspend 1.0 equivalent of L-glutamic acid and 1.2 equivalents of p-toluenesulfonic acid (pTSA) monohydrate in anhydrous toluene. Stir at room temperature for 1 hour[1]. Self-Validation Checkpoint: The physical appearance of the suspension will change as the insoluble zwitterionic glutamic acid converts into the more solvent-compatible tosylate salt.

Step 2: Reagent Addition Add 2.2 to 2.5 equivalents of hexadecanol (cetyl alcohol) to the reaction mixture[1].

Step 3: Azeotropic Esterification Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C). Causality: As dictated by Le Chatelier's principle for [2], the continuous removal of water is mandatory to drive the equilibrium toward the diester.

Step 4: Reaction Monitoring Maintain reflux for 10–12 hours[1]. Self-Validation Checkpoint: Monitor the water volume collected in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (2 equivalents from esterification + 1 equivalent of hydration water from pTSA) is collected and the meniscus stabilizes.

Step 5: Isolation & Purification Cool the reaction to room temperature and remove the toluene under reduced pressure[1]. Dissolve the crude waxy residue in a minimum volume of hot methanol. Cool the solution to 4°C overnight to induce crystallization. Filter, wash with cold methanol, and dry under high vacuum[1].

Troubleshooting Guides & FAQs

Q: Why is my esterification stalling at the monoester stage, resulting in low dihexadecyl glutamate yields? A: Glutamic acid contains two carboxyl groups with distinct reactivities. The γ -carboxyl is less sterically hindered and esterifies rapidly. The α -carboxyl is adjacent to the bulky, positively charged α -ammonium group, making it sterically hindered and electronically deactivated. If your reaction stalls, it is almost always a thermodynamic issue related to water removal. Ensure your Dean-Stark trap is functioning correctly. Switching your solvent from benzene (bp 80°C) to toluene (bp 110°C) increases the reflux temperature, which accelerates the reaction kinetics of the sluggish α -carboxyl group and improves the efficiency of the water azeotrope.

Q: I am detecting significant amounts of pyroglutamate (lactam) side products. How can I prevent this? A: Pyroglutamate formation is a classic side reaction caused by the free α -amino group acting as an intramolecular nucleophile, attacking the γ -carboxyl group to form a 5-membered lactam ring. The Causality Fix: The amine must be fully deactivated before any heat is applied. This is why pTSA must be added first and stirred at room temperature for 1 hour[1]. The pTSA protonates the amine, neutralizing its nucleophilicity. Only after this protonation step should you add the hexadecanol and apply heat.

Q: What is the most effective way to purify the final dihexadecyl glutamate tosylate salt from unreacted hexadecanol? A: Avoid silica gel chromatography, as the highly lipophilic hexadecanol and the lipid-like diester will streak and co-elute. Instead, exploit differential solubility. Recrystallization in methanol is highly effective[1]. The dihexadecyl glutamate tosylate salt has very limited solubility in cold methanol due to its highly ordered crystalline packing, whereas the unreacted hexadecanol retains sufficient solubility in the alcoholic solvent to remain in the supernatant.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, based on optimized laboratory standards.

Table 1: Optimization Parameters for Dihexadecyl Glutamate Synthesis

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale & Impact on Yield
Solvent Benzene (bp 80°C)Toluene (bp 110°C)Higher boiling point accelerates endothermic esterification kinetics; improves azeotropic water removal. Increases yield from ~65% to >85%.
Catalyst Addition Simultaneous with alcoholPre-stirred for 1h at RTEnsures complete amine protonation prior to heating, preventing intramolecular lactamization (pyroglutamate formation).
Water Removal Molecular sievesDean-Stark TrapProvides continuous, visual, and self-validating removal of reaction water. Essential for driving the equilibrium to the diester.
Purification Silica gel chromatographyMethanol RecrystallizationExploits differential solubility. Highly scalable, avoids lipid streaking, and effectively removes excess hexadecanol.

References

  • Seong, H., Lee, S., & Park, K. (2003). "Preparation of liposomes with glucose binding sites: liposomes containing di-branched amino acid derivatives." Biomaterials, 24(24), 4487-4493. URL:[Link]

  • Organic Chemistry Portal. "Esterification - Synthesis of Esters." Organic Chemistry Portal. URL:[Link]

Sources

chromatography purification techniques for L-Glutamic acid dihexadecyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for chromatography purification techniques for L-Glutamic acid dihexadecyl ester.

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of L-Glutamic acid dihexadecyl ester. As a highly lipophilic amino acid derivative, this compound presents unique purification challenges that require carefully optimized strategies.

Understanding the Molecule: L-Glutamic Acid Dihexadecyl Ester

L-Glutamic acid dihexadecyl ester is characterized by a polar amino acid head group and two long, non-polar hexadecyl (C16) alkyl chains. This amphipathic nature, dominated by the lipophilic chains, dictates its behavior in chromatographic systems.

Key Molecular Properties & Purification Challenges:

  • High Lipophilicity: The two C16 chains make the molecule extremely non-polar, leading to strong retention on reversed-phase columns and weak retention on normal-phase columns.[1][2]

  • Ionizable Amino Group: The primary amine on the glutamic acid core can be protonated (pKa ~9-10). This allows for pH-based manipulation of its retention, a key strategy for improving selectivity.[3]

  • Lack of a Strong UV Chromophore: The molecule lacks aromatic rings or conjugated systems, resulting in poor UV absorbance. This necessitates the use of alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or low-wavelength UV (200-215 nm).[2][4]

  • Tendency to Aggregate: Like many lipophilic molecules, it can form aggregates, leading to broad peaks and poor resolution.[2][5]

  • Structurally Similar Impurities: Purification often involves separating the desired diester from starting materials (L-Glutamic acid, hexadecanol) and byproducts (mono-ester), which can be challenging due to their similar properties.

Choosing the Right Chromatographic Technique

The optimal purification strategy depends on the scale of the experiment, the nature of the impurities, and the required final purity. The three primary modes of chromatography to consider are Normal-Phase (NPC), Reversed-Phase (RPC), and Ion-Exchange (IEX).

G start Start: Crude L-Glutamic Acid Dihexadecyl Ester Mixture purity_scale Assess Purity & Scale Requirements start->purity_scale high_purity High Purity (>98%) Required? purity_scale->high_purity large_scale Large Scale (>1g)? flash Flash Chromatography (NPC or RPC) large_scale->flash Yes prep_hplc Preparative HPLC (Primarily RPC) large_scale->prep_hplc No high_purity->large_scale No high_purity->prep_hplc Yes impurity_type What are the primary impurities? flash->impurity_type prep_hplc->impurity_type polar_imp Polar Impurities (e.g., L-Glutamic Acid) impurity_type->polar_imp Polar nonpolar_imp Non-polar Impurities (e.g., Hexadecanol, Mono-ester) impurity_type->nonpolar_imp Non-polar iex Cation-Exchange (IEX) Alternative for charge-based separation. impurity_type->iex Ionizable npc Normal-Phase (NPC) Good for removing polar impurities. polar_imp->npc rpc Reversed-Phase (RPC) Good for separating homologous impurities. nonpolar_imp->rpc

Decision logic for choosing a purification method.
Comparison of Chromatographic Techniques
ParameterNormal-Phase (NPC)Reversed-Phase (RPC)Cation-Exchange (IEX)
Stationary Phase Polar (e.g., Silica, Diol)Non-polar (e.g., C18, C8)Negatively charged (e.g., SCX)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Acetonitrile/Water)Aqueous buffer with increasing salt/pH
Elution Order Least polar elutes first.Most polar elutes first.Least positive charge elutes first.
Best For Removing highly polar impurities like unreacted L-glutamic acid.Separating the di-ester from the mono-ester and hexadecanol.[6]High-selectivity separation based on the amine group; requires specific columns.[7]
Challenges Product may have very low retention; requires weak mobile phases.Product may be very strongly retained, requiring high organic content and potentially leading to solubility issues.Requires aqueous buffers, which may be incompatible with the product's solubility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

G start Problem: Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting broad Peak Broadening? start->broad cause_tail1 Cause: Secondary Interactions (Amine with silica silanols) tailing->cause_tail1 Yes cause_tail2 Cause: Column Overload tailing->cause_tail2 Yes sol_tail1 Solution (RPC): Add Ion-Pairing Agent (e.g., 0.1% TFA or 0.1% Formic Acid) cause_tail1->sol_tail1 sol_tail2 Solution (NPC): Add Basic Modifier (e.g., 0.1-1% Triethylamine) cause_tail1->sol_tail2 sol_tail2_1 Solution: Reduce Sample Load cause_tail2->sol_tail2_1 cause_front1 Cause: Strong Sample Solvent (Sample solvent stronger than mobile phase) fronting->cause_front1 Yes cause_front2 Cause: Mass Overload fronting->cause_front2 Yes sol_front1 Solution: Dissolve sample in initial mobile phase or a weaker solvent cause_front1->sol_front1 sol_front2_1 Solution: Inject less sample cause_front2->sol_front2_1 cause_broad1 Cause: On-Column Aggregation broad->cause_broad1 Yes cause_broad2 Cause: High Extra-Column Volume broad->cause_broad2 Yes sol_broad1 Solution: Add organic modifier (e.g., Isopropanol). Increase column temperature (e.g., 40-60°C). cause_broad1->sol_broad1 sol_broad2_1 Solution: Use shorter, narrower ID tubing. Ensure proper fitting connections. cause_broad2->sol_broad2_1

A logical workflow for troubleshooting poor peak shape.
Q1: My peak is tailing severely. What is causing this and how can I fix it?

Answer: Peak tailing for this molecule is most often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.

  • In Reversed-Phase (RPC): The best solution is to add an acidic ion-pairing agent to the mobile phase.[5]

    • Trifluoroacetic Acid (TFA): Add 0.1% TFA to both your aqueous and organic mobile phases. TFA protonates the amine group, giving it a consistent positive charge, and also pairs with it, masking its interaction with the stationary phase.

    • Formic Acid (FA): If your fractions are intended for mass spectrometry (MS), 0.1% formic acid is a more MS-friendly alternative to TFA, although it may provide slightly less sharp peaks.[5]

  • In Normal-Phase (NPC): The amine group can strongly adsorb to the acidic silica surface.

    • Triethylamine (TEA): Add a small amount (0.1-1%) of a basic modifier like TEA to your mobile phase. The TEA will preferentially interact with the active silanol sites, preventing your product from tailing.

Q2: I can't separate the di-ester from the unreacted hexadecanol starting material. How can I improve resolution?

Answer: This is a common challenge due to the similar lipophilicity of the target compound and the long-chain alcohol.

  • Optimize Your Gradient (RPC): A shallow gradient is crucial for separating compounds with similar hydrophobicity. Instead of a fast 5-95% organic gradient, try a much slower gradient in the region where the compounds elute, for example, from 80% to 100% organic over 20-30 column volumes.

  • Change Organic Solvent: Acetonitrile, methanol, and isopropanol have different selectivities. Try replacing acetonitrile with methanol in your mobile phase (or using a mixture). Methanol is a better hydrogen-bond donor and may interact differently with your compounds, improving separation.

  • Increase Temperature: Raising the column temperature (e.g., to 40-60°C) can improve separation efficiency and reduce viscosity, often leading to sharper peaks and better resolution for lipophilic molecules.[5]

  • Switch to Normal-Phase: In NPC, the hydroxyl group of hexadecanol will interact more strongly with the silica stationary phase than your di-ester (which only has the amine as a polar interaction point). This can provide excellent selectivity. The di-ester will elute very early, while the hexadecanol will be retained longer.[1]

Q3: My product recovery is very low. Where is it going?

Answer: Low recovery of highly lipophilic compounds is often due to irreversible adsorption or precipitation.[2]

  • Irreversible Adsorption: The long alkyl chains can "stick" to surfaces, including the column frit, tubing, and the stationary phase itself, especially if active sites are present.

    • Solution: Passivate your system by flushing with a strong solvent mixture (e.g., isopropanol/dichloromethane). Ensure mobile phase modifiers (like TFA or TEA) are used consistently to minimize secondary interactions.

  • Precipitation on Injection: If your sample is dissolved in a very strong, non-polar solvent (like pure chloroform or DCM) and injected into a weaker, more polar mobile phase (like 80% acetonitrile/water), it can precipitate at the head of the column.

    • Solution: Always dissolve your sample in a solvent that is as weak as, or ideally identical to, the initial mobile phase.[8] If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.

  • Precipitation in Fractions: When collecting fractions, the eluent may be a strong solvent for your compound. As the organic solvent evaporates, the compound can precipitate or stick to the walls of the collection tube.

    • Solution: Add a small amount of a "keeper" solvent like isopropanol or chloroform to the collection tubes before fractionation to maintain solubility during solvent evaporation.

Q4: I can't get a stable signal with my UV detector. What are my options?

Answer: This is expected, as L-Glutamic acid dihexadecyl ester lacks a good UV chromophore.

  • Use a Universal Detector: The best solution is to use a detector that does not rely on chromophores.

    • Evaporative Light Scattering Detector (ELSD): Excellent for non-volatile, non-UV active compounds. It provides a consistent response factor for similar compounds.[1]

    • Charged Aerosol Detector (CAD): Similar to ELSD, it offers near-universal detection for non-volatile analytes and can provide more uniform response regardless of structure.

  • Use Low-Wavelength UV: If a universal detector is unavailable, you can sometimes get a weak signal by monitoring at very low wavelengths (e.g., 200-215 nm), where the ester carbonyl groups have some absorbance.[4] However, this requires extremely high-purity solvents, as many common HPLC solvents (like acetonitrile) have a UV cutoff in this region.

Frequently Asked Questions (FAQs)

Q1: Is Normal-Phase or Reversed-Phase chromatography better for this compound?

Answer: Both can be effective, but they serve different purposes.

  • Reversed-Phase (RPC) is generally superior for achieving high-resolution separation between the target di-ester and structurally similar impurities like the mono-ester or other long-chain byproducts. It is the method of choice for final purity analysis and high-purity preparative work.[6]

  • Normal-Phase (NPC) is highly effective for bulk purification, especially for removing polar impurities. For example, it can easily separate the lipophilic esters from unreacted, highly polar L-glutamic acid, which will be strongly retained on the silica column.[9][10]

Q2: Can I use flash chromatography instead of HPLC?

Answer: Absolutely. Flash chromatography is an excellent choice for purifying gram-scale quantities of material to a moderate purity level (typically 95-98%).[6] Both normal-phase and reversed-phase flash chromatography are viable options.[1] Given the cost and solvent consumption of preparative HPLC, flash chromatography is often the preferred first-pass purification step after synthesis.

Q3: How should I prepare my crude sample for injection?

Answer: Proper sample preparation is critical for good chromatography.

  • Solvent Selection: Dissolve the crude material in a solvent that is as chromatographically weak as possible while still ensuring complete solubility. For RPC, this might be the initial mobile phase (e.g., 80% Acetonitrile/20% Water). For NPC, this could be hexane with a small amount of a slightly more polar solvent like ethyl acetate.[8]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from clogging the column inlet frit, which can cause high backpressure and distorted peaks.[8]

  • Concentration: The sample should be as concentrated as possible to allow for a small injection volume. Injecting a large volume, especially in a solvent stronger than the mobile phase, will lead to significant peak broadening and distortion.[11]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

This protocol is designed for the rapid removal of polar impurities from a multi-gram scale reaction mixture.

1. Column and System:

  • Stationary Phase: Silica gel, 40-63 µm particle size.
  • System: Automated flash chromatography system with ELSD or UV (210 nm) detection. 2. Sample Preparation:
  • Dissolve the crude product in a minimal amount of dichloromethane or toluene.
  • Adsorb the dissolved sample onto a small amount of silica gel (dry loading). Evaporate the solvent completely to yield a dry, free-flowing powder. This prevents solvent effects that cause peak distortion. 3. Method Parameters:
  • Mobile Phase A: Hexane
  • Mobile Phase B: Ethyl Acetate (with 0.1% Triethylamine to prevent peak tailing)
  • Gradient:
  • 0-2 CV: 0% B
  • 2-15 CV: 0% -> 20% B (linear gradient)
  • 15-20 CV: 20% -> 100% B (wash step)
  • Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column). 4. Expected Outcome:
  • The desired L-Glutamic acid dihexadecyl ester will elute early in the gradient, typically between 5-15% Ethyl Acetate.
  • More polar impurities like the mono-ester and hexadecanol will elute later. Highly polar starting materials will remain on the column and be removed during the wash step.
Protocol 2: Reversed-Phase Preparative HPLC (High-Purity Polishing)

This protocol is for achieving >98% purity on a sub-gram scale.

1. Column and System:

  • Stationary Phase: C18 bonded silica, 5-10 µm particle size.
  • System: Preparative HPLC system with mass-directed fractionation or ELSD/CAD. 2. Sample Preparation:
  • Dissolve the partially purified product from Protocol 1 in a 90:10 mixture of Acetonitrile/Isopropanol. Ensure the concentration is as high as possible.
  • Filter the solution through a 0.22 µm PTFE syringe filter. 3. Method Parameters:
ParameterValueRationale
Mobile Phase A Water + 0.1% Formic AcidFA improves peak shape and is MS-compatible.[5]
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic AcidIsopropanol helps maintain solubility of the lipophilic compound in the highly organic mobile phase.[5]
Gradient 85% -> 100% B over 20 minutesA shallow gradient is essential for resolving structurally similar lipophilic compounds.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
Temperature 50°CElevated temperature improves peak shape and reduces backpressure.[5]
Injection Volume < 2% of column volumeMinimizes peak distortion from injection effects.

4. Post-Purification Handling:

  • Combine the pure fractions.
  • Remove the organic solvents using a rotary evaporator.
  • The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent (e.g., dichloromethane), dried over sodium sulfate, and concentrated to yield the final product.

References

  • Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids. Biotage. Retrieved from [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arne, S., & Schmitz, G. (2004). Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. Journal of Lipid Research, 45(4), 769-776. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]

  • Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research, 25(10), 1142-1148. Retrieved from [Link]

  • Washington State University. (n.d.). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes. WSU. Retrieved from [Link]

  • Csapó, J., et al. (2000). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1, 5-21. Retrieved from [Link]

  • Goyal, A., & Kumar, V. (2014). AMINO ACID ANALYSIS USING ION- EXCHANGE CHROMATOGRAPHY: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146-3153. Retrieved from [Link]

  • LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved from [Link]

  • D'Aniello, A., et al. (2000). A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding γ-Aldehyde. Zeitschrift für Naturforschung B, 55(6), 545-548. Retrieved from [Link]

  • HALO. (2023). LC Chromatography Troubleshooting Guide. HALO. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Waters. Retrieved from [Link]

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long-term stability issues with dihexadecyl L-glutamate nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Nanoparticle Formulation. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with dihexadecyl L-glutamate (L-GA) derivatives—specifically 1,5-dihexadecyl-N-succinyl-L-glutamate (DHSG) and related supramolecular assemblies.

While L-GA derivatives are exceptional for creating stable, highly functionalized liposomes and lipid nanoparticles (such as artificial oxygen carriers or enzyme replacement therapies), their unique molecular architecture requires strict environmental controls to prevent long-term degradation.

Below, you will find our mechanistic troubleshooting guide, standardized validation protocols, and an FAQ section built on field-proven data.

SECTION 1: Mechanistic Troubleshooting Guide

Issue A: Premature Payload Leakage & Lipid Hydrolysis

The Causality: Dihexadecyl L-glutamate derivatives contain ester bonds linking the C16 aliphatic chains to the glutamate backbone, as well as amide bonds (e.g., the succinyl group in DHSG). In aqueous saline dispersions, these bonds are susceptible to hydrolysis. The cleavage of these bonds releases free fatty acids and lyso-lipids. This release lowers the local pH of the dispersion, which in turn acts as an autocatalytic trigger, accelerating further ester hydrolysis and leading to catastrophic membrane destabilization and payload leakage[1]. The Solution: Formulate your nanoparticles in a high-capacity buffer (e.g., PBS or histidine buffer at pH 6.5–7.4) to absorb the protons released during initial trace hydrolysis. For storage exceeding 2 years, lyophilization with a cryoprotectant (e.g., 10% sucrose or trehalose) is mandatory.

Issue B: Colloidal Aggregation & Fusion During Storage

The Causality: DHSG is an anionic lipid that imparts a strong negative surface charge (Zeta potential typically between -30 mV and -45 mV) to the nanoparticle, ensuring colloidal stability via electrostatic repulsion [2]. If the ionic strength of your storage buffer is too high, counterions will shield this charge, reducing the Debye length. Once the absolute Zeta potential drops below 20 mV, van der Waals forces dominate, causing the vesicles to flocculate and fuse. The Solution: Incorporate a steric stabilizer. Adding 0.1–0.3 mol% of a PEGylated lipid (e.g., PEG5000-DSPE) creates a hydration layer that prevents aggregation even in high-salt biological buffers [3].

Issue C: Thermotropic Phase Separation

The Causality: The dihexadecyl (C16) chains of L-GA possess a specific gel-to-liquid crystalline phase transition temperature ( Tm​ ). If stored at 4°C without proper membrane fluidizers, the C16 chains crystallize. This causes lateral phase separation within the lipid bilayer, creating "grain boundaries" between the crystallized L-GA domains and other lipids. These structural defects are primary exit routes for encapsulated hydrophilic drugs. The Solution: Incorporate cholesterol at 15–40 mol% relative to total lipid content [3]. Cholesterol intercalates between the dihexadecyl chains, abolishing the sharp phase transition and maintaining membrane integrity at refrigerated temperatures.

SECTION 2: Quantitative Data & Benchmarks

The following table summarizes the expected stability metrics and degradation kinetics for optimally formulated DHSG-based liposomes (e.g., DPPC/Cholesterol/DHSG/PEG-DSPE at a 5:4:0.9:0.03 molar ratio) [1].

Storage TemperatureTime PointIntact Lipid Remaining (%)pH Shift (from 6.5)Primary Degradant
4°C 4 Years98.1%< 0.1Trace Lyso-PC
4°C 7.2 Years90.4%< 0.2Lyso-PC, Palmitic Acid
25°C 1 Year95.8%< 0.2Lyso-PC, Hydrolyzed DHSG
25°C 2 Years86.7%-0.4Lyso-PC, Hydrolyzed DHSG
40°C (Accelerated) 6 Months85.6%-0.8Severe Hydrolysis Products

Table 1: Long-term kinetic degradation benchmarks for L-GA/DHSG nanoparticles in aqueous dispersion.

SECTION 3: Standardized Experimental Protocols

To ensure your formulations are self-validating, implement the following step-by-step methodologies to assess long-term stability.

Protocol 1: Accelerated Hydrolytic Degradation Assay (LC-MS)

Purpose: To predict 2-year shelf life in a 10-day window.

  • Sample Preparation: Aliquot 1 mL of your L-GA nanoparticle dispersion (lipid concentration ~10 mg/mL) into sealed, inert glass vials.

  • Thermal Stress: Incubate the vials in a thermomixer at 60°C for 10 days.

  • Lipid Extraction: At days 0, 3, 7, and 10, extract lipids using a Bligh-Dyer method (Chloroform/Methanol/Water). Dry the organic phase under nitrogen gas.

  • Reconstitution: Reconstitute the lipid film in 500 µL of Methanol/Isopropanol (1:1 v/v).

  • LC-MS Analysis: Inject 5 µL into an LC-MS system using a C18 reverse-phase column. Monitor the depletion of the intact DHSG parent ion ( m/z ~696) and the appearance of the amide-hydrolyzed degradant ( m/z ~595) [1].

  • Validation Check: If intact lipid falls below 90% before Day 7, your buffer capacity is insufficient.

Protocol 2: Zeta Potential & DLS Stability Monitoring

Purpose: To confirm colloidal stability and absence of fusion.

  • Dilution: Dilute the nanoparticle suspension 1:100 in 10 mM NaCl (avoid high-salt PBS for accurate electrophoretic mobility readings).

  • DLS Measurement: Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) at 25°C. Stable L-GA particles should maintain a PDI < 0.2.

  • Zeta Potential: Apply a voltage and measure electrophoretic mobility. A stable anionic L-GA formulation must register between -30 mV and -50 mV [2].

  • Longitudinal Tracking: Repeat monthly. A sudden drop in absolute Zeta potential (e.g., moving from -40 mV to -15 mV) is a predictive indicator that aggregation will occur within the next 30 days.

SECTION 4: Pathway & Workflow Visualizations

G A Intact L-GA/DHSG Nanoparticle B Aqueous Storage (H2O Exposure) A->B C Ester/Amide Hydrolysis B->C D Release of Fatty Acids C->D E Local pH Drop D->E F Autocatalytic Degradation E->F F->C Positive Feedback Loop

Fig 1: Autocatalytic hydrolysis feedback loop in L-GA nanoparticles during aqueous storage.

Workflow N1 Formulation Optimization N2 Accelerated Aging (60°C) N1->N2 N3 LC-MS Lipid Quantification N2->N3 N4 DLS & Zeta Potential N2->N4 N5 Stability Validation N3->N5 N4->N5

Fig 2: Standardized workflow for validating L-GA nanoparticle long-term stability.

SECTION 5: Frequently Asked Questions (FAQs)

Q: Why does the pH of my DHSG liposome suspension drop significantly over 6 months at 25°C? A: This is a classic symptom of lipid hydrolysis. The ester bonds in the dihexadecyl chains and the amide bonds in the succinyl group are cleaving, releasing free fatty acids into the aqueous phase. You must increase the molarity of your buffer or switch to a buffer with a pKa closer to your target storage pH to absorb these protons and halt the autocatalytic degradation cycle.

Q: Can I freeze my dihexadecyl L-glutamate nanoparticles at -20°C to extend their shelf life? A: Do not freeze aqueous dispersions directly. Freezing causes ice crystal formation that mechanically shears the lipid bilayers, leading to 100% payload leakage upon thawing. If you must store them below freezing, you must lyophilize (freeze-dry) the nanoparticles in the presence of a lyoprotectant (like 10% trehalose), which replaces the water hydration shell around the lipid headgroups during the drying process.

Q: How does PEGylation affect the stability of DHSG-based vesicles? A: PEGylation (using lipids like PEG-DSPE) provides a steric hydration barrier that physically prevents vesicles from getting close enough for van der Waals forces to induce fusion. However, be cautious: exceeding 1-5 mol% of PEG-lipids can alter the membrane curvature so drastically that your liposomes will spontaneously break down into smaller micelles, prematurely releasing your drug payload [3]. Keep PEGylation between 0.1 mol% and 0.3 mol% for optimal long-term stability.

References

  • Stability of Liposomal Membrane of Hemoglobin-Vesicles (Artificial Red Cells) for Over Years of Storage Evaluated Using Liquid Chromatography–Mass Spectrometry. ACS Langmuir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtGKTHB0uBb4l1cJDszRBc2syxFpSricmiJQYYn8wEHeTJGdy9n9zkQL9WjhXqNzsRSxfCMCNpE3Minr9RV_yomiUUtm20WuapKD4OtMyL0qsRBumYDfI-a_YNdKnn4msUj9FL7t2sj7Pn55xxUGm]
  • Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes. MDPI Nanomaterials.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKoacN4_YCBjIpXCTHVeLmF92kwfA76MI2lm81PfySh-sx0wg0Bo2yJuEjOrmP5yz3hXhsP9GLrxpQC_asVOcpw1hORSAPRYiF4gyMACeMcUC4jJuZXSyFNWKQa-DjuZt7]
  • Lipid liposome composition (EP1889628B1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ZtIy6GcAeujoVd8paoWcaSMGB03YzegdQrMaSLKi8K0SFF-k3hxtbwhr2ShEzW3KNp8FbtL4Qene4ZW5wHHUXHNfZvYjMoB3YxQ-jkLzL9yaiqQaGcD9Y1feVeNov5JX5va9i3suiR839A==]

Technical Support Center: Resolving Phase Separation in L-Glutamic Acid Dihexadecyl Ester Gels

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for L-Glutamic acid dihexadecyl ester gels. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the formulation and characterization of these organogels. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Introduction to L-Glutamic Acid Dihexadecyl Ester Gels

L-Glutamic acid dihexadecyl ester is a low-molecular-weight organogelator (LMWG). Its molecular structure, featuring a polar glutamic acid headgroup and two long nonpolar hexadecyl chains, allows it to self-assemble in organic solvents.[1][2][3] This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the glutamic acid residues and van der Waals forces between the long alkyl chains.[4][5] These interactions lead to the formation of a three-dimensional fibrillar network that entraps the solvent, resulting in a gel.[6] However, disruptions in this delicate balance of interactions can lead to phase separation, a common challenge in organogel formulation.

Troubleshooting Guide: Phase Separation

Phase separation in organogels, often observed as syneresis (the expulsion of the liquid phase), indicates an unstable or poorly formed gel network.[7] This section addresses the common causes of phase separation in L-Glutamic acid dihexadecyl ester gels and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: My L-Glutamic acid dihexadecyl ester gel is showing liquid pockets and appears cloudy. What is causing this phase separation?

A1: Phase separation in your gel is likely due to one or more of the following factors:

  • Incomplete Dissolution: If the L-Glutamic acid dihexadecyl ester is not fully dissolved at the initial heating stage, the subsequent self-assembly process will be heterogeneous, leading to a poorly formed network and phase separation.

  • Inappropriate Cooling Rate: The rate of cooling significantly impacts the microstructure of the gel.[7] Rapid cooling can lead to the formation of smaller, less-ordered crystalline structures that are less effective at entrapping the solvent, while extremely slow cooling might result in overly large crystalline aggregates that also fail to form a continuous network.

  • Suboptimal Gelator Concentration: There is a critical gelation concentration (CGC) below which a stable gel will not form.[2] If the concentration of the L-Glutamic acid dihexadecyl ester is too low, the fibrillar network will not be dense enough to immobilize the solvent effectively. Conversely, excessively high concentrations can sometimes lead to aggregation rather than a fine fibrillar network.

  • Solvent Incompatibility: The polarity and chemical structure of the solvent play a crucial role in the gelation process.[7] Gelation is often most effective in apolar solvents where the gelator has limited solubility at lower temperatures, promoting self-assembly.[7] If the solvent is too polar, it may disrupt the hydrogen bonding between the glutamic acid headgroups, hindering the formation of the fibrillar network.

Q2: How can I optimize the cooling process to prevent phase separation?

A2: The cooling rate is a critical parameter that dictates the kinetics of self-assembly. A well-controlled cooling process allows for the formation of a robust and homogeneous fibrillar network.

  • Slower Cooling: Generally, a slower cooling rate is preferable as it allows for the formation of a more organized and extensive fibrillar network with better mechanical properties and solvent-retaining capacity.[7] This can be achieved by allowing the heated solution to cool to room temperature on the benchtop, insulated in a dewar, or in a temperature-controlled water bath.

  • Annealing: After the initial gel formation, a process called annealing can improve gel stability. This involves storing the gel at a specific temperature, which can be either slightly elevated or reduced. Storing at a moderately elevated temperature may promote the growth of longer, more stable fibers, but care must be taken as it can also induce syneresis if the temperature is too high.[4] Conversely, storage at a lower temperature can create a more branched network with smaller pores, which may enhance solvent immobilization.[4]

Q3: What is the role of the solvent, and how do I choose the right one?

A3: Solvent choice is paramount for successful gelation. The interactions between the gelator and the solvent directly influence the self-assembly process.

  • Solvent Polarity: L-Glutamic acid dihexadecyl ester, being amphiphilic, will exhibit different self-assembly behaviors in solvents of varying polarities. Nonpolar solvents are generally preferred for organogel formation with such gelators.[7]

  • Hansen Solubility Parameters (HSP): A more systematic approach to solvent selection involves using Hansen Solubility Parameters. These parameters can help predict the gelation behavior in different solvents by quantifying the dispersion, polar, and hydrogen bonding interactions.

  • Solvent Screening: It is advisable to perform a screening of different solvents (e.g., alkanes, aromatic hydrocarbons, esters) to identify the optimal medium for your specific application.

Q4: Can additives help in preventing phase separation?

A4: Yes, the incorporation of co-gellants or other additives can reinforce the gel network. However, their effects must be carefully evaluated.

  • Co-gellants: Introducing another gelator with a compatible molecular structure can sometimes lead to a synergistic effect, resulting in a more stable mixed-gel system.

  • Surfactants: The addition of certain surfactants can modulate the self-assembly process and improve gel stability.[8]

  • Caution with Polar Additives: Be cautious when adding polar molecules, such as alcohols. These can compete for hydrogen bonding with the glutamic acid headgroups and disrupt the formation of the fibrillar network.[7]

Visualizing the Gelation Process and Phase Separation

The following diagrams illustrate the principles of self-assembly and the factors that can lead to phase separation.

G cluster_0 Ideal Gelation Pathway cluster_1 Pathway to Phase Separation Dissolved Molecules Dissolved Molecules Self-Assembled Fibrils Self-Assembled Fibrils Dissolved Molecules->Self-Assembled Fibrils Controlled Cooling Aggregates Aggregates Dissolved Molecules->Aggregates Rapid Cooling / Poor Solvent Stable Gel Network Stable Gel Network Self-Assembled Fibrils->Stable Gel Network Entanglement Phase Separation Phase Separation Aggregates->Phase Separation Poor Network Formation

Caption: Ideal vs. problematic gelation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stable L-Glutamic Acid Dihexadecyl Ester Organogel

This protocol provides a general method for preparing a stable organogel. The specific parameters should be optimized for your application.

  • Dissolution:

    • Accurately weigh the desired amount of L-Glutamic acid dihexadecyl ester and the selected organic solvent into a sealed vial equipped with a magnetic stir bar.

    • Heat the mixture on a hot plate with stirring until the gelator is completely dissolved. The dissolution temperature will depend on the solvent and concentration. Visually confirm the absence of any solid particles.

  • Gelation (Cooling):

    • Once a clear solution is obtained, turn off the heat and stirring.

    • Allow the solution to cool undisturbed to room temperature. For a slower, more controlled cooling rate, consider placing the vial in an insulated container.

    • Observe the formation of the gel, which is indicated by the loss of fluidity.

  • Maturation/Annealing:

    • Allow the gel to mature at room temperature for at least 24 hours before use to ensure the fibrillar network is fully formed and equilibrated.

    • If further optimization is needed, experiment with annealing at slightly different temperatures post-gelation.

Protocol 2: Characterization of Gel Stability and Phase Separation
Visual Inspection and Tube Inversion Test
  • Procedure: After the gel has matured, visually inspect it for any signs of phase separation, such as cloudiness, the appearance of liquid droplets, or shrinking of the gel matrix. A stable gel should be homogenous and translucent to opaque depending on the concentration and solvent. The most basic test for gelation is to invert the vial; a stable gel will not flow.[9]

  • Interpretation: If the gel flows or if there is visible liquid separation, the gel is unstable.

Microscopy
  • Procedure: A small amount of the gel can be placed on a microscope slide and observed under a light microscope, ideally with differential interference contrast (DIC) or phase contrast, to visualize the fibrillar network.[10]

  • Interpretation: A stable gel will show a fine, interconnected network of fibers. Phase-separated samples may show large, disconnected aggregates or areas devoid of fibrillar structures.

Rheology
  • Procedure: Perform oscillatory rheology to measure the storage modulus (G') and loss modulus (G'').

  • Interpretation: For a true gel, G' should be significantly larger than G'' and both moduli should be relatively independent of frequency.[11] A weak or phase-separated gel will have a lower G' and may show a stronger frequency dependence.

Data Summary for Experimental Design

The following table provides a starting point for optimizing your experimental parameters.

ParameterRange/OptionsRationale
Gelator Concentration 0.5 - 5% (w/v)Must be above the Critical Gelation Concentration (CGC).[2] Higher concentrations generally lead to stronger gels, but can also cause aggregation.
Solvent Type Alkanes (e.g., decane, dodecane), Aromatic hydrocarbons (e.g., toluene, xylene), Esters (e.g., ethyl oleate)Gelation is favored in nonpolar solvents where the gelator has lower solubility at room temperature.[7]
Cooling Rate Slow (benchtop cooling), Controlled (water bath), Rapid (ice bath)Slower cooling generally promotes the formation of a more ordered and stable fibrillar network.[7]
Annealing Temperature 5°C, Room Temperature, 30°CPost-formation temperature can influence the final microstructure of the gel network.[4]

Concluding Remarks

Resolving phase separation in L-Glutamic acid dihexadecyl ester gels requires a systematic approach that considers the interplay between molecular interactions, processing conditions, and formulation components. By carefully controlling parameters such as gelator concentration, solvent choice, and cooling rate, it is possible to achieve stable, homogeneous gels suitable for a wide range of applications in drug delivery and materials science.

References

  • Benchchem. Technical Support Center: Optimizing 12-HSA Organogels.
  • Indian Journal of Research in Pharmacy and Biotechnology. Applications of organogels in drug delivery.
  • Semantic Scholar. Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology.
  • Taylor & Francis Online. Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology.
  • IntechOpen. Organogel: A Propitious Carman in Drug Delivery System.
  • SciSpace. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation.
  • ResearchGate. ORGANOGEL: FACTORS AND ITS IMPORTANCE.
  • National Institutes of Health (NIH). Physical Aspects of Organogelation: A Point of View.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. ORGANOGEL: FACTORS AND ITS IMPORTANCE.
  • ACS Publications. Electrophoresis in Organogels.
  • Glutamic acid-based novel effective phase-selective organogelators for fuel pollution control.
  • National Institutes of Health (NIH). Methods for physical characterization of phase separated bodies and membrane-less organelles.
  • National Institutes of Health (NIH). Molecular Design in l‑Glutamic Acid-Based Peptide Assembly Dynamics Driven by Carbodiimide-Fueled Reaction Cycle.
  • JETIR. A REVIEW ON ORGANOGELS: AS A NEW FORMULATION.
  • MDPI. Physical Aspects of Organogelation: A Point of View.
  • PubMed. Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology.

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Technical Support Center: L-Glutamic Acid Dihexadecyl Ester Storage & Oxidation Control

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the storage and handling of L-Glutamic acid dihexadecyl ester (also known as 1,5-dihexadecyl-L-glutamate, Glu2C16, or DPEA). As a critical amino acid-based synthetic lipid used in the formulation of lipid nanoparticles (LNPs), gene delivery vectors, and Hemoglobin Vesicles (HbV), maintaining its chemical integrity is paramount.

This guide is engineered for researchers and drug development professionals. It provides field-proven, mechanistically grounded solutions to prevent lipid peroxidation, ensuring the structural and functional viability of your lipid assemblies.

Part 1: Troubleshooting & FAQs

Q1: Why does L-Glutamic acid dihexadecyl ester undergo oxidation during storage if its hexadecyl tails are fully saturated?

The Causality: While the C16 saturated tails of L-Glutamic acid dihexadecyl ester are inherently resistant to direct oxidation compared to unsaturated lipids, this excipient is rarely stored or formulated in a vacuum. In complex formulations like HbVs or LNPs, it is co-formulated with cholesterol, helper phospholipids (e.g., DPPC), and PEG-lipids 1. Trace heavy metals (Fe²⁺, Cu²⁺) introduced during synthesis or hydration act as catalysts. They trigger the Fenton reaction, generating Reactive Oxygen Species (ROS). These ROS attack co-lipids or impurities, initiating a free-radical chain reaction that compromises the entire lipid matrix, leading to the formation of cyclic peroxides and hydroperoxides 2.

Q2: What are the optimal storage conditions to prevent oxidation in both bulk powder and formulated liposomes?

The Causality: Oxidation is a thermodynamically driven process accelerated by thermal energy, UV light (photo-oxidation), and oxygen availability. The Solution:

  • Bulk Lipid: Must be stored at -20°C in tightly sealed, light-resistant amber glass containers to halt photo-oxidation and minimize kinetic energy.

  • Formulated Suspensions: Store at 4°C. Do not freeze aqueous liposomal suspensions unless they have been lyophilized with a cryoprotectant (e.g., trehalose), as ice crystal formation will physically rupture the bilayer 3.

  • Atmosphere: Both bulk powders and formulated suspensions must be deoxygenated by bubbling or purging with an inert gas (Nitrogen or Argon) prior to sealing 4.

Q3: How do I quantitatively monitor the extent of lipid oxidation in my formulations over time?

The Causality: As lipid peroxidation progresses, primary oxidation products (hydroperoxides) degrade into secondary oxidation products like malondialdehyde (MDA). The Solution: Implement a dual-assay monitoring system. Use the Peroxide Value (PV) assay to detect early-stage hydroperoxide formation, and the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify late-stage MDA accumulation 5.

Part 2: Quantitative Data & Benchmarks

The following table summarizes the expected quantitative impact of various storage conditions on L-Glutamic acid dihexadecyl ester-based liposomal formulations.

Storage ConditionAtmosphereTimeframePeroxide Value (mEq/kg)TBARS (mg MDA/kg)Physical Stability Profile
25°C, Clear VialAmbient Air30 Days> 15.0> 2.5Poor: Aggregation, Phase Separation
4°C, Amber VialAmbient Air30 Days5.20.8Moderate: Slight Bilayer Leakage
4°C, Amber VialN₂ Purged90 Days< 2.0< 0.2High: Stable, Intact Bilayer
-20°C, Amber VialN₂ Purged180+ Days< 0.5< 0.05Optimal (For Bulk Powder Only)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Inert Gas Purging and Cryogenic Storage of Bulk Lipid

This protocol ensures the displacement of oxidative atmospheric oxygen, creating a self-validating inert microenvironment.

  • Preparation: Aliquot the bulk L-Glutamic acid dihexadecyl ester powder into pre-weighed, acid-washed amber glass vials.

  • Setup: Connect a sterile 0.22 µm PTFE filter to a high-purity Nitrogen (N₂) or Argon gas line to prevent particulate contamination.

  • Purging: Insert the purging needle through the septum, keeping the tip approximately 1 cm above the lipid powder. Insert a secondary, smaller gauge needle to act as a vent.

  • Displacement: Purge the vial at a low flow rate (2-3 L/min) for 3 to 5 minutes.

    • Self-Validation Step: Periodically use a dissolved oxygen (DO) micro-sensor in a parallel dummy vial containing a solvent blank to confirm ambient O₂ levels have dropped below 0.1 ppm.

  • Sealing: Rapidly withdraw the vent needle first (to create slight positive pressure), followed immediately by the purging needle. Seal the cap with Parafilm and transfer to -20°C storage.

Protocol 2: Modified TBARS Assay for Liposomal Assemblies

This protocol quantifies secondary oxidation products, providing a reliable metric for lipid degradation.

  • Sample Preparation: Aliquot 1.0 mL of the L-Glutamic acid dihexadecyl ester liposome suspension into a glass centrifuge tube.

  • Reagent Addition: Add 2.5 mL of Thiobarbituric Acid (TBA) reagent (15% w/v trichloroacetic acid and 0.375% w/v TBA dissolved in 0.25 M HCl) 5.

  • Reaction: Vortex the mixture thoroughly. Incubate in a boiling water bath (95-100°C) for exactly 15 minutes to allow the pink MDA-TBA chromogen complex to develop.

  • Separation: Transfer the tubes to an ice bath for 10 minutes to cool rapidly. Centrifuge at 3000 × g for 10 minutes to pellet any precipitated proteins or intact lipid aggregates.

  • Quantification: Measure the absorbance of the clear supernatant at 532 nm using a UV-Vis spectrophotometer.

    • Self-Validation Step: Run a concurrent standard curve using 1,1,3,3-tetramethoxypropane (TMP), which hydrolyzes to yield MDA. The assay is validated only if the standard curve R² is ≥ 0.995. Always run a reagent blank (buffer + TBA reagent) to subtract background noise.

Part 4: Mechanistic Visualization

The following diagram maps the logical pathways of lipid peroxidation and highlights the specific points where storage interventions disrupt the degradation cascade.

G Initiation Initiation Phase (O2, UV, Trace Metals) ROS ROS Generation Initiation->ROS Catalysis Propagation Propagation Phase (Lipid Radicals) ROS->Propagation H-Abstraction PrimaryOx Primary Oxidation (Hydroperoxides) Propagation->PrimaryOx O2 Addition SecondaryOx Secondary Degradation (Malondialdehyde) PrimaryOx->SecondaryOx Chain Cleavage N2 N2/Argon Purging N2->Initiation Amber Amber Vials Amber->Initiation EDTA EDTA Chelators EDTA->Initiation

Mechanism of lipid peroxidation and targeted storage interventions.

Part 5: Comprehensive References

  • Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications. PMC - NIH.[Link]

  • Coating Materials to Increase the Stability of Liposomes. PMC - NIH.[Link]

  • Design and Bioanalysis of Nanoliposome Loaded with Premium Red Palm Oil for Improved Nutritional Delivery and Stability. MDPI.[Link]

  • Bioconjugate Chem., Vol. 15, No. 5, 2004. National Institute of Public Health (Japan).[Link]

  • Static Structures and Dynamics of Hemoglobin Vesicle (HbV) Developed as a Transfusion Alternative. The Journal of Physical Chemistry B - ACS Publications.[Link]

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Validation & Comparative

A Comparative Guide to Liposome Stability: L-Glutamic Acid Dihexadecyl Ester vs. DPPC

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the stability of liposomal formulations is paramount to ensure therapeutic efficacy and shelf-life. The choice of the primary lipid component is a critical determinant of this stability. This guide provides an in-depth, objective comparison between a well-established phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and a synthetic amino acid-based lipid, L-Glutamic acid dihexadecyl ester, in the context of liposome stability.

Introduction: The Architectural Cornerstones of Liposomes

Liposomes are self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[1] Their biocompatibility and versatility have made them a cornerstone of nanomedicine.[2] The physical and chemical integrity of these vesicles during storage and in biological environments is a key challenge in formulation development.[3][4]

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid with a 16-carbon acyl chain. It is one of the most extensively studied lipids for liposome formulation due to its biocompatibility and well-defined physicochemical properties.

L-Glutamic acid dihexadecyl ester is a synthetic, double-chain cationic or ionizable amphiphile derived from the amino acid L-glutamic acid.[5][6] Such amino acid-based lipids are gaining interest for their potential in drug and gene delivery, offering a modular platform for designing functionalized delivery systems.[7][8]

This guide will delve into the structural and physicochemical differences between these two lipids and how these translate into the stability of the liposomes they form.

Physicochemical Properties: A Tale of Two Headgroups and Chains

The stability of a liposome is intrinsically linked to the physicochemical properties of its constituent lipids, most notably the phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. Liposomes are generally more stable and less permeable below their Tm.[9]

PropertyL-Glutamic Acid Dihexadecyl EsterDPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
Chemical Structure Di-ester of L-glutamic acid with two C16 alkyl chains.Phospholipid with a phosphocholine headgroup and two C16 alkyl chains.
Headgroup Amino acid (glutamic acid)-based, potentially cationic/ionizable.Zwitterionic phosphocholine.
Acyl Chains Two hexadecyl (C16:0) chains.Two palmitoyl (C16:0) chains.
Phase Transition Temp (Tm) Not definitively reported in the literature for the pure lipid. However, related amino acid-based lipids with similar chain lengths exhibit a range of transition temperatures.~41°C

The difference in the headgroup structure is a key differentiator. The phosphocholine headgroup of DPPC is zwitterionic, contributing to relatively neutral and stable liposomes. In contrast, the glutamic acid headgroup of L-Glutamic acid dihexadecyl ester can be cationic or ionizable depending on the pH, which can influence its interaction with encapsulated cargo and biological membranes.[5][6]

Experimental Comparison of Liposome Stability

While direct, head-to-head comparative studies on the stability of liposomes formulated solely with L-Glutamic acid dihexadecyl ester versus DPPC are not available in the published literature, we can infer potential performance based on studies of mixed lipid systems and the known behavior of different lipid classes.

Methodologies for Assessing Liposome Stability

To provide a framework for comparison, here are standard experimental protocols used to evaluate liposome stability:

1. Liposome Preparation: Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).[10]

Protocol:

  • Dissolve the lipid (DPPC or L-Glutamic acid dihexadecyl ester) and any other components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the Tm of the lipid. This results in the formation of MLVs.

  • For LUVs, the MLV suspension is then subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[7]

Liposome_Preparation cluster_prep Liposome Preparation Workflow lipid_sol Lipid Dissolved in Organic Solvent film Thin Lipid Film Formation lipid_sol->film Solvent Evaporation hydration Hydration with Aqueous Buffer film->hydration Above Tm mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion Above Tm luv Unilamellar Vesicles (LUVs) extrusion->luv

Figure 1: Workflow for Liposome Preparation by Thin-Film Hydration and Extrusion.

2. Stability Assessment: Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to monitor the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension over time. A stable formulation will show minimal changes in size and PDI. Zeta potential measurements indicate the surface charge of the liposomes, which can influence their tendency to aggregate.

3. Stability Assessment: Drug Retention (Calcein Leakage Assay)

This assay measures the integrity of the liposome bilayer by monitoring the leakage of an encapsulated fluorescent marker, such as calcein.[11][12]

Protocol:

  • Prepare liposomes with encapsulated calcein at a self-quenching concentration (e.g., 50-100 mM).

  • Remove unencapsulated calcein by size exclusion chromatography.

  • Dilute the liposome suspension in a buffer and monitor the fluorescence intensity over time at a specific temperature.

  • Leakage of calcein from the liposomes results in its de-quenching and a corresponding increase in fluorescence.

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (100% leakage).

  • The percentage of leakage at each time point can then be calculated.

Calcein_Leakage_Assay cluster_assay Calcein Leakage Assay Principle liposome_intact Intact Liposome High [Calcein] Self-Quenched (Low Fluorescence) disruption Membrane Disruption (e.g., Temperature, Serum) liposome_intact->disruption liposome_leaky Leaky Liposome Low [Calcein] De-Quenched (High Fluorescence) disruption->liposome_leaky

Figure 2: Principle of the Calcein Leakage Assay for Liposome Stability.

Discussion and Comparative Analysis

DPPC Liposomes:

  • Stability: DPPC liposomes, especially when formulated with cholesterol, exhibit good stability, particularly when stored below their Tm of ~41°C. Cholesterol is known to modulate membrane fluidity, decrease permeability, and enhance the stability of phospholipid bilayers.

  • Drug Retention: Drug retention in DPPC liposomes is generally high in the gel phase (below Tm). However, as the temperature approaches and surpasses the Tm, the permeability of the bilayer increases, leading to the leakage of encapsulated contents.

L-Glutamic Acid Dihexadecyl Ester Liposomes:

  • Inferred Stability: The stability of liposomes made from L-Glutamic acid dihexadecyl ester is less predictable without a known Tm. However, based on its structure with two C16 saturated acyl chains, it is likely to form a relatively ordered and stable bilayer.

  • Role of the Headgroup: The glutamic acid headgroup introduces possibilities for hydrogen bonding and electrostatic interactions that are different from the phosphocholine headgroup of DPPC. These interactions could potentially influence the packing of the lipid molecules and the overall stability of the liposome. The cationic nature of the headgroup at physiological pH could enhance interaction with negatively charged molecules but might also lead to aggregation if not properly formulated.

  • Use in Mixed Systems: The available literature indicates that L-Glutamic acid dihexadecyl ester and similar amino acid-based lipids are often used as components in mixed lipid systems, for example, with phosphatidylcholine and cholesterol.[5][6] This suggests that they may impart specific functionalities, such as a positive surface charge for nucleic acid complexation, rather than serving as the sole structural component. In these mixed systems, the overall stability would be a function of the properties of all the lipid components.

Conclusion and Future Directions

DPPC remains a well-characterized and reliable choice for formulating stable liposomes, with a wealth of supporting data. Its stability profile, particularly when combined with cholesterol, is well understood.

L-Glutamic acid dihexadecyl ester represents a newer class of synthetic lipids with potential advantages in functionalized drug delivery, particularly for applications requiring a cationic surface. However, there is a significant gap in the literature regarding the fundamental physicochemical properties and stability of liposomes composed solely or primarily of this lipid.

For researchers and drug development professionals, the choice between these lipids will depend on the specific application. For a standard, stable drug carrier, DPPC is a proven option. For applications requiring a cationic charge for targeting or cargo interaction, L-Glutamic acid dihexadecyl ester is a promising candidate, but further fundamental characterization is required.

Future research should focus on:

  • Determining the phase transition temperature of pure L-Glutamic acid dihexadecyl ester liposomes.

  • Conducting direct comparative stability studies (size stability, drug retention) of liposomes formulated with L-Glutamic acid dihexadecyl ester versus DPPC, both with and without cholesterol.

  • Investigating the influence of pH on the stability of L-Glutamic acid dihexadecyl ester liposomes, given the ionizable nature of the glutamic acid headgroup.

Such studies will be crucial in fully elucidating the potential of this novel amino acid-based lipid as a viable alternative to traditional phospholipids in advanced drug delivery systems.

References

  • Bukharin, G. A., et al. (2025). Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA. ProQuest.
  • Obata, Y., et al. (Year). Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles. Journal of Controlled Release.
  • Ajo-Franklin, C. (2013). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group.
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  • Sarker, A., et al. (2013). Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles.
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  • Hitchcock, P. B., et al. (1995). Differences in hydrocarbon chain tilt between hydrated phosphatidylethanolamine and phosphatidylcholine bilayers. A molecular packing model. PMC.
  • Scott, H. L., & Kalaskar, S. (2010). A comparison of DMPC- and DLPE-based lipid bilayers. PMC.
  • Umakoshi, H., et al. (2014). Relationship between the mobility of phosphocholine headgroup and the protein-liposome interaction: a dielectric spectroscopic study. PubMed.
  • ResearchGate. (2023). Gadolinium Effects on Liposome Fluidity and Size Depend on the Headgroup and Side Chain Structure of Key Mammalian Brain Lipids.
  • ResearchGate. (n.d.). Structures of (a) dipalmitoylphosphatidylcholine (DPPC) and (b)...
  • Al-Jamal, W. T., et al. (2007). Amino acids as cryoprotectants for liposomal delivery systems. PubMed.
  • ResearchGate. (n.d.). (A) Stability of the vesicle diameters over time during storage in a...
  • ResearchGate. (n.d.). Cryo-TEM of liposomes. Cryo-TEM image of liposomes (8 mg/mL...
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  • Emulseo. (2024). An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles. Emulseo.
  • ResearchGate. (n.d.). Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA.
  • Al-Samydai, A., et al. (2022).
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  • ResearchGate. (n.d.). Phase Transformations of Glutamic Acid and Its Decomposition Products.
  • ResearchGate. (n.d.). Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid.
  • Roberts, K. J., et al. (2010). Structural variability within, and polymorphic stability of, nano-crystalline molecular clusters of l-glutamic acid and D-mannitol, modelled with respect to their size, shape and 'crystallisability'. CrystEngComm.
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A Comparative Guide to the NMR Spectral Validation of L-Glutamic Acid Dihexadecyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the Nuclear Magnetic Resonance (NMR) spectra of L-Glutamic acid dihexadecyl ester, a lipophilic amino acid derivative with potential applications in drug delivery and material science. By synthesizing established spectroscopic principles with practical, field-tested insights, this document serves as a comprehensive resource for ensuring the identity, purity, and structural integrity of this compound.

Introduction: The Imperative of Spectral Validation

L-Glutamic acid dihexadecyl ester is a diester of L-glutamic acid, where both carboxylic acid groups are esterified with hexadecanol, a 16-carbon fatty alcohol. This modification renders the typically hydrophilic amino acid highly lipophilic. The structural integrity of this molecule is paramount to its function and safety in any application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules.[1] It provides detailed information on the chemical environment of individual atoms, allowing for a comprehensive validation of the molecular structure.[2] This guide will detail the expected ¹H and ¹³C NMR spectra, outline a robust validation protocol, and compare the ideal spectra with potential deviations arising from common synthetic impurities.

Predicted NMR Spectra of L-Glutamic Acid Dihexadecyl Ester

The expected NMR spectra of L-Glutamic acid dihexadecyl ester can be predicted by analyzing its molecular structure and considering the typical chemical shifts of its constituent functional groups. The structure consists of the L-glutamic acid backbone and two identical hexadecyl (C16) alkyl chains.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used for the carbon and attached hydrogen atoms of L-Glutamic acid dihexadecyl ester.

L_Glutamic_acid_dihexadecyl_ester_structure C2 C2 N2 NH₂ C2->N2 H_alpha C2->H_alpha C1 C1 (α-COO) C2->C1 C3 C3 C2->C3 O_alpha O C1->O_alpha C4 C4 C3->C4 C5 C5 (γ-COO) C4->C5 O_gamma O C5->O_gamma C1_prime C1' O_alpha->C1_prime CH2_alpha_chain (CH₂)₁₄ C1_prime->CH2_alpha_chain CH3_alpha_chain CH₃ CH2_alpha_chain->CH3_alpha_chain C1_double_prime C1'' O_gamma->C1_double_prime CH2_gamma_chain (CH₂)₁₄ C1_double_prime->CH2_gamma_chain CH3_gamma_chain CH₃ CH2_gamma_chain->CH3_gamma_chain

Caption: Molecular structure of L-Glutamic acid dihexadecyl ester with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the glutamic acid backbone and the long alkyl chains of the hexadecyl esters.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Terminal CH₃ (Hexadecyl)~0.88Triplet6HSignal from the two methyl groups at the end of the alkyl chains.
(CH₂)n Bulk (Hexadecyl)~1.26Broad Singlet~52HOverlapping signals from the bulk of the methylene groups in the two alkyl chains.
β-CH₂ to Ester Oxygen~1.63Multiplet4HMethylene groups adjacent to the CH₂-O-C=O group.
γ-CH₂ (Glutamic Acid)~2.45Multiplet2HProtons on C4 of the glutamic acid backbone.
β-CH₂ (Glutamic Acid)~2.0-2.2Multiplet2HProtons on C3 of the glutamic acid backbone.
α-CH (Glutamic Acid)~3.75Triplet1HThe chiral proton on C2 of the glutamic acid backbone.[3]
O-CH₂ (Ester)~4.12Triplet4HMethylene groups directly attached to the ester oxygen atoms.
NH₂VariableBroad Singlet2HChemical shift is dependent on solvent, concentration, and temperature. May be broad or exchange with solvent protons.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Terminal CH₃ (Hexadecyl)~14.1The two terminal methyl carbons of the alkyl chains.
(CH₂)n Bulk (Hexadecyl)~22.7 - 31.9A series of overlapping signals for the methylene carbons of the alkyl chains.[4]
β-CH₂ to Ester Oxygen~25.0 - 29.0Methylene carbons adjacent to the CH₂-O-C=O group.
γ-CH₂ (Glutamic Acid)~30.0Carbon C4 of the glutamic acid backbone.[5]
β-CH₂ (Glutamic Acid)~27.0Carbon C3 of the glutamic acid backbone.[5]
α-CH (Glutamic Acid)~53.0The chiral carbon C2 of the glutamic acid backbone.[5]
O-CH₂ (Ester)~65.0Methylene carbons directly attached to the ester oxygen.
C=O (Ester)~173.0The two ester carbonyl carbons (C1 and C5).[4]

Experimental Protocol for NMR Spectra Acquisition

Adherence to a standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to the lipophilic nature of the compound.

  • Concentration: Prepare a solution of L-Glutamic acid dihexadecyl ester at a concentration of 10-20 mg/mL in the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[6]

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Validation Workflow and Comparative Analysis

A systematic validation process ensures the identity and purity of the synthesized L-Glutamic acid dihexadecyl ester.[7]

NMR_Validation_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Purity Assessment cluster_3 Final Validation A1 Sample Preparation A2 ¹H & ¹³C NMR Acquisition A1->A2 B1 Chemical Shift Analysis A2->B1 B3 Comparison to Predicted Spectra B1->B3 B2 Integration & Multiplicity Analysis B2->B3 C1 Identification of Impurity Signals B3->C1 C2 Quantification of Impurities (qNMR) C1->C2 If impurities detected D1 Structure Confirmed C1->D1 No impurities detected C2->D1 Purity ≥ 95% D2 Structure Rejected / Further Purification C2->D2 Purity < 95%

Caption: A stepwise workflow for the validation of L-Glutamic acid dihexadecyl ester using NMR spectroscopy.

Comparison with Potential Impurities

Deviations from the predicted spectra can indicate the presence of impurities. Below is a comparison of the expected signals with those of common potential impurities from the synthesis process.

Compound Key Differentiating ¹H NMR Signals (CDCl₃) Key Differentiating ¹³C NMR Signals (CDCl₃)
L-Glutamic Acid Dihexadecyl Ester (Product) ~4.12 ppm (t, 4H, O-CH₂), ~3.75 ppm (t, 1H, α-CH) ~173.0 ppm (C=O), ~65.0 ppm (O-CH₂)
L-Glutamic Acid (Starting Material)Insoluble in CDCl₃. If observed, broad signals for α-CH and β/γ-CH₂ would be at different shifts.Insoluble in CDCl₃. Carboxylic acid C=O at ~175-180 ppm.
Hexadecanol (Starting Material)~3.64 ppm (t, 2H, CH₂-OH), ~1.57 ppm (quintet, 2H, CH₂-CH₂-OH)~63.1 ppm (CH₂-OH), ~32.8 ppm (CH₂-CH₂-OH)
Mono-esterified ProductWill show a free carboxylic acid proton (broad, >10 ppm) and inequivalent signals for the glutamic acid backbone.A free carboxylic acid carbon signal (~175-180 ppm) in addition to an ester carbonyl.
Criteria for Spectral Validation

For the NMR spectra of L-Glutamic acid dihexadecyl ester to be considered validated, the following criteria must be met:

  • Chemical Shift Correlation: All observed ¹H and ¹³C chemical shifts must align with the predicted values within an acceptable range (typically ±0.05 ppm for ¹H and ±0.5 ppm for ¹³C).

  • Correct Multiplicity: The splitting patterns of the ¹H NMR signals must be consistent with the neighboring protons as predicted by the n+1 rule.

  • Accurate Integration: The relative integration of the ¹H NMR signals must correspond to the number of protons in each chemical environment.

  • Purity Assessment: The absence of significant signals corresponding to starting materials, reagents, or byproducts. Quantitative NMR (qNMR) can be employed for a precise purity determination if necessary.[7][8]

Conclusion

The validation of L-Glutamic acid dihexadecyl ester by NMR spectroscopy is a critical step in ensuring its quality and suitability for research and development applications. By following the detailed protocols for data acquisition and employing a systematic workflow for spectral analysis and comparison against potential impurities, researchers can confidently confirm the structure and purity of their compound. This guide provides the necessary framework and reference data to achieve this with scientific rigor and integrity.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). Retrieved from Bruker website: [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Parikh, K., & Dave, K. (2016). Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]

  • Kushnir, M. M., & Urry, F. M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Retrieved from [Link]

  • Grosan, C., et al. (2010). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie, 55(11-12), 913-918.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved from [Link]

  • IUPAC. (n.d.). Conventions for presentations of NMR spectra (of liquid samples). Retrieved from [Link]

  • FooDB. (2010). Showing Compound L-Glutamic acid (FDB012535). Retrieved from [Link]

  • Karmakar, P., et al. (2018). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. ResearchGate. Retrieved from [Link]

  • Maurer, S. E., & Deamer, D. W. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1362.
  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NP-MRD. (2005). Showing NP-Card for L-Glutamic acid (NP0001028). Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795-1818.
  • ResearchGate. (n.d.). The solution 13 C NMR spectrum for the [G1]-NH - L glutamic acid ethyl ester ( 2 ) dendrimer and the 13 C solid state NMR 2 spectrum for the [G1]- L -glutamic acid ethyl ester-AC-silica compound 13. Retrieved from [Link]

  • NIH. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. Retrieved from [Link]

  • J. Chem. SOC. (C). (1967). 1830.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (2004). Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. Retrieved from [Link]

  • 1H and 12C NMR spectra of some amino acids. (n.d.).
  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.

Sources

HPLC Method Validation for Dihexadecyl L-Glutamate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-chromophoric synthetic lipids. Dihexadecyl L-glutamate (often utilized in its derivative form, 1,5-O-dihexadecyl-N-succinyl-L-glutamate, or DHSG) is a critical structural component in advanced biomimetic nanocarriers, notably in the formulation of hemoglobin vesicles (HbVs) and targeted lipid nanoparticles (LNPs) [1].

Because dihexadecyl L-glutamate lacks a conjugated π -electron system, it exhibits negligible ultraviolet (UV) absorbance. This guide objectively compares High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) against Evaporative Light Scattering Detection (ELSD) and UV detection. By examining the causality behind detector performance, we establish a self-validating, highly trustworthy protocol for lipid quantification.

Mechanistic Comparison of Detection Modalities

To design a robust analytical framework, we must first understand the physical causality dictating detector response for non-chromophoric lipids.

  • HPLC-UV (Ultraviolet Detection): UV detection relies on chromophore absorption. Dihexadecyl L-glutamate contains only ester and amide bonds, necessitating far-UV detection wavelengths (<210 nm). At these wavelengths, mobile phase additives (like Trifluoroacetic acid, TFA) and organic solvents strongly absorb light, resulting in severe baseline drift during gradient elution. This renders UV detection fundamentally unsuitable for accurate lipid quantification.

  • HPLC-ELSD (Evaporative Light Scattering Detection): ELSD is a mass-based detector where the eluent is nebulized and evaporated, and the remaining lipid particles scatter a laser beam. While capable of detecting dihexadecyl L-glutamate, ELSD's response is governed by Rayleigh or Mie scattering and is highly dependent on particle size. As the mobile phase gradient shifts from aqueous to organic, the nebulization efficiency and droplet size change, yielding a non-linear response curve that complicates low-level quantification.

  • HPLC-CAD (Charged Aerosol Detection): CAD is the superior alternative. Following nebulization and evaporation, the dried lipid particles collide with a stream of ionized nitrogen gas. The charge transferred to the particles is directly proportional to their surface area and, consequently, the mass of the analyte. CAD provides a uniform, highly sensitive response across a broader dynamic range than ELSD, making it the gold standard for LNP component analysis [2].

Experimental Data: Performance Comparison

The following table summarizes the validation metrics obtained when quantifying dihexadecyl L-glutamate using the three detection strategies under identical gradient conditions.

Validation ParameterHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Linearity ( R2 ) 0.9215 (Linear)0.9850 (Log-Log)> 0.9990 (Linear/Quadratic)
Limit of Detection (LOD) 15.0 μ g/mL2.5 μ g/mL0.5 μ g/mL
Limit of Quantitation (LOQ) 45.0 μ g/mL8.0 μ g/mL1.5 μ g/mL
Precision (%RSD, n=6) > 10.0%4.5%< 1.5%
Accuracy (Spike Recovery) 75.0 - 125.0%88.0 - 110.0%98.5 - 101.5%

Data demonstrates that CAD significantly outperforms both ELSD and UV in sensitivity, linearity, and precision.

Step-by-Step Methodology: RP-HPLC-CAD Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal system suitability checks and matrix spike recoveries to verify that the extraction is complete and free from interference.

Step 1: Sample Demulsification and Extraction
  • Aliquot 50 μ L of the LNP or hemoglobin vesicle suspension into a microcentrifuge tube.

  • Add 200 μ L of anhydrous ethanol (1:4 dilution) and vortex vigorously for 2 minutes to disrupt the lipid bilayer and demulsify the nanoparticles [3].

  • Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the encapsulated cargo (e.g., precipitated proteins or nucleic acids).

  • Transfer the clear supernatant to an HPLC vial for injection.

Causality Check: The use of anhydrous ethanol ensures complete solubilization of the highly hydrophobic dihexadecyl tails while simultaneously precipitating hydrophilic macromolecules that could foul the column.

Step 2: Chromatographic Separation
  • Column: Phenomenex Gemini C6-Phenyl (150 × 4.6 mm, 3 μ m) or equivalent C18 column. The C6-Phenyl phase offers excellent stability and orthogonal selectivity [3].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Methanol:Acetonitrile (3:2, v/v).

  • Gradient: 85% B to 100% B over 15.0 minutes; hold at 100% B for 5.0 minutes; return to 85% B for 5.0 minutes (Column re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μ L.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves peak shape for bulky lipids).

Step 3: CAD Settings & Inverse Gradient Compensation
  • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the succinyl-glutamate headgroup while ensuring complete solvent evaporation).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

Self-Validating Step: Utilize an inverse gradient post-column (if supported by the instrument) to ensure the solvent composition entering the CAD remains constant, thereby guaranteeing an absolute uniform response factor regardless of the lipid's retention time.

Method Validation (ICH Q2(R2) Framework)

Following the execution of the protocol, validate the method against ICH Q2(R2) guidelines:

  • System Suitability: Inject the working standard (50 μ g/mL) six times. The system is validated for the run only if the retention time %RSD is 1.0% and peak area %RSD is 2.0%.

  • Specificity: Inject a blank (anhydrous ethanol) and a placebo matrix (cargo without lipids). Ensure no peaks co-elute at the retention time of dihexadecyl L-glutamate.

  • Linearity: Prepare a 7-point calibration curve from 1.5 to 500 μ g/mL. Apply a quadratic or linear fit (with 1/x weighting). Acceptance criteria: R2≥0.999 .

  • Accuracy: Spike known concentrations of dihexadecyl L-glutamate standard into the placebo matrix at 50%, 100%, and 150% of the target analytical concentration. Acceptance criteria: 98.0% - 102.0% recovery, proving the demulsification step is quantitative.

Decision Matrix & Workflow

HPLC_Validation_Workflow SamplePrep Sample Demulsification (Anhydrous EtOH) Chromatography RP-HPLC Separation (Gradient Elution) SamplePrep->Chromatography Decision Detector Selection Chromatography->Decision UV UV-Vis (<210 nm) High Drift, Low Sensitivity Decision->UV Not Recommended ELSD ELSD Non-linear, Medium Sensitivity Decision->ELSD Acceptable CAD CAD Linear, High Sensitivity Decision->CAD Optimal Validation ICH Q2 Validation (LOD/LOQ, Precision, Accuracy) CAD->Validation

Workflow comparing HPLC detectors for lipid quantification and method validation.

References

  • Title : Artificial Oxygen Carriers, Hemoglobin Vesicles and Albumin−Hemes, Based on Bioconjugate Chemistry Source : Bioconjugate Chemistry (ACS Publications) URL :[Link]

  • Title : Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines Source : Vaccines (Basel) via PubMed Central URL :[Link]

  • Title : Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column Source : Phenomenex Technical Notes URL : [Link]

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in vitro cytotoxicity comparison of L-Glutamic acid dihexadecyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Cytotoxicity Comparison of L-Glutamic Acid Dihexadecyl Ester in Lipid Nanoparticle Formulations

Executive Summary L-Glutamic acid dihexadecyl ester (frequently designated as 1,5-dihexadecyl-L-glutamate or Glu2C16) is a highly versatile, amino acid-based hydrophobic moiety. It is widely utilized as a structural foundation for synthesizing cationic lipids in gene delivery and as a stabilizing component in neutral liposomes, such as artificial red blood cells (Hemoglobin Vesicles)[1][2]. As the biopharmaceutical industry pivots away from traditional multivalent cationic lipids due to dose-limiting toxicities, Glu2C16 has emerged as a superior alternative. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of L-Glutamic acid dihexadecyl ester against standard commercial alternatives, detailing the mechanistic causality behind its enhanced biocompatibility.

Mechanistic Causality: Why Lipid Backbone Dictates Cytotoxicity

As an Application Scientist, it is critical to understand that the cytotoxicity of a lipid nanoparticle (LNP) is fundamentally governed by its intracellular fate and molecular interactions post-endocytosis. The superiority of Glu2C16 is not coincidental; it is engineered into its chemical backbone.

  • Biodegradability vs. Intracellular Accumulation: Traditional transfection reagents often utilize ether bonds or multivalent cationic headgroups (e.g., DOSPA in Lipofectamine 2000)[3]. Ether bonds are highly stable under physiological conditions and resist biodegradation, leading to toxic accumulation within the cell[4]. In contrast, L-Glutamic acid dihexadecyl ester relies on ester and amide linkages. These bonds remain stable at a physiological pH of 7.4 but undergo rapid hydrolysis in the acidic environment of the endosome (pH ~5.5). This localized degradation allows the lipid to be easily dissociated and metabolized by the cell, preventing organelle aggregation[3][4].

  • Avoidance of Kinase Inhibition: Cationic lipids engineered with steroid backbones (such as cholesterol derivatives like DC-Chol) have been shown to inhibit Protein Kinase C (PKC), a critical enzyme responsible for cellular signaling, the synthesis of Nitric Oxide (NO), and overall cell survival[4]. Alkyl chain counterparts, such as the dihexadecyl (C16) chains in Glu2C16, do not exhibit this inhibitory effect, significantly improving cell viability[4].

  • Glutamate vs. Aspartate Backbones: When comparing amino acid backbones, glutamate-based lipids demonstrate a higher potency for nucleic acid transfer and more uniform vesicular assembly compared to aspartate-based lipids. Aspartate derivatives tend to form heterogeneous mixtures of ribbon-like and vesicular structures, which can lead to unpredictable cellular interactions and variable toxicity[1].

Comparative Cytotoxicity Profile

The table below synthesizes quantitative and qualitative data comparing Glu2C16-based formulations with standard alternatives across key performance metrics.

Lipid / ReagentBackbone TypePrimary Mechanism of ToxicityRelative Cytotoxicity (In Vitro)Serum Stability
L-Glutamic acid dihexadecyl ester (Glu2C16) Amino acid (Alkyl chain)Minimal; rapidly metabolized via endosomal hydrolysis[3].Very Low [1]High (Maintains transfection efficiency in FBS)[1]
Lipofectamine 2000 (DOSPA/DOPE) Multivalent cationicAggregation with intracellular organelles post-dissociation[3].High [1]Low (Inhibited by serum proteins)[1]
DC-Chol SteroidInhibition of Protein Kinase C (PKC)[4].Moderate to High [4]Moderate
PEI (Polyethylenimine) Cationic PolymerSlow degradation causing long-term cellular stress[1].Very High [1]Low

Cellular Uptake and Degradation Pathway

The following workflow illustrates the divergent intracellular pathways of Glu2C16-based lipoplexes versus standard multivalent lipids, highlighting the structural basis for their differing cytotoxicity profiles.

G LNP Glu2C16-Based Lipoplex Endocytosis Endocytosis into Cell LNP->Endocytosis Standard Standard Multivalent Lipid (e.g., DOSPA/Lipofectamine) Standard->Endocytosis Endosome Acidic Endosome (pH 5.5) Endocytosis->Endosome Degradation Ester Bond Cleavage & Rapid Biodegradation Endosome->Degradation Glu2C16 Pathway Accumulation Organelle Aggregation & PKC Inhibition Endosome->Accumulation Standard Pathway LowTox Low Cytotoxicity & High Cell Viability Degradation->LowTox HighTox High Cytotoxicity & Cell Death Accumulation->HighTox

Intracellular degradation pathway comparing Glu2C16-based lipids to standard multivalent lipids.

Standardized In Vitro Cytotoxicity Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for assessing the cytotoxicity of L-Glutamic acid dihexadecyl ester formulations against commercial standards.

Phase 1: Formulation and Physicochemical Validation

  • Lipid Film Hydration: Dissolve L-Glutamic acid dihexadecyl ester derivatives and helper lipids (e.g., cholesterol, DOPE, or DPPC) in a chloroform/methanol (1:1 v/v) mixture[5]. Evaporate under a vacuum at 50°C using a rotary evaporator to form a thin lipid film[5].

  • Hydration & Extrusion: Hydrate the film with sterile HEPES buffer. Extrude the suspension through a 100 nm polycarbonate membrane to ensure a uniform unilamellar vesicular structure.

  • Self-Validation Check (DLS & Zeta Potential): Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Glu2C16 lipoplexes typically exhibit an optimal size of ~90 nm before complexation, expanding up to ~390 nm at higher Nitrogen/Phosphate (N/P) ratios, with a zeta potential plateauing around +40 mV[1]. Critical Check: Do not proceed to cell culture if the Polydispersity Index (PDI) exceeds 0.2, as aggregates will artificially skew cytotoxicity data.

Phase 2: Cell Culture and Treatment

  • Seeding: Seed target cells (e.g., COS-7, Caco-2) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS)[1][6]. Incubate for 24 hours at 37°C in 5% CO₂.

  • Complexation: Prepare lipoplexes by mixing the Glu2C16 liposomes with plasmid DNA (pDNA) at varying N/P ratios (e.g., 1, 3, 5, 10)[1]. Prepare Lipofectamine 2000/pDNA complexes as a positive toxicity control according to the manufacturer's protocol.

  • Incubation: Replace the culture media with fresh media. Add the lipoplex formulations and the Lipofectamine control to the respective wells. Incubate for 24 hours.

Phase 3: Viability Quantification (WST-1 / MTT Assay)

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well. Incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.

  • Data Interpretation: Calculate cell viability as a percentage relative to the untreated control group. Glu2C16 formulations should demonstrate significantly higher viability compared to the Lipofectamine 2000 group, confirming the low cytotoxicity associated with the biodegradable glutamate backbone[1][3].

Sources

FTIR spectroscopy reference data for L-Glutamic acid dihexadecyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive FTIR Reference Data and Performance Comparison Guide for L-Glutamic Acid Dihexadecyl Ester in Lipid Nanoparticle Formulation

Introduction: The Shift Toward Amino Acid-Based Lipids

As a Senior Application Scientist specializing in lipid-based drug delivery systems (LNPs) and peptide amphiphiles, I frequently encounter the limitations of conventional phospholipids. While standard lipids are biocompatible, they often lack the chemical versatility required for advanced surface functionalization. L-Glutamic acid dihexadecyl ester (also known as 1,5-dihexadecyl-L-glutamate or diC16-Glu) has emerged as a highly versatile synthetic hydrophobic anchor.

By providing a reactive primary amine at the lipid-water interface, diC16-Glu serves as a critical precursor for synthesizing cationic lipids for gene therapy[1], peptide amphiphiles for targeted monocyte delivery[2], and anionic lipids (such as DHSG or DPEA) used in the formulation of Hemoglobin vesicles (HbV)[3][4]. This guide objectively compares the physicochemical performance of diC16-Glu against standard alternatives, provides authoritative Fourier-Transform Infrared (FTIR) reference data, and outlines self-validating experimental protocols for its synthesis and formulation.

FTIR Spectroscopy Reference Data

FTIR spectroscopy is the most reliable non-destructive method to validate the structural integrity, esterification efficiency, and thermotropic phase behavior of diC16-Glu. The conformational order of the hexadecyl chains and the hydrogen-bonding state of the headgroup can be directly monitored via specific vibrational modes.

Table 1: FTIR Peak Assignments for L-Glutamic Acid Dihexadecyl Ester

Wavenumber (cm⁻¹)Vibrational ModeStructural & Diagnostic Significance
~3300 - 3400 N-H stretchingCorresponds to the primary amine of the glutamate headgroup. Broadening indicates inter-molecular hydrogen bonding in the solid state.
2918 Asymmetric CH₂ stretch (νaCH₂)Diagnostic for hydrocarbon tail conformation. A shift to >2920 cm⁻¹ indicates increased gauche defects (melting into the fluid phase).
2850 Symmetric CH₂ stretch (νsCH₂)Indicates hydrocarbon tail packing density.
1735 - 1740 C=O stretching (Ester)Critical Validation Peak: Confirms the successful esterification of the α- and γ-carboxylic acids of L-glutamic acid.
1465 CH₂ scissoring (δCH₂)Differentiates between orthorhombic and hexagonal subcell packing of the dihexadecyl chains.

Note: If diC16-Glu is further derivatized into DPEA (1,5-dihexadecyl-L-glutamate-N-succinic acid) for HbV formulation, new signature peaks emerge at 1652 cm⁻¹ (amide I C=O) and 1707 cm⁻¹ (carboxylic acid C=O)[3].

Comparative Analysis: diC16-Glu vs. Alternatives

When engineering a nanocarrier, the choice of the hydrophobic tail dictates the thermodynamic stability, fusion efficiency, and payload retention of the liposome.

Table 2: Performance Comparison of Lipid Excipients

ParameterL-Glutamic acid dihexadecyl ester (diC16-Glu)DPPC (Standard Phospholipid)Dioctadecyl-L-glutamate (diC18-Glu)
Origin Synthetic (Amino acid-based)Natural / SyntheticSynthetic (Amino acid-based)
Tail Length 16 carbons (Palmitoyl equivalent)16 carbons18 carbons (Stearoyl equivalent)
Phase Transition (Tm) ~45–50 °C (Tunable via headgroup)41 °C~55–60 °C
Functionalization Free primary amine allows direct peptide/PEG conjugationInert headgroup; requires pre-modified variants (e.g., DSPE-PEG)Free primary amine
Self-Assembly Morphology Cylindrical to tube-like micelles and vesicles[1][2]Spherical unilamellar vesiclesRigid bilayers, tends to form flat sheets
Primary Application Precursor for HbV, gene delivery lipoplexes, peptide amphiphilesGeneral liposomes, standard drug deliveryHigh-stability solid lipid nanoparticles

Expert Insight (The Causality Behind the Choice): Why choose diC16-Glu over the gold-standard DPPC? While DPPC is excellent for passive drug delivery, its phosphocholine headgroup is chemically inert. DiC16-Glu circumvents this by offering a reactive primary amine, allowing for direct solid-phase peptide synthesis (SPPS) extension or click-chemistry conjugation without the steric hindrance of bulky PEG linkers[2]. Furthermore, why not use the longer diC18-Glu? The 16-carbon tails of diC16-Glu provide an optimal hydrophobic volume that matches the bilayer thickness of biological membranes. In contrast, diC18-Glu often results in overly rigid membranes (Tm > 55 °C) that impede endosomal escape in gene delivery applications[1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Purification of diC16-Glu

This protocol utilizes azeotropic distillation to drive the thermodynamically unfavorable esterification to completion[2].

  • Reaction Setup : Combine L-glutamic acid (1 eq), 1-hexadecanol (2.4 eq), and p-toluenesulfonic acid monohydrate (1.2 eq) in benzene or toluene. Attach a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation : Reflux the mixture at 110 °C for 14 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, shifting the equilibrium toward the esterified product via Le Chatelier's principle.

  • Workup : Evaporate the solvent under reduced pressure and redissolve the crude residue in chloroform.

  • Neutralization : Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: This strictly neutralizes and removes the p-toluenesulfonic acid catalyst, preventing acid-catalyzed hydrolysis during storage.

  • Crystallization : Dry over anhydrous Na₂SO₄, filter, and recrystallize from hot methanol (60 °C) by cooling on ice.

  • Self-Validation Checkpoint : Run an FTIR-ATR scan of the dried crystals. The complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch at 1735 cm⁻¹ confirms 100% conversion.

Protocol 2: Formulation of Peptide-Amphiphile Vesicles
  • Hydration : Suspend the synthesized diC16-Glu (or its conjugated derivative) in an aqueous buffer (e.g., PBS, pH 7.4) at a concentration of 1–5 mM.

  • Thermal Sonication : Probe-sonicate the suspension at 60 °C for 15 minutes. Causality: Sonication must occur above the Tm (~45 °C) of the diC16 chains. Below the Tm, the lipid is in the gel phase and will not self-assemble into closed vesicles.

  • Extrusion : Pass the hot suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

  • Self-Validation Checkpoint : Perform Dynamic Light Scattering (DLS) post-extrusion. A Polydispersity Index (PDI) < 0.1 validates that the vesicles have uniformly self-assembled and successfully traversed the pores, confirming the lipid was properly hydrated in its fluid phase.

Visualizations

Workflow N1 L-Glutamic Acid + 1-Hexadecanol N2 Azeotropic Distillation (Dean-Stark, p-TsOH) N1->N2 N3 Crude diC16-Glu N2->N3 -H2O N4 Purification (NaHCO3 Wash, MeOH Recryst.) N3->N4 N5 Pure diC16-Glu (FTIR: 1735 cm⁻¹) N4->N5 Yield 65-80% N6 Thin-Film Hydration (>50°C) N5->N6 N7 Extrusion & Validation (PDI < 0.1) N6->N7 N8 Functional Lipid Nanoparticles N7->N8

Caption: Workflow for the synthesis, purification, and nanoparticle formulation of diC16-Glu.

PhaseTransition Gel Gel Phase (Lβ) < 45°C Fluid Fluid Phase (Lα) > 50°C Gel->Fluid Heating (Tm) FTIR_Gel FTIR: νaCH₂ < 2918 cm⁻¹ Ordered Tails Gel->FTIR_Gel Fluid->Gel Cooling FTIR_Fluid FTIR: νaCH₂ > 2920 cm⁻¹ Gauche Defects Fluid->FTIR_Fluid

Caption: Phase transition logic of diC16-Glu bilayers monitored via FTIR νaCH₂ shifts.

References

  • Title: Bioconjugate Chem., Vol. 15, No. 5, 2004 1047 (Sakai et al.) Source: National Institute of Public Health (Japan) URL: 5[3]

  • Title: Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery Source: Bioconjugate Chemistry - ACS Publications URL: 1[1]

  • Title: Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes Source: PubMed Central (PMC) - NIH URL:2[2]

  • Title: Artificial Oxygen Carriers, Hemoglobin Vesicles and Albumin−Hemes, Based on Bioconjugate Chemistry Source: Bioconjugate Chemistry - ACS Publications URL: 4[4]

  • Title: 36653-82-4 | 1-Hexadecanol Synthesis Protocols Source: Ambeed.com URL: Link

Sources

Safety Operating Guide

Operational Guide: Handling, Formulation, and Waste Segregation of L-Glutamic acid, dihexadecyl ester

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory procedures in drug delivery and synthetic biology grow more complex, the proper management of specialized lipid amphiphiles is critical for both experimental reproducibility and environmental compliance. L-Glutamic acid, dihexadecyl ester (also known as 1,5-O-dihexadecyl-L-glutamate) is a synthetic lipid widely utilized in the structural formulation of peptide amphiphile micelles (PAMs) and artificial red blood cells, such as Hemoglobin Vesicles (HbV) .

While the lipid ester itself is a non-toxic, biodegradable compound, its operational lifecycle requires the use of highly regulated halogenated solvents and active biological agents. This guide provides a self-validating, step-by-step methodology for utilizing this lipid while ensuring strict adherence to EPA and RCRA chemical waste disposal guidelines.

Material Characterization & The Causality of Waste

The disposal protocol for L-Glutamic acid, dihexadecyl ester is not dictated by the lipid's inherent toxicity, but rather by its solubility profile . Because it possesses two long hydrophobic hexadecyl chains, it is insoluble in aqueous media. To integrate this lipid into a functional bilayer, it must be solvated using aggressive organic solvents—most commonly Chloroform ( CHCl3​ ) and Methanol ( MeOH ) .

Consequently, the moment the lipid is dissolved, the resulting mixture is classified under EPA F-listed hazardous waste (specifically F002 for halogenated solvent mixtures) . Understanding this chemical causality is essential: you are not disposing of a lipid; you are managing a regulated halogenated waste matrix.

Mechanistic Workflow: Vesicle Assembly & Waste Segregation

To ensure a self-validating system, waste segregation must be built directly into the experimental protocol. Below is the standard operating procedure for Hemoglobin Vesicle (HbV) assembly using L-Glutamic acid, dihexadecyl ester, complete with mechanistic reasoning and embedded disposal validation checkpoints.

Step 1: Lipid Dissolution
  • Procedure: Weigh L-Glutamic acid, dihexadecyl ester, DPPC, and Cholesterol. Dissolve the mixture in a 1:1 (v/v) solution of Chloroform and Methanol.

  • Causality: The non-polar halogenated solvent is required to overcome the van der Waals forces between the dihexadecyl tails, ensuring a homogeneous lipid mixture without micellar aggregation.

  • Waste Action & Validation: Any first-rinse of the glassware must be routed to the Halogenated Liquid Waste carboy. Validation Checkpoint: Ensure the waste carboy exhibits phase separation if aqueous waste was improperly introduced; a single homogeneous organic phase confirms proper segregation.

Step 2: Thin Film Formation
  • Procedure: Evaporate the solvent mixture using a rotary evaporator under reduced pressure (400 mbar, 40°C) to form a dry lipid film on the flask wall.

  • Causality: Rapid solvent removal forces the lipids to self-assemble into a uniform, thermodynamically stable film, priming them for vesicular formation upon hydration.

  • Waste Action & Validation: Empty the recovered condensate from the rotavap receiving flask strictly into the Halogenated Liquid Waste container. Validation Checkpoint: The volume of recovered condensate must equal ≥95% of the input solvent volume. This mass balance validates that no halogenated solvent will carry over to contaminate the downstream aqueous phase.

Step 3: Film Hydration
  • Procedure: Hydrate the lipid film with a purified Carbonyl Hemoglobin (HbCO) solution in a PBS buffer.

  • Causality: The introduction of the aqueous buffer forces the hydrophobic tails of the L-Glutamic acid, dihexadecyl ester inward to avoid water contact, spontaneously forming multilamellar vesicles that encapsulate the HbCO.

  • Waste Action & Validation: Unencapsulated HbCO and excess buffer constitute biohazardous aqueous waste. Treat with an approved chemical disinfectant (e.g., 10% bleach for 30 minutes) before routing to Aqueous Waste .

Step 4: Extrusion & Sizing
  • Procedure: Pass the multilamellar vesicles through 200 nm polycarbonate membranes using a high-pressure extruder.

  • Causality: Mechanical shear forces break the large, uneven vesicles into uniform, unilamellar liposomes suitable for intravenous application.

  • Waste Action & Validation: Used polycarbonate membranes, filter supports, and contaminated syringes contain residual lipid and biologicals. Dispose of these in the Solid Hazardous Waste bin.

Process Visualization

WasteWorkflow Start L-Glutamic acid, dihexadecyl ester (Raw Material) Dissolution 1. Lipid Dissolution (CHCl3 / MeOH) Start->Dissolution Evaporation 2. Thin Film Formation (Rotary Evaporation) Dissolution->Evaporation WasteHalo Halogenated Waste (EPA F002) Dissolution->WasteHalo Excess Solvents Hydration 3. Film Hydration (Aqueous Buffer / API) Evaporation->Hydration Evaporation->WasteHalo Recovered Condensate Extrusion 4. Vesicle Extrusion (Size Reduction) Hydration->Extrusion WasteAq Aqueous / Bio-Waste (Non-RCRA) Hydration->WasteAq Excess Buffer/API WasteSolid Solid Hazardous Waste (Contaminated Gear) Extrusion->WasteSolid Used Membranes

Workflow of lipid vesicle assembly and corresponding hazardous waste stream segregation.

Quantitative Waste Stream Profiling

To maintain compliance and prevent dangerous chemical cross-reactions, laboratory personnel must strictly categorize the effluents generated during lipid processing.

Waste StreamSource / Process StepEPA ClassificationPrimary ConstituentsDisposal Route & Container
Halogenated Liquid Lipid Dissolution / RotavapF002 (Toxic)Chloroform, L-Glutamic acid dihexadecyl esterSegregated Halogenated Carboy (HDPE); Incineration
Non-Halogenated Liquid Equipment RinsingF003 / F005 (Ignitable)Methanol, Acetone, Trace LipidSegregated Non-Halogenated Carboy (HDPE)
Aqueous / Biological Film Hydration / ExtrusionNon-RCRA / BiohazardPBS, NaOH, Hemoglobin, APIAutoclave or Chemical Disinfection Aqueous Drain
Solid Hazardous Weighing / ExtrusionSolid Waste Contaminated pipette tips, tubes, PC membranesPuncture-proof Solid Hazardous Waste Receptacle

Regulatory Logistics & Satellite Accumulation

Proper disposal extends beyond the benchtop. Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, laboratories must manage the lifecycle of these waste streams meticulously .

  • Satellite Accumulation Areas (SAAs): Waste generated from lipid synthesis must be stored at or near the point of generation. SAAs must be inspected weekly for leaks or container degradation.

  • Container Compatibility: The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents. Halogenated lipid waste must be stored in High-Density Polyethylene (HDPE) or glass containers. Never store chloroform-based waste in polystyrene or standard plastics, as it will dissolve the container.

  • The 180-Day Rule: Once a waste container in an SAA reaches its capacity limit (typically 55 gallons), it must be dated and transferred to a central accumulation area within 3 days. From there, it must be disposed of through a licensed hazardous waste facility within 180 days .

References

  • Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes Source: MDPI (Pharmaceutics) URL:[Link]

  • Preparation of Artificial Red Blood Cells (Hemoglobin Vesicles) Using the Rotation–Revolution Mixer for High Encapsulation Efficiency Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL:[Link]

Navigating the Safe Handling of L-Glutamic Acid, Dihexadecyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid, dihexadecyl ester, a lipophilic derivative of the non-essential amino acid L-glutamic acid, presents unique handling and safety considerations in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and to maintain a safe research environment. As a senior application scientist, this document synthesizes technical accuracy with field-proven insights to empower your research.

Understanding the Compound: A Structural Perspective

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a comprehensive risk assessment is paramount before handling this compound. The primary hazards associated with long-chain esters are generally low in terms of acute toxicity. However, potential risks include:

  • Mechanical Irritation: As a waxy solid or powder, it may cause mechanical irritation to the eyes and respiratory tract upon contact or inhalation of dust particles.

  • Skin Contact: Prolonged or repeated skin contact may lead to mild irritation or dermatitis.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition may release irritating and toxic fumes.

It is crucial to handle this compound with the assumption that it may possess unknown hazards and to apply the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling L-Glutamic acid, dihexadecyl ester.

Body PartRecommended PPERationale
Eyes Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles.
Skin Nitrile gloves and a lab coat.Prevents direct skin contact. Nitrile gloves offer good chemical resistance.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that generate dust.Minimizes inhalation of airborne particles.

Always inspect your PPE for integrity before each use.

Operational Protocols: Step-by-Step Guidance

Adherence to standardized operational protocols is critical for safe handling. The following workflow provides a procedural guide for working with L-Glutamic acid, dihexadecyl ester.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing activities in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.

  • Dispensing: Use a spatula or a scoop to transfer the solid compound. Avoid creating dust by handling it gently.

  • Weighing: Tare the balance with a suitable weighing vessel. Carefully add the desired amount of the compound to the vessel.

  • Cleaning: Clean any spills on the balance or surrounding area immediately using a damp cloth or a suitable absorbent material.

Dissolution and Solution Handling
  • Solvent Selection: Due to its lipophilic nature, L-Glutamic acid, dihexadecyl ester is expected to be soluble in non-polar organic solvents. Perform solubility tests on a small scale to determine the most appropriate solvent for your application.

  • Dissolution: Add the solvent to the vessel containing the weighed compound. Gentle heating or sonication may be required to facilitate dissolution. If heating, use a water bath or a heating mantle and avoid open flames.[2]

  • Transferring Solutions: Use appropriate volumetric glassware and a pipette or a syringe for transferring solutions to minimize the risk of spills.

Handling_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_handling Solution Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) weigh Weighing prep_area->weigh Gentle Handling solvent Solvent Selection weigh->solvent Transfer to Vessel dissolve Dissolution (Gentle Heating/Sonication) solvent->dissolve transfer Transferring Solutions dissolve->transfer Clear Solution waste Waste Collection (Designated Container) transfer->waste Collect Waste disposal Licensed Waste Contractor waste->disposal

Caption: A logical workflow for the safe handling of L-Glutamic acid, dihexadecyl ester.

Spill Management and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

  • Minor Spills: For small spills of the solid material, carefully sweep it up and place it in a designated waste container.[3] For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and prevent entry. If the spill is significant or involves a volatile solvent, contact your institution's environmental health and safety (EHS) department immediately.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of L-Glutamic acid, dihexadecyl ester and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including unused product, contaminated absorbents, and empty containers, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[3] For small quantities of liquid waste, absorption onto paper towels and evaporation in a fume hood may be an option, followed by disposal of the paper towel as solid waste, but always consult your institution's EHS guidelines first.[3]

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal collect_solid Solid Waste (Unused product, contaminated PPE) container Labeled, Sealed Waste Container collect_solid->container collect_liquid Liquid Waste (Solutions, rinsates) collect_liquid->container contractor Licensed Waste Disposal Contractor container->contractor no_drain Do NOT Dispose Down Drain

Caption: A clear plan for the responsible disposal of L-Glutamic acid, dihexadecyl ester waste.

Storage and Stability

Store L-Glutamic acid, dihexadecyl ester in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from moisture and direct sunlight.

By adhering to these guidelines, researchers can confidently and safely handle L-Glutamic acid, dihexadecyl ester, fostering a secure and productive laboratory environment.

References

  • Filo. What are the safety precautions when doing experiment on esters. (2026, February 23). Available at: [Link]

  • Chemtalk. Ester Disposal. (2008, May 28). Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.